molecular formula CH2F3NO2S B151150 Trifluoromethanesulfonamide CAS No. 421-85-2

Trifluoromethanesulfonamide

Cat. No.: B151150
CAS No.: 421-85-2
M. Wt: 149.09 g/mol
InChI Key: KAKQVSNHTBLJCH-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonamide is a privileged organofluorine building block critical in advanced research and development. Its strong electron-withdrawing triflyl group and significant NH-acidity make it a versatile precursor and catalyst in organic synthesis . In pharmaceutical research, it serves as a key intermediate for constructing active pharmaceutical ingredients (APIs), particularly in fluorinated compounds that enhance metabolic stability, bioavailability, and target-binding affinity . The unique properties of the trifluoromethyl group are exploited to fine-tune the lipophilicity and electronic characteristics of drug candidates, a strategy evident in many marketed drugs . The compound's application is rapidly growing in targeted cancer therapies and next-generation drug modalities like PROTACs . Beyond pharmaceuticals, this compound is widely used as a potent catalyst or co-catalyst in fundamental reactions, including Friedel-Crafts alkylations, Diels-Alder cycloadditions, and various cyclization processes, where its strong acidity and compatibility with organic solvents drive efficiency . It also finds utility in the development of high-performance materials, agrochemicals, and as a component in electrolytes for lithium-sulfur batteries . This reagent enables researchers to pursue innovative synthetic pathways and develop novel, high-value molecules across multiple scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQVSNHTBLJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194944
Record name Trifluoromethylsulfonamide
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Molecular Weight

149.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

421-85-2
Record name 1,1,1-Trifluoromethanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethylsulfonamide
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Record name Trifluoromethylsulfonamide
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Record name Trifluoromethanesulfonamide
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Foundational & Exploratory

A-Z Guide to Trifluoromethanesulfonamide: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonamide (CF₃SO₂NH₂), often referred to as triflamide, is a cornerstone reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group, render it a highly acidic and versatile compound. This guide provides an in-depth overview of its fundamental chemical, physical, and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications, particularly as a catalyst and a building block in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The strong electron-withdrawing nature of the triflyl group confers a high degree of NH-acidity, making it one of the most acidic non-carbon acids.[2] This acidity is a key determinant of its chemical behavior and catalytic activity.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CH₂F₃NO₂S[3]
Molecular Weight 149.09 g/mol [3][4]
Melting Point 120-124 °C[5]
Appearance White to off-white solid/powder[1][5]
pKa (in H₂O) 6.33[2]
Solubility Soluble in water[1][5]
CAS Number 421-85-2[3][5]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectral Properties of this compound

Spectrum TypeKey Peaks / ShiftsReference(s)
¹³C NMR ~119.3 ppm (quartet, J≈320 Hz due to C-F coupling)[6][7]
¹⁹F NMR ~ -79.2 ppm (singlet)[6][8]
FT-IR (cm⁻¹) Characteristic peaks for S=O, N-H, and C-F bonds[9][10]

Synthesis and Purification

A common and reliable method for the synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia (B1221849) in an anhydrous solvent.[11][12]

Detailed Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Chloride

Materials:

  • Trifluoromethanesulfonyl chloride (15.39 g)

  • Anhydrous isopropyl ether (103 g)

  • Ammonia gas

  • Deionized water (24.8 g + 13 g)

  • 36% aqueous hydrochloric acid (20.7 g)

Procedure: [5][11][12]

  • A solution of trifluoromethanesulfonyl chloride in anhydrous isopropyl ether is prepared in a suitable reactor.

  • The reactor is cooled to 5 °C.

  • Ammonia gas is slowly bubbled through the solution over a period of 2 hours while maintaining the temperature at 5 °C.

  • The reaction mixture is stirred for an additional 5 hours at 5 °C.

  • After stirring, 24.8 g of water is added to dissolve the ammonium (B1175870) chloride salt formed.

  • The mixture is then carefully acidified by the dropwise addition of 36% aqueous hydrochloric acid.

  • An additional 13 g of water is added, and the organic and aqueous phases are separated.

  • The aqueous phase is extracted with 50 g of isopropyl ether.

  • The organic phases are combined, and the solvent is removed under reduced pressure to yield this compound as a white solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve TfCl in Isopropyl Ether B Cool to 5°C A->B C Add NH₃ Gas (2 hrs) B->C D Stir at 5°C (5 hrs) C->D E Add H₂O (Dissolve Salts) D->E F Acidify with HCl E->F G Separate Phases F->G H Extract Aqueous Phase G->H I Combine Organic Phases H->I J Remove Solvent (Reduced Pressure) I->J K Obtain Solid Product J->K

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The unique electronic properties of the triflyl group dictate the reactivity and broad utility of this compound and its derivatives.

Acidity and Catalysis

With a pKa of approximately 6.33 in water, this compound is a potent NH-acid.[2] This allows it to serve as an effective Brønsted acid catalyst in a variety of organic transformations, including Friedel-Crafts reactions, esterifications, and cycloadditions.[2][13][14] The conjugate base, the trifluoromethanesulfonamidate anion, is exceptionally stable and possesses low nucleophilicity due to extensive charge delocalization, which is a desirable characteristic for a catalyst's counter-ion.[2]

Role in Drug Development and Medicinal Chemistry

The trifluoromethyl and sulfonamide moieties are prevalent in pharmaceuticals due to their ability to enhance key drug properties.[15]

  • Lipophilicity and Bioavailability: The CF₃ group significantly increases lipophilicity, which can improve a drug molecule's ability to cross cell membranes.[15]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life.[16]

  • Receptor Binding: The sulfonamide group can act as a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes.[2]

  • Synthetic Building Block: this compound serves as a key intermediate in the synthesis of more complex molecules, including N-triflyl compounds and various heterocyclic structures that are scaffolds for new chemical entities.[5][17] For instance, it is used in the preparation of specific inhibitors for enzymes like secreted phospholipases A2.[5][18]

Use as a Reagent

This compound and its derivatives are versatile reagents. They can act as a nitrogen source in amination reactions.[13] Its derivative, bis(trifluoromethanesulfonyl)imide (Tf₂NH), is an even stronger acid and is widely used to prepare highly efficient Lewis acid catalysts.[6]

G cluster_props Core Properties cluster_apps Applications TfNH2 {this compound (TfNH₂)|{pKa ≈ 6.33 | Low Nucleophilicity of Anion}} Acidity High NH-Acidity TfNH2->Acidity due to Tf group Stability Metabolic Stability (C-F bonds) TfNH2->Stability HBD Hydrogen Bond Donor TfNH2->HBD Reagent Synthetic Reagent (e.g., Aminations) TfNH2->Reagent acts as BuildingBlock Intermediate for N-Triflyl Compounds TfNH2->BuildingBlock is a Catalysis Brønsted Acid Catalysis Acidity->Catalysis enables DrugDev Drug Development (Lipophilicity, Binding) Stability->DrugDev enhances HBD->DrugDev improves

Caption: Core properties and applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound. It should be stored at ambient temperature in a well-ventilated area.[1][3]

Conclusion

This compound is a compound of significant interest due to its distinct chemical properties imparted by the triflyl group. Its high acidity, stability, and role as a hydrogen bond donor make it an invaluable tool in both academic research and industrial applications. For professionals in drug development, a thorough understanding of this compound's fundamental properties is essential for its effective use as a catalyst and a foundational building block in the synthesis of novel therapeutic agents.

References

synthesis of Trifluoromethanesulfonamide from trifluoromethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trifluoromethanesulfonamide from trifluoromethanesulfonyl chloride, a critical process for obtaining a versatile building block in medicinal chemistry and materials science. This compound and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty chemicals due to the unique properties conferred by the trifluoromethyl group.[1][2] This document provides a comprehensive experimental protocol, quantitative data analysis, and visual representations of the synthesis workflow and chemical reaction.

Core Synthesis Pathway

The primary and most direct method for synthesizing this compound (CF₃SO₂NH₂) involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with ammonia (B1221849) (NH₃).[3][4] This nucleophilic substitution reaction at the sulfur atom is a robust and high-yielding process.

Chemical Reaction

The overall chemical transformation is depicted below:

cluster_products Products CF3SO2Cl Trifluoromethanesulfonyl Chloride CF3SO2NH2 This compound CF3SO2Cl->CF3SO2NH2 NH3 +  2 NH3 (Ammonia) NH3->CF3SO2NH2 NH4Cl +  NH4Cl (Ammonium Chloride)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from trifluoromethanesulfonyl chloride, adapted from established procedures.[3][5][6]

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Anhydrous isopropyl ether

  • Ammonia (gas)

  • Deionized water

  • 36% Aqueous hydrochloric acid (HCl)

  • Hexane

Equipment:

  • Glass reactor with a cooling jacket, mechanical stirrer, gas inlet, and thermometer

  • Cooling bath (e.g., ice-water bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glass reactor, dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether.[3][6]

  • Cooling: Cool the reaction mixture to 5 °C using a cooling bath.[3][6]

  • Ammonia Addition: Slowly bubble ammonia gas into the stirred solution over a period of 2 hours, maintaining the temperature at 5 °C.[3][6]

  • Reaction: Continue stirring the mixture at 5 °C for an additional 5 hours.[3][6]

  • Quenching and Salt Dissolution: Add 24.8 g of water to the reaction mixture to dissolve the ammonium (B1175870) chloride salt formed during the reaction.[3][6]

  • Acidification: Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.[3][6]

  • Phase Separation: Add another 13 g of water and transfer the mixture to a separatory funnel. Separate the aqueous and organic phases.[3]

  • Extraction: Wash the aqueous phase with 50 g of isopropyl ether to recover any dissolved product.[3]

  • Combine and Dry: Combine all organic phases.

  • Solvent Removal: Remove the isopropyl ether under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: Purify the resulting white solid by trituration with hexane.[3] This will yield the final product, this compound.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material (CF₃SO₂Cl)15.39 g[3][6]
Solvent (Anhydrous Isopropyl Ether)103 g[3][6]
Reaction Temperature5 °C[3][6]
Reaction Time7 hours (2h addition + 5h stir)[3][6]
Product Yield (Mass)8.5 g - 10.15 g[3]
Product Yield (Percentage)96%[3]
Product AppearanceWhite solid[3]
Melting Point116-119 °C[3]

Experimental Workflow

The logical flow of the synthesis process is outlined in the diagram below.

start Start dissolve Dissolve CF3SO2Cl in Anhydrous Isopropyl Ether start->dissolve cool Cool to 5°C dissolve->cool add_nh3 Slowly Add Ammonia Gas (2 hours) cool->add_nh3 react Stir at 5°C (5 hours) add_nh3->react quench Add Water to Dissolve Salts react->quench acidify Acidify with HCl quench->acidify separate Separate Aqueous and Organic Phases acidify->separate extract Extract Aqueous Phase with Isopropyl Ether separate->extract combine Combine Organic Phases extract->combine evaporate Remove Solvent (Reduced Pressure) combine->evaporate purify Purify by Trituration with Hexane evaporate->purify product This compound (White Solid) purify->product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

Trifluoromethanesulfonyl chloride is a reactive and corrosive compound that is sensitive to moisture.[7] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Ammonia is a toxic and corrosive gas. Hydrochloric acid is a strong, corrosive acid. Handle all chemicals with care and follow standard laboratory safety procedures.

References

An In-depth Technical Guide on the Lipophilicity and Solubility of N-Substituted Triflamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted triflamide moiety has emerged as a critical functional group in modern medicinal chemistry. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethanesulfonyl group, significantly influence the physicochemical characteristics of parent molecules, particularly lipophilicity and solubility. These two parameters are paramount in drug design and development, governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive overview of the lipophilicity and solubility of N-substituted triflamides, presenting available quantitative data, detailed experimental protocols for their determination, and insights into their relevance in specific signaling pathways.

Core Concepts: Lipophilicity and Solubility in N-Substituted Triflamides

N-Trifluoromethanesulfonamides (TfNHR), commonly known as triflamides, are characterized by their high NH-acidity and the strong electron-withdrawing nature of the triflyl (CF₃SO₂) group.[1] These features are central to their chemical reactivity and their impact on molecular properties.[2]

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. The trifluoromethyl group itself is known to be one of the most lipophilic substituents used in drug design.[3] Consequently, the incorporation of a triflamide group can significantly increase the lipophilicity of a molecule.[4][5] This property is crucial for cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.[5]

Solubility , particularly aqueous solubility, is another critical determinant of a drug's bioavailability and formulation feasibility. While increased lipophilicity can enhance membrane transport, it often correlates with decreased aqueous solubility.[6] The overall solubility of an N-substituted triflamide is a complex interplay between the lipophilic triflyl group, the nature of the N-substituent, and the potential for hydrogen bonding. For ionizable compounds, solubility is also highly dependent on the pH of the medium.[7]

Quantitative Data on Lipophilicity and Solubility

It is important to note that the experimental conditions for these determinations can vary between studies, affecting direct comparability. The data presented here is for illustrative purposes.

Table 1: Lipophilicity of Representative N-Substituted Sulfonamides

Compound ClassGeneral StructureNo. of Compounds ReportedRange of Experimental LogP/LogDReference
SulfonamidesR-SO₂-NR'R''38Varies based on R, R', R''[8]

Note: This table refers to a study on a broad range of sulfonamides, not exclusively triflamides, but provides a basis for understanding the lipophilicity of the parent class. Specific LogP/LogD values for a series of N-substituted triflamides were not found in a consolidated tabular format in the reviewed literature.

Table 2: Aqueous Solubility of Representative Drug Candidates

CompoundMolecular Weight ( g/mol )clogPIntrinsic Solubility (S₀) (µg/mL)Reference
Avacopan-8.10.002[9]
Viloxazine--43,000[9]

Note: This table showcases the wide range of solubilities observed for drug molecules and highlights the importance of experimental determination. Specific, comparative aqueous solubility data in µg/mL or mM for a series of N-substituted triflamides was not available in a tabular format in the reviewed literature.

Experimental Protocols

Accurate and reproducible determination of lipophilicity and solubility is crucial for drug development. The following are detailed, standard protocols for these measurements.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[10][11]

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or pure water (for LogP), at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition or distribution coefficient.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate overnight.

    • Pre-saturate the aqueous buffer with n-octanol in the same manner.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning:

    • In a suitable vessel (e.g., glass vial), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

    • Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be such that it is detectable in both phases and does not exceed the solubility limit in either phase.

    • Securely cap the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). The required time should be determined experimentally.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve for the compound in each phase should be prepared.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Compound]octanol / [Compound]aqueous

    • LogD is the base-10 logarithm of D: LogD = log10(D)

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_phases Prepare Pre-saturated n-Octanol and Buffer partition Partitioning: Mix phases and compound, shake to equilibrium prep_phases->partition prep_compound Prepare Compound Stock Solution prep_compound->partition separate Phase Separation: Centrifugation partition->separate quantify Quantification: Analyze concentration in each phase (HPLC/LC-MS) separate->quantify calc_logd Calculate LogD: log10([C]octanol / [C]aqueous) quantify->calc_logd

Shake-Flask LogD Determination Workflow.
Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility can be assessed through kinetic or thermodynamic methods, which provide different but complementary information.[12][13]

This high-throughput method is often used in early drug discovery to rank compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[14]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.

Detailed Protocol (Turbidimetric Method):

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in DMSO in a 96-well plate.

  • Assay Execution:

    • Transfer a small volume of each DMSO solution to a clear-bottom 96-well plate.

    • Rapidly add a larger volume of aqueous buffer (e.g., PBS, pH 7.4) to each well and mix.

    • Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Detection:

    • Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

This method measures the true equilibrium solubility of the solid form of a compound and is often considered the "gold standard" for solubility determination.[14]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant value.

Detailed Protocol (Shake-Flask Method):

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration:

    • Shake or stir the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter the suspension to remove the undissolved solid. Care must be taken to avoid loss of the compound due to adsorption to the filter.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS, with a proper calibration curve.

  • Result:

    • The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_prep Prepare DMSO Stock Solutions k_add Add to Aqueous Buffer k_prep->k_add k_incubate Short Incubation (1-2 hours) k_add->k_incubate k_detect Detect Precipitate (Turbidimetry) k_incubate->k_detect k_result Kinetic Solubility Value k_detect->k_result t_prep Add Excess Solid to Aqueous Buffer t_equilibrate Long Equilibration (24-72 hours) t_prep->t_equilibrate t_filter Filter Undissolved Solid t_equilibrate->t_filter t_quantify Quantify Solute (HPLC/LC-MS) t_filter->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Comparison of Kinetic and Thermodynamic Solubility Workflows.

Relevance in Signaling Pathways

The lipophilicity and solubility of N-substituted triflamides are critical for their efficacy as modulators of biological signaling pathways. While a broad spectrum of activities has been reported, two notable examples where these compounds have been investigated as inhibitors are the p38 MAPK and carbonic anhydrase signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7][14] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[15] Several classes of p38 MAPK inhibitors have been developed, and the physicochemical properties of these inhibitors are crucial for their activity and pharmacokinetic profile.

For an N-substituted triflamide to effectively inhibit p38 MAPK, it must be able to cross the cell membrane to reach its intracellular target. This necessitates a sufficient degree of lipophilicity. Furthermore, the inhibitor must fit into the ATP-binding pocket of the kinase, where hydrophobic interactions often play a key role in ligand binding.[16] However, excessive lipophilicity can lead to poor solubility, non-specific binding, and an unfavorable ADMET profile. Therefore, a delicate balance between lipophilicity and solubility must be achieved in the design of triflamide-based p38 MAPK inhibitors.

G stimuli Stress Stimuli / Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor N-Substituted Triflamide Inhibitor inhibitor->p38

Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
Carbonic Anhydrase (CA) Signaling

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[17] As such, CA IX is a validated target for anticancer drug development.[18]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[19][20] The primary sulfonamide group (or a related moiety) coordinates to the zinc ion in the enzyme's active site. The N-substituent on the triflamide can be modified to influence the inhibitor's affinity and selectivity for different CA isoforms. Lipophilicity plays a key role in the ability of these inhibitors to reach their target, particularly for the membrane-bound CA IX. Water solubility is also a critical factor, especially for topical applications (e.g., in glaucoma treatment) or for achieving adequate plasma concentrations for systemic therapies.[13][21] The design of N-substituted triflamides as CA inhibitors involves optimizing the N-substituent to achieve a balance of potent inhibition, isoform selectivity, and appropriate physicochemical properties like lipophilicity and solubility.

G cluster_caix CA IX Signaling in Hypoxic Tumors hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_exp CA IX Expression hif1a->caix_exp co2_h2o CO₂ + H₂O caix_exp->co2_h2o Catalysis h_hco3 H⁺ + HCO₃⁻ co2_h2o->h_hco3 acidosis Extracellular Acidosis h_hco3->acidosis invasion Tumor Invasion & Metastasis acidosis->invasion inhibitor N-Substituted Triflamide Inhibitor inhibitor->caix_exp

Role of Carbonic Anhydrase IX in Tumors and Inhibition.

Conclusion

The lipophilicity and solubility of N-substituted triflamides are defining characteristics that are fundamental to their application in drug discovery. The strong electron-withdrawing nature of the triflamide group imparts a significant degree of lipophilicity, which must be carefully balanced with aqueous solubility to achieve desirable ADMET properties. While a comprehensive public database of these properties is lacking, the experimental protocols for their determination are well-established. As demonstrated in the context of p38 MAPK and carbonic anhydrase inhibitors, the modulation of lipophilicity and solubility through synthetic modification of the N-substituent is a key strategy in the optimization of triflamide-based drug candidates. Further systematic studies quantifying these properties for diverse series of N-substituted triflamides would be highly valuable to the medicinal chemistry community.

References

Theoretical Insights into Trifluoromethanesulfonamide Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonamide (TfNH₂), often referred to as triflamide, is a versatile and increasingly important reagent in modern organic synthesis. Its unique physicochemical properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl group, render it a highly acidic and weakly nucleophilic amide. These characteristics significantly influence its reactivity and catalytic activity, making it a valuable component in a range of chemical transformations, including C-N cross-coupling and condensation reactions. This technical guide provides an in-depth exploration of the theoretical studies concerning the reaction mechanisms of this compound. While direct computational investigations on triflamide in specific named reactions are not extensively documented in readily available literature, this guide synthesizes information from analogous systems and experimental observations to propose plausible mechanistic pathways. It further presents detailed experimental protocols for key reactions and summarizes relevant quantitative data to serve as a practical resource for researchers in organic synthesis and drug development.

Physicochemical Properties of this compound

The reactivity of this compound is fundamentally governed by the strong inductive effect of the trifluoromethyl (CF₃) group. This effect dramatically increases the acidity of the N-H protons compared to its non-fluorinated counterpart, methanesulfonamide (B31651). This disparity in acidity is a critical factor in its reaction mechanisms, particularly in base-mediated processes.[1]

PropertyThis compound (Triflamide)MethanesulfonamideReference
Structure CF₃SO₂NH₂CH₃SO₂NH₂[1]
pKa (in H₂O) ~6.33~10.7[1]
Key Feature Strongly electron-withdrawing CF₃ groupElectron-donating CH₃ group[1]
Acidity of N-H Highly acidicModerately acidic[1]
Nucleophilicity of Conjugate Base Weakly nucleophilicModerately nucleophilic[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Chloride

Materials:

  • Trifluoromethanesulfonyl chloride

  • Anhydrous isopropyl ether

  • Ammonia (gas)

  • Water

  • 36% aqueous hydrochloric acid solution

Procedure:

  • A solution of 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether is prepared in a reactor.

  • The reaction mixture is cooled to 5 °C.

  • Ammonia gas is slowly bubbled through the solution over a period of 2 hours, maintaining the temperature at 5 °C.

  • The mixture is stirred for an additional 5 hours at 5 °C.

  • To dissolve the resulting salts, 24.8 g of water is added.

  • The mixture is then acidified by the addition of 20.7 g of a 36% aqueous hydrochloric acid solution.

  • An additional 13 g of water is added, and the phases are separated.

  • The aqueous phase is washed with 50 g of isopropyl ether.

  • The organic phases are combined, and the solvent is removed under reduced pressure to yield the this compound product as a white solid.[1]

Theoretical Reaction Mechanisms and Experimental Protocols

While direct and detailed computational studies on the reaction mechanisms of this compound in prominent C-N coupling reactions are not widely available, we can infer its behavior based on the well-established mechanisms of these reactions and the known electronic properties of triflamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The generally accepted mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Due to its high acidity, this compound can be deprotonated under milder basic conditions compared to other amines and amides.[1] However, the resulting triflinamidate anion is a relatively weak nucleophile, which may necessitate specific ligand choices to facilitate efficient coupling.[1]

Proposed Mechanistic Role of this compound: The high acidity of triflamide facilitates the deprotonation step within the catalytic cycle, potentially allowing for the use of weaker bases like K₂CO₃ or Cs₂CO₃. The electron-deficient nature of the resulting anion may influence the rate of reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Aryl Halide/Triflate Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L_n) Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L_n)->Ligand\nExchange TfNH2 This compound TfNH2->Ligand\nExchange Base Base Deprotonation Deprotonation Base->Deprotonation Ar-Pd(II)-NHTf(L_n) Amide Complex Ligand\nExchange->Ar-Pd(II)-NHTf(L_n) Ar-Pd(II)-NHTf(L_n)->Deprotonation Ar-Pd(II)-NTf(L_n) Amido Complex Deprotonation->Ar-Pd(II)-NTf(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NTf(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-NHTf N-Aryl Triflamide Reductive\nElimination->Ar-NHTf

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Considerations: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. Glassware must be oven-dried, and solvents should be anhydrous and deoxygenated.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.4 equiv)

  • Anhydrous toluene (B28343)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper(I) amide intermediate.

Proposed Mechanistic Role of this compound: Similar to the Buchwald-Hartwig reaction, the high acidity of triflamide facilitates its coordination to the copper catalyst and subsequent deprotonation.[1] The reaction likely proceeds through a copper(I) triflinamidate intermediate, which then reacts with the aryl halide. Computational studies on analogous Ullmann-type reactions suggest that the mechanism can proceed via single-electron transfer (SET) or iodine atom transfer (IAT), depending on the ligands and substrates.

Ullmann_Condensation_Cycle Cu(I)X Copper(I) Halide Intermediate_Formation Intermediate_Formation Cu(I)X->Intermediate_Formation TfNH2 This compound TfNH2->Intermediate_Formation Base Base Base->Intermediate_Formation Cu(I)NTf Copper(I) Triflinamidate Intermediate_Formation->Cu(I)NTf Coupling_Step Coupling_Step Cu(I)NTf->Coupling_Step Ar-X Aryl Halide Ar-X->Coupling_Step Ar-NHTf N-Aryl Triflamide Coupling_Step->Ar-NHTf Cu(I)X_Regen Cu(I)X Coupling_Step->Cu(I)X_Regen Catalyst Regeneration

Caption: Simplified proposed mechanism for the Ullmann condensation.

General Considerations: This reaction often requires high temperatures and should be conducted with appropriate safety precautions in a well-ventilated fume hood. An inert atmosphere is recommended.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Copper catalyst (e.g., CuI, 10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, copper catalyst, ligand, and base.

  • Add the solvent and flush the vessel with an inert gas.

  • Heat the mixture with vigorous stirring to 120-180 °C.

  • Maintain the temperature for 12-48 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

Condensation with Paraformaldehyde

This compound undergoes condensation reactions with paraformaldehyde and other amides to form a variety of linear and cyclic products. These reactions are typically acid- or base-catalyzed. The specific products formed depend on the reaction conditions and the stoichiometry of the reactants. For instance, the three-component condensation with paraformaldehyde and methanesulfonamide can yield 1-methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine.

Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome TfNH2 This compound Mixing Mix in Solvent TfNH2->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing Amide Second Amide (e.g., CH3SO2NH2) Amide->Mixing Heating Heat with Stirring Mixing->Heating Monitoring Monitor by NMR/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Linear or Cyclic Condensation Product Purification->Product

Caption: Experimental workflow for condensation reactions.

Materials:

  • This compound (e.g., 0.02 mol)

  • Methanesulfonamide (e.g., 0.02 mol)

  • Paraformaldehyde (e.g., 0.06 mol)

  • Solvent (e.g., dichloroethane)

Procedure:

  • Combine this compound, methanesulfonamide, and paraformaldehyde in a suitable reaction flask.

  • Add the solvent and heat the mixture to reflux with stirring.

  • Monitor the reaction for the formation of the desired product.

  • Upon completion, cool the reaction mixture and isolate the product, which may precipitate upon cooling or require removal of the solvent followed by purification.

Conclusion

This compound is a reagent with distinct properties that make it highly valuable in organic synthesis. Its high acidity and the unique characteristics of its conjugate base play a central role in its reaction mechanisms. While direct computational studies on its behavior in key synthetic reactions like the Buchwald-Hartwig amination and Ullmann condensation are not extensively reported, plausible mechanistic pathways can be inferred from established catalytic cycles and theoretical analyses of analogous systems. The provided experimental protocols offer a practical starting point for the synthesis and application of this versatile compound. Further theoretical investigations are warranted to fully elucidate the transition states and energy profiles of its reactions, which would undoubtedly aid in the rational design of novel synthetic methodologies and the optimization of existing processes in drug discovery and materials science.

References

The Advent and Evolution of Triflamides: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and evolution of triflamide compounds, exploring their impact on medicinal chemistry and drug development. This guide provides an in-depth analysis of their synthesis, mechanisms of action, and key therapeutic applications, tailored for researchers, scientists, and professionals in the field.

Introduction

N-Trifluoromethanesulfonamides, commonly known as triflamides (CF₃SO₂NHR), have emerged as a cornerstone in modern medicinal chemistry. Their unique physicochemical properties, including strong electron-withdrawing capabilities, high acidity of the N-H bond, and significant lipophilicity, have established them as a privileged structural motif in the design of bioactive molecules.[1][2][3] Over the past few decades, the triflamide group has been instrumental in the development of a wide array of therapeutic agents, from potent enzyme inhibitors to modulators of complex signaling pathways. This technical guide delves into the historical discovery, synthetic evolution, and therapeutic applications of triflamide compounds, providing a detailed resource for researchers and drug development professionals.

A Historical Perspective: The Genesis of Triflamide Chemistry

The journey of triflamide compounds is intrinsically linked to the broader history of organofluorine chemistry and the development of perfluoroalkyl substances (PFAS). While the use of PFAS dates back to the 1950s, the specific exploration of trifluoromethanesulfonic acid and its derivatives as precursors to triflamides gained momentum later.[4][5][6]

A pivotal moment in this history can be traced back to the work of T. Gramstad and R. N. Haszeldine in 1956 . Their research on perfluoroalkyl derivatives of sulfur, specifically the synthesis and reactions of perfluoroalkanesulfonic acids, laid the foundational groundwork for the creation of triflamide compounds.[7][8] They were among the first to report the synthesis of trifluoromethanesulfonic acid, the key precursor for generating the trifluoromethanesulfonyl group.[9][10]

The initial methods for the synthesis of triflamides involved the reaction of trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride (B1165640) with primary or secondary amines.[2] These early synthetic approaches, though effective, often required harsh conditions. The unique properties of the resulting triflamides, particularly their high acidity and the stability of the trifluoromethyl group, quickly garnered the interest of synthetic and medicinal chemists.[1][3]

Synthetic Methodologies: Crafting the Triflamide Scaffold

The synthesis of triflamide compounds has evolved significantly since their initial discovery, with modern methods offering greater efficiency, milder reaction conditions, and broader functional group tolerance.

Classical Approaches

The traditional and still widely used methods for the synthesis of triflamides involve the reaction of an amine with a trifluoromethanesulfonylating agent.

Method 1: From Trifluoromethanesulfonyl Chloride

This method involves the reaction of a primary or secondary amine with trifluoromethanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

  • Experimental Protocol:

    • Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents).

    • Slowly add trifluoromethanesulfonyl chloride (1.0-1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1N HCl) to remove excess base, and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield the pure triflamide.[11][12][13]

Method 2: From Trifluoromethanesulfonic Anhydride (Tf₂O)

Triflic anhydride is a more reactive trifluoromethanesulfonylating agent and is often used for less reactive amines or to achieve higher yields.

  • Experimental Protocol:

    • Dissolve the amine in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1.1-1.5 equivalents).

    • Add trifluoromethanesulfonic anhydride (1.0-1.1 equivalents) dropwise to the cold, stirred solution.

    • The reaction is typically stirred at low temperature for a period of time before being allowed to warm to room temperature.

    • Work-up and purification are similar to the procedure for trifluoromethanesulfonyl chloride.

Modern Synthetic Innovations

More recent advancements have focused on developing milder and more versatile methods for triflamide synthesis.

SuFEx-Enabled Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful tool for the synthesis of triflamides. This approach utilizes trifluoromethanesulfonyl fluoride (CF₃SO₂F), a gaseous reagent, which can be generated in situ or ex situ.

  • Workflow for SuFEx-based Triflamide Synthesis:

G cluster_generation CF3SO2F Generation cluster_reaction Triflamide Synthesis precursor Triflimide Precursor (e.g., PhNTf2) gas CF3SO2F (gas) precursor->gas Reaction fluoride_source Fluoride Source (e.g., KHF2) fluoride_source->gas amine Amine (R-NH2) gas->amine triflamide Triflamide (R-NHTf) amine->triflamide base Base (e.g., Et3N) base->triflamide

Caption: Workflow for SuFEx-based triflamide synthesis.

  • Experimental Protocol (ex situ generation):

    • In a two-chamber reactor, the generation chamber is charged with a triflimide precursor (e.g., N-phenyltrifluoromethanesulfonimide) and a fluoride source (e.g., KHF₂ in acetonitrile).

    • The reaction chamber is charged with the amine substrate and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).

    • The generated CF₃SO₂F gas from the first chamber is passed into the second chamber to react with the amine, forming the triflamide.

    • The reaction is typically carried out at room temperature.

    • Work-up and purification follow standard procedures.

Physicochemical Properties and Quantitative Data

The triflamide moiety imparts a unique set of properties to a molecule, which are highly advantageous in drug design.

PropertyDescriptionQuantitative Data (Example)
Acidity (pKa) The strong electron-withdrawing nature of the CF₃SO₂ group significantly increases the acidity of the N-H proton, facilitating hydrogen bonding and interactions with biological targets.[1][2][3]pKa (in H₂O) for TfNH₂ is 6.33.[7][10]
Lipophilicity The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and oral bioavailability of drug candidates.
Metabolic Stability The C-F bonds in the trifluoromethyl group are exceptionally strong, making this group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.
Conformational Effects The bulky trifluoromethanesulfonyl group can act as a conformational constraint, locking the molecule into a bioactive conformation.

Applications in Drug Discovery and Development

The triflamide scaffold is present in a multitude of compounds targeting a diverse range of diseases.

Enzyme Inhibition

Triflamides have proven to be excellent scaffolds for the design of potent and selective enzyme inhibitors.

DPP-4 is a key target in the treatment of type 2 diabetes. Triflamide-containing compounds have been developed as potent DPP-4 inhibitors.

  • Experimental Protocol: DPP-4 Inhibition Assay

    • Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).

    • Add the triflamide test compound at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][8][12]

CompoundTargetIC₅₀ (nM)
Sitagliptin Analogue DPP-44.380 ± 0.319
Compound 2g (pyrazole-based) DPP-44.775 ± 0.296
Compound 2f (pyrazole-based) DPP-41.266 ± 0.264

MMP-12 is implicated in inflammatory diseases and cancer. Triflamide derivatives have been designed as selective MMP-12 inhibitors.[14]

CompoundTargetIC₅₀ (nM)Selectivity
Hydroxypyrone-based Triflamide MMP-120.117>250-fold vs MMP-1, -3, -7, -9, -10, -13

Selective COX-2 inhibitors are important non-steroidal anti-inflammatory drugs (NSAIDs). Triflamide-containing analogues of celecoxib (B62257) have been synthesized and evaluated.[14][15][16][17][18]

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-20.05294
Compound 6b (triazole-based) COX-20.04329
Compound 6j (triazole-based) COX-20.04312
Modulation of Signaling Pathways

Triflamide-containing molecules have been developed to target key signaling pathways involved in cancer and other diseases.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23][24] Triflamide derivatives have been designed as potent inhibitors of PI3K and/or mTOR.[21][22][23][25]

  • Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Triflamide Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a triflamide inhibitor.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][26][27][28][29] Small molecule inhibitors, including those with a triflamide scaffold, have been developed to target components of this pathway, such as p38 MAPK.[26]

  • Signaling Pathway Diagram: p38 MAPK Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates Inflammation Inflammatory Response p38->Inflammation Mediates Inhibitor Triflamide Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK pathway by a triflamide inhibitor.

Pharmacokinetics and In Vivo Studies

For a drug candidate to be successful, it must possess favorable pharmacokinetic properties. The inclusion of a triflamide group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Drug/CandidateCmaxTmaxBioavailabilityKey Findings
Celecoxib Dose-dependent2-4 hours~22-40%Primarily metabolized by CYP2C9.[25][30]
Triptolide (B1683669) ---Oral triptolide is rapidly absorbed; grapefruit juice increases AUC and Cmax.[24]
Berotralstat -2 hours (fasting)-Average elimination half-life of 93 hours.[31]

In vivo efficacy studies are crucial to validate the therapeutic potential of triflamide-containing compounds. For example, studies on triflamide-based COX-2 inhibitors have demonstrated potent anti-inflammatory effects in animal models.[18]

Conclusion

From their historical roots in the mid-20th century to their current prominence in cutting-edge drug discovery, triflamide compounds have demonstrated remarkable versatility and utility. The unique electronic and physical properties conferred by the trifluoromethanesulfonyl group have enabled the development of highly potent and selective modulators of a wide range of biological targets. As synthetic methodologies continue to advance and our understanding of complex disease pathways deepens, the triflamide scaffold is poised to remain a vital tool in the arsenal (B13267) of medicinal chemists, paving the way for the next generation of innovative therapeutics. The ongoing exploration of triflamide-containing molecules in various clinical trials underscores their significant potential to address unmet medical needs.[31]

References

Spectroscopic Profile of Trifluoromethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for trifluoromethanesulfonamide (CF₃SO₂NH₂), a key building block in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The empirical formula for this compound is CH₂F₃NO₂S, and its molecular weight is 149.09 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
Value not explicitly available in search resultsSinglet (broad)-NH₂

Note: The chemical shift for the amine protons can be highly variable depending on the solvent, concentration, and temperature. In analogous sulfonamides, the -NH protons typically appear as a broad singlet.

¹³C NMR Data

Chemical Shift (δ) ppmMultiplicity (Proton-Decoupled)Assignment
~120 (in DMSO-d6)Quartet (due to ¹JCF coupling)-CF₃

Note: The spectrum for this compound in DMSO-d6 is available on ChemicalBook, showing a single quartet in the region expected for a trifluoromethyl group.[1]

¹⁹F NMR Data

Chemical Shift (δ) ppmReference
~ -70 to -80CFCl₃

Note: The specific chemical shift for this compound was not found. However, the typical range for a CF₃ group attached to a sulfonyl group is in this region.

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, BroadN-H stretch (asymmetric and symmetric)
~1350-1320StrongS=O stretch (asymmetric)
~1180-1160StrongS=O stretch (symmetric)
~1250-1150StrongC-F stretch

Note: The characteristic strong absorptions for the N-H and S=O stretching frequencies are indicative of the sulfonamide functional group.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
149Low[M]⁺ (Molecular Ion)
80100[SO₂NH₂]⁺
69~65[CF₃]⁺
64~10[SO₂]⁺

Note: The base peak at m/z 80 corresponds to the sulfamoyl cation, a common fragment in the mass spectra of sulfonamides.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final sample height is approximately 4-5 cm.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal reference.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal reference.

¹⁹F NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz ¹H instrument).

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment, proton-decoupled.

  • Number of Scans: 64-256.

  • Relaxation Delay: 2-5 seconds.

  • Referencing: An external reference of CFCl₃ (δ 0.0 ppm) or an internal reference can be used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Electron Ionization-Mass Spectrometry (EI-MS)
  • A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • The sample is heated to induce vaporization into the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR ATR-FTIR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

References

Trifluoromethanesulfonamide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and disposal protocols for trifluoromethanesulfonamide. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 421-85-2[2][3]
Molecular Formula CH₂F₃NO₂S[2][3]
Molecular Weight 149.09 g/mol [2][3]
Appearance White to off-white solid/crystal powder[1]
Melting Point 120-124 °C[2][3]
pKa (in water) 6.33[4]
Log Pow (n-octanol/water) 0.777[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[5][6]
Toxicological Data

Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general workflow for selecting PPE.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Task Involving This compound weighing Weighing or handling solid start->weighing solution Handling solutions start->solution engineering_controls Engineering Controls weighing->engineering_controls ppe_solution Required PPE for Solutions: - Nitrile gloves - Safety glasses with side shields or goggles - Lab coat solution->ppe_solution fume_hood Work in a certified chemical fume hood engineering_controls->fume_hood Yes ppe_solid Required PPE for Solids: - Nitrile gloves - Safety glasses with side shields or goggles - Lab coat - N95 dust mask (if not in fume hood) engineering_controls->ppe_solid No fume_hood->ppe_solid

PPE Selection Workflow
Experimental Protocols

3.2.1 Weighing and Dispensing Solid this compound

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment: chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, a spatula, a weighing boat, and a sealable container for the this compound.

    • Place a sign indicating that a hazardous substance is in use.

  • Procedure:

    • Don the appropriate PPE.

    • Perform all manipulations within the chemical fume hood.

    • Carefully open the stock container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to a weighing boat on a tared analytical balance.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Once the desired amount is weighed, securely close the stock container.

    • Transfer the weighed solid to the reaction vessel or desired container.

  • Cleanup:

    • Carefully clean the spatula and weighing boat with a solvent-moistened wipe.

    • Dispose of the wipe and any contaminated materials in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.

3.2.2 Preparation of a this compound Solution

  • Preparation:

    • Follow the preparation steps outlined in section 3.2.1.

    • Select a suitable solvent and a clean, dry flask or beaker.

  • Procedure:

    • Weigh the required amount of this compound as described in section 3.2.1.

    • Place the weighed solid into the flask or beaker within the fume hood.

    • Slowly add the desired solvent to the solid while stirring to facilitate dissolution.

    • Once the solid is completely dissolved, cap the container.

  • Cleanup:

    • Follow the cleanup procedures outlined in section 3.2.1.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[9][10] Keep the container tightly closed when not in use.[9]

Emergency Procedures

First Aid

In the event of exposure, follow the first-aid measures outlined below and seek immediate medical attention.

First_Aid cluster_first_aid First Aid Procedures exposure Exposure to This compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion inhalation_action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->inhalation_action skin_action Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. skin_contact->skin_action eye_action Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention. eye_contact->eye_action ingestion_action Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action Disposal_Workflow cluster_disposal Disposal Pathway for this compound Waste start Generation of Waste (Solid or Solution) collect Collect waste in a designated, properly labeled, and sealed hazardous waste container. start->collect storage Store the waste container in a secure, designated secondary containment area. collect->storage disposal_request Request waste pickup through your institution's Environmental Health and Safety (EHS) department. storage->disposal_request licensed_disposal Waste is transported and disposed of by a licensed hazardous waste disposal company. disposal_request->licensed_disposal

References

In-Depth Technical Guide on the Computational Analysis of Trifluoromethanesulfonamide's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonamide (CF3SO2NH2), also known as triflamide, is a fundamental building block in medicinal and materials chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, impart high acidity, lipophilicity, and specific reactivity patterns that are of significant interest in drug design and catalysis.[1] A thorough understanding of its electronic landscape at a molecular level is crucial for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the computational analysis of this compound's electronic properties, detailing theoretical methodologies, summarizing key electronic parameters, and outlining relevant experimental protocols.

Computational Methodology

The electronic properties of this compound have been elucidated primarily through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. A common approach involves geometry optimization and subsequent electronic property calculations using the B3LYP hybrid functional.[2][3] For molecules containing heavier atoms like iodine, which are relevant in certain reaction mechanisms involving triflamide, the DGDZVP basis set has been shown to provide an accurate description of activation barriers.[2] More sophisticated calculations may employ Møller-Plesset perturbation theory (MP2) for higher accuracy in energy calculations. The Gaussian suite of programs is frequently utilized for these computations.[2]

Key electronic properties derived from these calculations include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and reaction sites.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and dipole moment offer quantitative measures of a molecule's electronic character and its potential interactions with other molecules.[4][5]

  • Atomic Charges: Methods like Mulliken population analysis distribute the total molecular charge among its constituent atoms, providing insights into the local electronic environment.[6][7]

Electronic Properties of this compound

The following table summarizes key electronic properties of this compound calculated using computational methods.

PropertyValueComputational Method
HOMO-LUMO Energy Gap (Eg)18.4 eVMP2/DGDZVP//B3LYP/DGDZVP
Dipole Moment (μ)Value not found in search resultsB3LYP/6-311++G(d,p) (typical)
Ionization Potential (IP)Value not found in search resultsB3LYP/6-311++G(d,p) (typical)
Electron Affinity (EA)Value not found in search resultsB3LYP/6-311++G(d,p) (typical)
Acidity (pKa in H2O)6.33Experimental

Mulliken Atomic Charges (Calculated)

AtomCharge (a.u.)
SValue not found in search results
NValue not found in search results
CValue not found in search results
O1Value not found in search results
O2Value not found in search results
F1Value not found in search results
F2Value not found in search results
F3Value not found in search results
H1Value not found in search results
H2Value not found in search results

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia (B1221849).[8][9]

Materials:

  • Trifluoromethanesulfonyl chloride

  • Anhydrous isopropyl ether

  • Ammonia (gas or aqueous solution)

  • Water

  • Hydrochloric acid (36% aqueous solution)

Procedure:

  • Dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether in a suitable reactor.[8][9]

  • Cool the reaction mixture to 5 °C.[8][9]

  • Slowly bubble ammonia gas through the solution over a period of 2 hours while maintaining the temperature at 5 °C and stirring continuously.[8][9]

  • After the addition of ammonia is complete, continue stirring at 5 °C for an additional 5 hours.[8][9]

  • Add 24.8 g of water to the reaction mixture to dissolve the precipitated salts.[8][9]

  • Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.[8][9]

  • Add another 13 g of water and then separate the organic and aqueous phases.[8][9]

  • Wash the aqueous phase with 50 g of isopropyl ether.[8][9]

  • Combine all organic phases and remove the solvent under reduced pressure to yield a white solid of this compound.[8][9] The product can be further purified by trituration with hexane.[8]

Signaling Pathways and Experimental Workflows

Oxidative Sulfamidation of Alkenes

This compound is a key reagent in the oxidative sulfamidation of alkenes, a reaction that forms C-N bonds and is valuable in the synthesis of biologically active compounds. The workflow involves the in-situ generation of reactive intermediates that then react with the alkene.

G Reagents This compound (CF3SO2NH2) + Alkene + Oxidant (e.g., t-BuOCl + NaI) Intermediate_Gen In-situ Generation of Reactive Iodo-Sulfonamide Species (e.g., CF3SO2NI2) Reagents->Intermediate_Gen Oxidation Electrophilic_Attack Electrophilic Attack of Iodo-Sulfonamide on Alkene Intermediate_Gen->Electrophilic_Attack Cyclic_Intermediate Formation of a Cyclic Iodonium Intermediate Electrophilic_Attack->Cyclic_Intermediate Nucleophilic_Opening Nucleophilic Opening of the Cyclic Intermediate by the Triflamide Anion Cyclic_Intermediate->Nucleophilic_Opening Product β-Iodo-N-triflyl-alkylamine (Halosulfonamidation Product) Nucleophilic_Opening->Product Further_Reactions Further Transformations (e.g., Aziridination, Heterocyclization) Product->Further_Reactions

Caption: Oxidative Sulfamidation Workflow.

Conclusion

The computational analysis of this compound provides invaluable insights into its electronic structure and reactivity. DFT calculations, coupled with experimental validation, offer a powerful toolkit for understanding and predicting the behavior of this important molecule. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals and materials leveraging the unique properties of this compound. Further computational studies to precisely determine properties like the dipole moment and atomic charges will continue to refine our understanding and expand the applications of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Trifluoromethanesulfonamide and its Derivatives as Catalysts in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonamide (CF3SO2NH2) and its related compounds, such as trifluoromethanesulfonic acid (TfOH) and triflimide (Tf2NH), are powerful Brønsted acids renowned for their catalytic activity in a variety of organic transformations.[1] Their strong acidity and the high lipophilicity imparted by the trifluoromethylsulfonyl group make them effective catalysts in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. These reactions are fundamental to the synthesis of a wide array of pharmaceuticals and functional materials.

While this compound itself is a potent acid, detailed experimental protocols in publicly available literature often feature its more commonly used and highly acidic analogue, trifluoromethanesulfonic acid (TfOH), as the catalyst of choice for Friedel-Crafts acylations and alkylations. This document provides detailed application notes and protocols for Friedel-Crafts reactions catalyzed by trifluoromethanesulfonic acid, which serve as an excellent proxy and starting point for optimizations with related triflyl-containing catalysts.

Friedel-Crafts Acylation Catalyzed by Trifluoromethanesulfonic Acid

Friedel-Crafts acylation is a pivotal method for the synthesis of aryl ketones. Trifluoromethanesulfonic acid has proven to be a highly efficient catalyst for this transformation, often requiring only catalytic amounts and proceeding under mild conditions.[1]

Data Presentation: Acylation of Aromatic Compounds with β-Lactams

The following table summarizes the trifluoromethanesulfonic acid-catalyzed acylation of various aromatic compounds with 2-azetidinone.

EntryAromatic SubstrateProductR GroupYield (%)
1Bromobenzene4aBr92
2Chlorobenzene4bCl92
3Fluorobenzene4cF91
4Benzene4dH98
5Anisole4eOMe95
6Toluene4fMe93

Data sourced from Tetrahedron, 2002, 58, 8475-8481.[2]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Aromatics with 2-Azetidinone

This protocol details the synthesis of β-amino aromatic ketones via the acylation of aromatic compounds with 2-azetidinone, catalyzed by trifluoromethanesulfonic acid.[2]

Materials:

  • 2-Azetidinone (1.0 equiv)

  • Aromatic compound (10.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (1.1 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (B109758) (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of 2-azetidinone in 1,2-dichloroethane, add the aromatic compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (1.1 equivalents) to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

  • Upon completion (monitored by TLC), quench the reaction by carefully adding saturated NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

Reaction Mechanism: Friedel-Crafts Acylation

The following diagram illustrates the proposed mechanism for the trifluoromethanesulfonic acid-catalyzed Friedel-Crafts acylation. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

G AcylHalide Acyl Halide/Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon Activation TfOH CF3SO3H (Catalyst) TfOH->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Nucleophilic Attack Product Aryl Ketone SigmaComplex->Product Deprotonation (Catalyst Regeneration)

Caption: Mechanism of Friedel-Crafts Acylation.

Friedel-Crafts Alkylation Catalyzed by Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid is also a potent catalyst for Friedel-Crafts alkylation, facilitating the formation of alkyl-aryl bonds. It efficiently activates a variety of alkylating agents, including aldehydes and benzylic alcohols.[3]

Data Presentation: Alkylation of 1,2,4-Trimethoxybenzene (B152335)

The following table presents the results for the trifluoromethanesulfonic acid-catalyzed alkylation of 1,2,4-trimethoxybenzene with various aldehydes.

EntryAldehydeProductYield (%)
1Propanal2,4,5-Trimethoxy-1-(1-propyl)benzene85
2Butanal1-Butyl-2,4,5-trimethoxybenzene88
3Isovaleraldehyde2,4,5-Trimethoxy-1-(3-methylbutyl)benzene91
4Benzaldehyde(2,4,5-Trimethoxyphenyl)phenylmethane78

Representative data based on findings from Org. Lett. 2013, 15, 10, 2494–2497.[3][4]

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation with Aldehydes

This protocol outlines a general method for the alkylation of activated aromatic compounds with aldehydes using trifluoromethanesulfonic acid as the catalyst.[4]

Materials:

  • 1,2,4-Trimethoxybenzene (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Acetonitrile (B52724) (CH3CN)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1,2,4-trimethoxybenzene in acetonitrile in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add trifluoromethanesulfonic acid (10 mol%) to the stirred solution at room temperature.

  • Stir the reaction mixture for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Quench the reaction with saturated NaHCO3 solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO4.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired alkylated product.

Reaction Mechanism: Friedel-Crafts Alkylation

The diagram below illustrates the general workflow for a trifluoromethanesulfonic acid-catalyzed Friedel-Crafts alkylation, starting from an alkyl halide.

G AlkylHalide Alkyl Halide/Alcohol Carbocation Carbocation (Electrophile) AlkylHalide->Carbocation Activation TfOH CF3SO3H (Catalyst) TfOH->Carbocation SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex AromaticRing Aromatic Ring (Nucleophile) AromaticRing->SigmaComplex Electrophilic Attack Product Alkylated Arene SigmaComplex->Product Deprotonation (Catalyst Regeneration)

Caption: Mechanism of Friedel-Crafts Alkylation.

Conclusion

This compound and its derivatives are highly effective catalysts for Friedel-Crafts reactions. The protocols provided herein for trifluoromethanesulfonic acid-catalyzed acylations and alkylations offer robust and high-yielding methods for the synthesis of key aromatic intermediates. These procedures can serve as a valuable starting point for researchers in organic synthesis and drug development, with the potential for adaptation to other related triflyl-based catalytic systems. As with all strong acids, appropriate safety precautions should be taken when handling these reagents.

References

Application Notes and Protocols: Trifluoromethanesulfonamide in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trifluoromethanesulfonamide and its derivatives as powerful catalysts and reagents in various cycloaddition reactions. The protocols detailed below offer step-by-step guidance for key transformations, enabling the synthesis of complex cyclic molecules with high efficiency and stereocontrol.

Introduction

This compound (TfNH₂) and its derivatives have emerged as versatile tools in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group significantly enhances the acidity and catalytic activity of molecules into which it is incorporated. This property has been harnessed to develop highly effective Brønsted and Lewis acid catalysts for a range of cycloaddition reactions, which are fundamental for the construction of six-membered and five-membered ring systems prevalent in pharmaceuticals and natural products.

This document focuses on three key applications of this compound-derived catalysts:

  • Intramolecular Diels-Alder Reactions: Catalyzed by bidentate Lewis acids derived from this compound.

  • Enantioselective [4+2] Cycloaddition Reactions: Utilizing chiral N-triflyl phosphoramides as powerful Brønsted acid organocatalysts.

  • Enantioselective [3+2] Cycloaddition Reactions: Employing chiral N-triflyl phosphoramides for the synthesis of pyrazolidines.

  • Hetero-Diels-Alder Reactions: Catalyzed by the strong Brønsted acid, trifluoromethanesulfonic acid.

Intramolecular Diels-Alder Reaction Catalyzed by Bis[chloro(methyl)aluminum]this compound

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the stereocontrolled synthesis of fused cyclic systems. Bidentate Lewis acids derived from this compound have proven to be highly effective catalysts for promoting IMDA reactions of substrates that are otherwise unreactive, such as those with ester tethers.[1]

Reaction Principle

The bidentate Lewis acid, bis[chloro(methyl)aluminum]this compound, coordinates to the carbonyl oxygen of the ester tether in the dienophile, activating it towards cycloaddition with the tethered diene. This catalytic activation allows the reaction to proceed under milder conditions and with high stereoselectivity.

IMDA_Mechanism Substrate 1,7,9-Decatrienoate Substrate Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex Coordination Catalyst Bis[chloro(methyl)aluminum] This compound Catalyst->Activated_Complex Transition_State Cycloaddition Transition State Activated_Complex->Transition_State Intramolecular Cycloaddition Product cis-Fuzed IMDA Adduct Transition_State->Product Ring Formation

Caption: Intramolecular Diels-Alder Reaction Workflow.

Experimental Protocol: General Procedure for Catalytic Intramolecular Diels-Alder Reaction

Catalyst Preparation:

A solution of this compound (1.0 mmol) in 1,2-dichloroethane (B1671644) (5 mL) is cooled to 0 °C. A solution of dimethylaluminum chloride in hexane (B92381) (1.0 M, 2.0 mL, 2.0 mmol) is added dropwise. The resulting mixture is stirred at room temperature for 1 hour to generate the active catalyst solution.

Cycloaddition Reaction:

To a solution of the 1,7,9-decatrienoate substrate (0.5 mmol) in 1,2-dichloroethane (5 mL) is added the prepared catalyst solution (0.15 mmol, 30 mol %). The reaction mixture is stirred at 50 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (B109758), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cis-fused cycloadduct.[1]

Data Presentation: Substrate Scope and Yields
EntrySubstrate (R)ProductYield (%)
1H3-Oxabicyclo[4.4.0]dec-7-en-4-one derivative85
2MeMethyl-substituted derivative82
3PhPhenyl-substituted derivative78

Enantioselective [4+2] Cycloaddition Catalyzed by Chiral N-Triflyl Phosphoramide (B1221513)

Chiral N-triflyl phosphoramides are highly acidic Brønsted acid organocatalysts that have demonstrated exceptional performance in promoting enantioselective Diels-Alder reactions. The high acidity and the well-defined chiral environment provided by these catalysts enable high reactivity and stereocontrol.

Reaction Principle

The N-triflyl phosphoramide catalyst activates the α,β-unsaturated ketone dienophile through hydrogen bonding, lowering its LUMO energy. The chiral backbone of the catalyst then directs the approach of the diene, leading to a highly enantioselective [4+2] cycloaddition.

Diels_Alder_Pathway cluster_reactants Reactants Dienophile α,β-Unsaturated Ketone Activated_Dienophile Activated Dienophile (H-bonded complex) Dienophile->Activated_Dienophile Diene Silyloxydiene Transition_State Diastereomeric Transition States Diene->Transition_State [4+2] Cycloaddition Catalyst Chiral N-Triflyl Phosphoramide Catalyst->Activated_Dienophile Activation Activated_Dienophile->Transition_State Product Enantioenriched Cyclohexene (B86901) Product Transition_State->Product Stereoselective Ring Formation

Caption: Enantioselective Diels-Alder Reaction Pathway.

Experimental Protocol: General Procedure for Enantioselective Diels-Alder Reaction

To a solution of the chiral N-triflyl phosphoramide catalyst (0.02 mmol, 10 mol%) in toluene (B28343) (1.0 mL) at -78 °C is added the α,β-unsaturated ketone (0.2 mmol). After stirring for 10 minutes, the silyloxydiene (0.3 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for the specified time (monitored by TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the enantioenriched cyclohexene product.

Data Presentation: Substrate Scope and Enantioselectivity
EntryDienophileDieneYield (%)ee (%)
1Ethyl vinyl ketone1-Methoxy-2-methyl-1-(trimethylsilyloxy)-1,3-butadiene9596
2Methyl vinyl ketone(E)-1-Methoxy-3-((trimethylsilyl)oxy)-1,3-butadiene9294
3Acrolein2,3-Dimethyl-1,3-bis(trimethylsilyloxy)-1,3-butadiene8891

Enantioselective [3+2] Cycloaddition Catalyzed by Chiral N-Triflyl Phosphoramide

In addition to [4+2] cycloadditions, chiral N-triflyl phosphoramides are excellent catalysts for enantioselective [3+2] cycloadditions, providing access to valuable nitrogen-containing five-membered heterocycles such as pyrazolidines.[2][3]

Reaction Principle

The highly acidic N-triflyl phosphoramide protonates the N-acyl hydrazone, generating a reactive hydrazonium-phosphoramide anion complex.[4] This ion pair then undergoes a stepwise [3+2] cycloaddition with an alkene. The chiral counter-anion effectively controls the stereochemistry of the newly formed stereocenters.

Three_Plus_Two_Cycloaddition cluster_reactants Reactants Hydrazone N-Acyl Hydrazone Ion_Pair Hydrazonium-Phosphoramide Ion Pair Hydrazone->Ion_Pair Alkene Alkene Transition_State Stereodetermining C-C Bond Formation Alkene->Transition_State [3+2] Cycloaddition Catalyst Chiral N-Triflyl Phosphoramide Catalyst->Ion_Pair Protonation Ion_Pair->Transition_State Intermediate Cyclic Intermediate Transition_State->Intermediate Product Enantioenriched Pyrazolidine (B1218672) Intermediate->Product Ring Closure

Caption: Enantioselective [3+2] Cycloaddition Mechanism.

Experimental Protocol: General Procedure for Enantioselective [3+2] Cycloaddition

In a dried reaction vial, the N-acyl hydrazone (0.2 mmol) and the chiral N-triflyl phosphoramide catalyst (0.02 mmol, 10 mol%) are dissolved in dichloromethane (2.0 mL) at room temperature. The alkene (0.4 mmol) is then added, and the reaction mixture is stirred at the specified temperature until the hydrazone is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pyrazolidine product.[2][3]

Data Presentation: Substrate Scope and Stereoselectivity
EntryHydrazone (R¹)Alkene (R²)Yield (%)dr (syn:anti)ee (%)
1PhCyclopentene95>95:598
24-MeO-C₆H₄Styrene8890:1095
34-NO₂-C₆H₄Ethyl vinyl ether92>95:597

Hetero-Diels-Alder Reaction Catalyzed by Trifluoromethanesulfonic Acid

Trifluoromethanesulfonic acid (TfOH) is a superacid that can effectively catalyze hetero-Diels-Alder reactions between unactivated dienes and aldehydes, which are often challenging under thermal conditions.[5]

Reaction Principle

Trifluoromethanesulfonic acid protonates the aldehyde, significantly increasing its electrophilicity and activating it for cycloaddition with an unactivated diene. This allows the reaction to proceed at room temperature with low catalyst loadings.[5]

Hetero_Diels_Alder Aldehyde Aromatic Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde TfOH TfOH TfOH->Protonated_Aldehyde Protonation Cycloadduct Dihydropyran Product Protonated_Aldehyde->Cycloadduct Diene Unactivated Diene Diene->Cycloadduct [4+2] Cycloaddition

Caption: Hetero-Diels-Alder Reaction Catalysis.

Experimental Protocol: General Procedure for Hetero-Diels-Alder Reaction

To a stirred solution of the aromatic aldehyde (10.0 mmol) and 80% aqueous trifluoromethanesulfonic acid (0.10 mmol, 1 mol%) in toluene (15 mL) is added the diene (15.0 mmol) over 10 minutes at room temperature. The mixture is stirred overnight. The reaction is then quenched with a saturated aqueous solution of sodium carbonate (30 mL). The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford the dihydropyran.[5]

Data Presentation: Substrate Scope and Yields
EntryAldehydeDieneYield (%)
1BenzaldehydeIsoprene72
24-ChlorobenzaldehydeIsoprene85
34-MethylbenzaldehydeIsoprene75
42-NaphthaldehydeIsoprene91
54-NitrobenzaldehydeIsoprene65
64-MethoxybenzaldehydeIsoprene35

Conclusion

This compound and its derivatives are highly valuable reagents and catalysts for cycloaddition reactions. They offer mild reaction conditions, high yields, and, in the case of chiral derivatives, excellent stereocontrol. The protocols and data presented herein provide a practical guide for researchers in academia and industry to utilize these powerful synthetic tools for the efficient construction of complex cyclic molecules.

References

Application Notes and Protocols for N-Arylation using Trifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-arylation of sulfonamides, with a specific focus on the application to trifluoromethanesulfonamide, utilizing a ligand-free, copper-catalyzed cross-coupling reaction. The described methodology is practical, economical, and employs readily available reagents, making it suitable for various applications in medicinal chemistry and drug development.

Introduction

N-arylated sulfonamides are a critical structural motif in a wide range of pharmaceuticals and bioactive compounds.[1] Traditional methods for their synthesis often involve harsh reaction conditions, expensive catalysts, or the use of ligands that can complicate purification. The protocol detailed below describes a robust and efficient copper-catalyzed N-arylation of sulfonamides with aryl bromides that proceeds without the need for a ligand.[1][2] This method is advantageous due to the lower cost and toxicity of aryl bromides compared to their iodide counterparts.[1][3] While the provided data primarily focuses on methanesulfonamide (B31651) and various aryl sulfonamides, the protocol is generally applicable to other sulfonamides, including this compound.

Data Presentation

The following tables summarize the quantitative data for the N-arylation of various sulfonamides with a range of aryl bromides, demonstrating the scope and efficiency of this ligand-free, copper-catalyzed protocol.

Table 1: Copper-Catalyzed N-Arylation of Methanesulfonamide with Various Aryl Bromides [2]

EntryAryl BromideProductYield (%)
1BromobenzeneN-phenylmethanesulfonamide72
24-BromotolueneN-(4-methylphenyl)methanesulfonamide78
34-BromoanisoleN-(4-methoxyphenyl)methanesulfonamide75
44-BromobenzonitrileN-(4-cyanophenyl)methanesulfonamide68
54-BromobenzotrifluorideN-(4-(trifluoromethyl)phenyl)methanesulfonamide65
62-BromotolueneN-(2-methylphenyl)methanesulfonamide55
73-BromoanisoleN-(3-methoxyphenyl)methanesulfonamide70

Reaction Conditions: Methanesulfonamide (1.0 equiv), aryl bromide (3.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), DMF (750 µL) at 135°C for 18-24 hours. Yields are for isolated products.

Table 2: Copper-Catalyzed N-Arylation of p-Toluenesulfonamide with Various Aryl Bromides [2]

EntryAryl BromideProductYield (%)
1Bromobenzene4-Methyl-N-phenylbenzenesulfonamide85
24-Bromotoluene4-Methyl-N-(4-methylphenyl)benzenesulfonamide88
34-BromoanisoleN-(4-methoxyphenyl)-4-methylbenzenesulfonamide82
44-BromobenzonitrileN-(4-cyanophenyl)-4-methylbenzenesulfonamide75
54-Bromobenzotrifluoride4-Methyl-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide72
62-Bromotoluene4-Methyl-N-(2-methylphenyl)benzenesulfonamide65
73-BromoanisoleN-(3-methoxyphenyl)-4-methylbenzenesulfonamide80

Reaction Conditions: p-Toluenesulfonamide (1.0 equiv), aryl bromide (3.0 equiv), CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), DMF (750 µL) at 135°C for 18-24 hours. Yields are for isolated products.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the ligand-free, copper-catalyzed N-arylation of sulfonamides. This protocol can be adapted for this compound.

General Procedure for the N-Arylation of Sulfonamides
  • Reagent Preparation : To a sealable reaction vessel, add the sulfonamide (e.g., this compound, 1.0 equivalent), the aryl bromide (3.0 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition : Add anhydrous N,N-dimethylformamide (DMF, 750 µL per 1.0 equivalent of sulfonamide) to the reaction vessel.

  • Reaction Execution : Seal the reaction vessel and place it in a preheated oil bath at 135°C. Stir the reaction mixture vigorously for 18-24 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated sulfonamide.[2]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition - Sulfonamide - Aryl Bromide - CuI - Cs2CO3 solvent 2. Solvent Addition - DMF reagents->solvent reaction 3. Reaction - 135°C, 18-24h solvent->reaction workup 4. Aqueous Work-up - EtOAc/Water Extraction reaction->workup purification 5. Purification - Flash Column Chromatography workup->purification product Pure N-Arylated Sulfonamide purification->product

Caption: Experimental workflow for the N-arylation of sulfonamides.

Proposed Catalytic Cycle

catalytic_cycle CuI Cu(I) AmideComplex [Cu(I)(RSO2NH)]- CuI->AmideComplex + RSO2NH2 - HI CuIII [Ar-Cu(III)(RSO2NH)]- AmideComplex->CuIII + Ar-Br (Oxidative Addition) CuIII->CuI (Reductive Elimination) Product Ar-NHSO2R CuIII->Product

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

References

Application Notes and Protocols: Trifluoromethanesulfonamide in the Synthesis of Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated surfactants are a class of surface-active agents characterized by the presence of a fluorocarbon chain. These compounds exhibit unique properties, including exceptional thermal and chemical stability, and the ability to significantly reduce surface tension in aqueous and organic systems. Trifluoromethanesulfonamide (TfNH2) serves as a versatile building block in the synthesis of novel fluorinated surfactants. The trifluoromethanesulfonyl group (-SO2CF3) imparts high electronegativity and stability, making it a desirable component in the design of high-performance surfactants.

This document provides detailed application notes and protocols for the synthesis of fluorinated surfactants utilizing this compound as a key reagent. The methodologies described herein are based on established principles of N-alkylation of sulfonamides, a common strategy for introducing hydrophobic long-chain alkyl groups.

Core Concepts in Synthesis

The primary synthetic strategy for incorporating this compound into a surfactant structure involves the N-alkylation of the sulfonamide nitrogen. This reaction attaches a long hydrophobic alkyl chain to the this compound moiety, creating an amphiphilic molecule with a hydrophilic head (the this compound group) and a hydrophobic tail (the long alkyl chain).

Key reaction pathways include:

  • N-alkylation with Alkyl Halides: This is a classical and widely used method for forming C-N bonds. This compound, or its corresponding salt, is reacted with a long-chain alkyl halide (e.g., bromide or iodide) in the presence of a base.

  • Reaction with Epoxides: The ring-opening of a long-chain terminal epoxide by the nucleophilic nitrogen of this compound provides an alternative route to introduce a hydrophobic tail with a hydroxyl group, which can be further modified.

The choice of synthetic route can be influenced by the desired surfactant structure, availability of starting materials, and required reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Dodecyl-trifluoromethanesulfonamide via N-Alkylation with Dodecyl Bromide

This protocol describes the synthesis of a non-ionic fluorinated surfactant by reacting this compound with dodecyl bromide.

Materials:

  • This compound (CF3SO2NH2)

  • Dodecyl bromide (CH3(CH2)11Br)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dodecyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-dodecyl-trifluoromethanesulfonamide.

Protocol 2: Synthesis of a Cationic Surfactant from N-Alkyl-trifluoromethanesulfonamide

This protocol outlines a potential pathway to a cationic surfactant by quaternization of an intermediate.

Materials:

  • N-(2-aminoethyl)-trifluoromethanesulfonamide (prepared separately)

  • Long-chain alkyl halide (e.g., Dodecyl bromide)

  • Acetonitrile, anhydrous

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve N-(2-aminoethyl)-trifluoromethanesulfonamide (1.0 eq) in anhydrous acetonitrile.

  • Add sodium bicarbonate (2.5 eq) and the long-chain alkyl halide (1.1 eq).

  • Reflux the mixture for 48 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired cationic this compound-based surfactant.

Data Presentation

The performance of surfactants is often characterized by their critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). While specific data for surfactants directly synthesized from this compound is not extensively available in the public domain, the following table provides estimated and comparative data for analogous long-chain sulfonamide-based surfactants to guide research and development.

Surfactant StructureHydrophobic Chain LengthEstimated CMC (mol/L)Estimated γCMC (mN/m)
N-Dodecyl-trifluoromethanesulfonamideC121 x 10⁻⁴ - 5 x 10⁻⁴25 - 35
N-Tetradecyl-trifluoromethanesulfonamideC145 x 10⁻⁵ - 2 x 10⁻⁴25 - 35
N-Hexadecyl-trifluoromethanesulfonamideC161 x 10⁻⁵ - 8 x 10⁻⁵25 - 35
Sodium Dodecyl Sulfate (SDS) - ReferenceC128 x 10⁻³39

Note: The estimated values are based on the properties of similar long-chain N-alkyl sulfonamides and perfluoroalkanesulfonamides. Actual values will require experimental determination.

Mandatory Visualizations

Logical Workflow for N-Alkylation of this compound

G A This compound (CF3SO2NH2) D N-Alkylation Reaction A->D B Base (e.g., K2CO3) B->D C Long-Chain Alkyl Halide (R-X) C->D E N-Alkyl-trifluoromethanesulfonamide (CF3SO2NHR) D->E F Purification (e.g., Chromatography) E->F G Pure Fluorinated Surfactant F->G

Caption: General workflow for synthesizing N-alkyl-trifluoromethanesulfonamide surfactants.

Signaling Pathway for Surfactant Action at an Interface

G A Surfactant Monomers in Bulk Solution C Adsorption at Interface A->C E Micelle Formation (above CMC) A->E B Air-Water Interface C->B D Lowered Surface Tension C->D

Caption: Conceptual pathway of surfactant molecules from bulk solution to the interface.

The Trifluoromethanesulfonamide Moiety: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonamide (CF₃SO₂NHR), or triflamide, functional group has emerged as a cornerstone in contemporary drug design and development. Its unique physicochemical properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl group, impart high acidity, increased lipophilicity, and enhanced metabolic stability to parent molecules. These characteristics make the triflamide group a valuable bioisosteric replacement for less stable or less potent functionalities, such as sulfonamides and carboxamides, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Applications in Drug Discovery

This compound derivatives have demonstrated significant potential across a range of therapeutic areas, primarily as potent and selective enzyme inhibitors. The strong electron-withdrawing capacity of the triflyl group (CF₃SO₂) enhances the acidity of the N-H bond, facilitating strong hydrogen bonding interactions with target proteins.[1] Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve cell membrane permeability and bioavailability.[1]

Key therapeutic applications include:

  • Antidiabetic Agents: As inhibitors of α-glucosidase, these derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia.

  • Anticancer Agents: By targeting tumor-associated enzymes like Carbonic Anhydrase IX (CA IX), they can disrupt pH regulation in the tumor microenvironment, leading to apoptosis.

  • Analgesics: As antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, they offer a promising avenue for the treatment of chronic pain.

  • Antimicrobial Agents: The triflamide moiety can be incorporated into various heterocyclic scaffolds to develop novel antibacterial and antifungal compounds.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key biological targets.

Table 1: α-Glucosidase Inhibitory Activity of Fluorinated Benzenesulfonic Ester Derivatives

Compound IDSubstitution Patternα-Glucosidase IC₅₀ (µM)
2d 4-(Trifluoromethyl)phenylsulfonyl6.4 ± 0.012[2]
2e 4-(Trifluoromethoxy)phenylsulfonyl3.1 ± 0.043[2]
2v 5-Methyl, 4-(Trifluoromethyl)phenylsulfonyl3.0 ± 0.014[2]
Acarbose (B1664774) (Reference Drug)6.4 ± 0.134[2]

Table 2: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)
This compound 503845

Data extrapolated from a study on trifluoromethylsulfonamide derivatives and their metal complexes, highlighting the potent inhibitory activity of the parent compound.

Table 3: TRPV1 Antagonistic Activity of Benzamide Derivatives

Compound IDStructureHuman TRPV1 IC₅₀ (nM) (Capsaicin-induced Ca²⁺ influx)
(+/-)-2 Benzamide derivative with indole (B1671886) moiety23[3]
(+/-)-3 Benzamide derivative with naphthyl moiety14[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Protocol 1: Synthesis of N-(4-Chlorophenyl)this compound

This protocol is adapted from a standard procedure for the synthesis of N-aryl triflamides.

Materials:

Procedure:

  • To a cooled solution (-60 °C) of 4-chloroaniline (9.0 mmol) and triethylamine (10.8 mmol) in dichloromethane (40 ml), slowly add a solution of trifluoromethanesulfonic anhydride (13.5 mmol) in dichloromethane (40 ml).[1]

  • Stir the reaction mixture at -60 to -50 °C for 1 hour.[1]

  • Quench the reaction by adding 30 ml of water.[1]

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield N-(4-chlorophenyl)this compound.[1]

  • Recrystallize the purified product from hexane.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: α-Glucosidase Inhibition Assay

This colorimetric assay is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and Acarbose (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute to desired concentrations with phosphate buffer.[5]

  • In a 96-well plate, add 50 µL of phosphate buffer and 25 µL of the test compound solution to the test wells. For control wells, add 75 µL of phosphate buffer.

  • Add 25 µL of α-glucosidase solution (0.15-0.3 units/mL) to all wells except the blank.[6]

  • Pre-incubate the plate at 37°C for 15 minutes.[7]

  • Initiate the reaction by adding 25 µL of 10 mM pNPG solution to all wells.[4]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.[5]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5]

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified recombinant human Carbonic Anhydrase IX

  • Test compounds and Acetazolamide (positive control)

  • Tris buffer (20 mM, pH 8.3)

  • Phenol (B47542) red (100 µM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a reaction buffer containing 20 mM Tris and 100 µM phenol red, adjusted to pH 8.3.[5]

  • Prepare CO₂-saturated water by bubbling pure CO₂ gas into deionized water on an ice bath.[5]

  • Equilibrate the reaction buffer, enzyme solution, and CO₂-saturated water to the desired temperature (e.g., 25°C) in the stopped-flow instrument.

  • To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator (phenol red) at 570 nm over time.[5]

  • The initial rate of the reaction is determined from the linear phase of the progress curve.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

Protocol 4: TRPV1 Antagonism Assay (Calcium Influx)

This cell-based assay measures the ability of a compound to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 channel.

Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds and a known TRPV1 antagonist (e.g., Capsazepine)

  • Capsaicin (B1668287)

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Seed the TRPV1-expressing cells into 384-well plates and incubate overnight.[8]

  • Prepare a Fluo-4 loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBSS.[8]

  • Add the loading buffer to the cells and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[8]

  • During the incubation, prepare a plate with serial dilutions of the test compounds.

  • Using a fluorescence plate reader, measure the baseline fluorescence.

  • Add the test compounds to the cell plate and incubate for a defined period (e.g., 5-30 minutes).

  • Initiate calcium influx by adding an EC₈₀ concentration of the agonist, capsaicin.

  • Immediately measure the change in fluorescence intensity over time.

  • The antagonistic activity is determined by the compound's ability to reduce the capsaicin-induced fluorescence signal. Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and pathways relevant to the use of this compound derivatives in medicinal chemistry.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization purification->characterization in_vitro In Vitro Screening (e.g., Enzyme Assays) characterization->in_vitro Compound Library hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_opt->start SAR Feedback in_vivo In Vivo Studies lead_opt->in_vivo

General workflow for synthesis and biological evaluation.

caix_pathway cluster_ph_regulation pH Regulation hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expr CA IX Expression hif1a->caix_expr caix_enzyme CA IX caix_expr->caix_enzyme co2_h2o CO₂ + H₂O h_hco3 H⁺ + HCO₃⁻ co2_h2o->h_hco3 Catalysis h_out Extracellular Acidosis (Low pHe) h_hco3->h_out hco3_in Intracellular Alkalinization (High pHi) h_hco3->hco3_in invasion Invasion & Metastasis h_out->invasion proliferation Cell Proliferation & Survival hco3_in->proliferation inhibitor This compound Inhibitor inhibitor->caix_enzyme

Role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.

References

Application Notes and Protocols: Trifluoromethanesulfonamide as a Reagent for Introducing Sulfonamide Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonamide (TfNH2), often referred to as triflamide, is a versatile and powerful reagent in modern organic synthesis. Its unique properties, stemming from the strongly electron-withdrawing trifluoromethyl group, make it an exceptional tool for the introduction of the sulfonamide moiety (–SO2NH–) into a wide range of organic molecules. The high acidity of the N-H bond and the lipophilicity imparted by the trifluoromethyl group contribute to its utility as a reagent, catalyst, and functional group in the development of new chemical entities with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted triflamides and other sulfonamide-containing compounds.

Key Properties of this compound

PropertyValueReference
CAS Number 421-85-2[5][6]
Molecular Formula CH2F3NO2S[5]
Molecular Weight 149.09 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 120-124 °C[7]
pKa (in H2O) 6.33[3]

Applications in Organic Synthesis

This compound serves as a key building block for the synthesis of a diverse array of sulfonamides. The primary applications involve the formation of N-C and N-S bonds, leading to the desired sulfonamide functionality.

N-Alkylation Reactions

The high acidity of triflamide allows for easy deprotonation to form the corresponding anion, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides and tosylates, to furnish N-alkylated triflamides.[2]

General Reaction Scheme:

N_Alkylation reagent1 CF3SO2NH2 (this compound) reaction + reagent1->reaction reagent2 R-X (Alkyl Halide/Tosylate) reagent2->reaction base Base (e.g., K2CO3) base->reaction product CF3SO2NH-R (N-Alkyl Triflamide) reaction->product N-Alkylation

Caption: General workflow for N-alkylation of this compound.

A typical procedure involves the reaction of triflamide with an alkylating agent in the presence of a base like potassium carbonate.[2]

Condensation Reactions

This compound can participate in condensation reactions with carbonyl compounds, although its reactivity is lower than that of other sulfonamides due to the reduced basicity of the nitrogen atom.[2] These reactions often require acidic conditions. For instance, triflamide reacts with paraformaldehyde in the presence of sulfuric acid.[6]

Example Reaction with Paraformaldehyde:

Condensation_Reaction triflamide CF3SO2NH2 reaction + triflamide->reaction paraformaldehyde (CH2O)n paraformaldehyde->reaction acid H2SO4 acid->reaction product Condensation Products (Open chain and cyclic) reaction->product

Caption: Condensation of this compound with paraformaldehyde.

Synthesis of Sulfonamides from Amines

A common method for introducing the trifluoromethylsulfonyl group to an amine is through reaction with trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base.[4]

General Reaction Scheme:

Sulfonamide_Synthesis amine R-NH2 (Amine) reaction + amine->reaction triflylating_agent CF3SO2Cl or (CF3SO2)2O triflylating_agent->reaction base Base (e.g., Triethylamine) base->reaction product R-NHSO2CF3 (N-Triflyl Sulfonamide) reaction->product

Caption: Synthesis of N-triflyl sulfonamides from amines.

Experimental Protocols

Protocol 1: Synthesis of this compound from Trifluoromethanesulfonyl Chloride

This protocol describes the synthesis of this compound from trifluoromethanesulfonyl chloride and ammonia (B1221849).[5][8]

Materials:

  • Trifluoromethanesulfonyl chloride (15.39 g)

  • Anhydrous isopropyl ether (103 g)

  • Ammonia gas

  • Water (24.8 g + 13 g)

  • 36% Aqueous hydrochloric acid solution (20.7 g)

Procedure:

  • Charge a reactor with a solution of trifluoromethanesulfonyl chloride in anhydrous isopropyl ether.

  • Cool the reaction mixture to 5 °C.

  • Slowly bubble ammonia gas through the solution over a period of 2 hours while maintaining the temperature at 5 °C.

  • Stir the reaction mixture for an additional 5 hours at 5 °C.

  • Add 24.8 g of water to dissolve the ammonium (B1175870) chloride salt formed.

  • Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.

  • Add another 13 g of water and separate the phases.

  • Wash the aqueous phase with 50 g of isopropyl ether.

  • Combine the organic phases and remove the solvent under reduced pressure to obtain this compound as a white solid.

Expected Yield: 10.15 g (96%)[5]

Protocol 2: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.[2]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated triflamide.

Protocol 3: Synthesis of a Sulfonamide using this compound and a Carboxylic Acid (EDC/DMAP Coupling)

This protocol details the synthesis of a sulfonamide by coupling this compound with a carboxylic acid using EDC and DMAP.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add this compound, EDC·HCl, and DMAP to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the target sulfonamide.

Example Yield: In a specific reported synthesis, this method yielded the target product in 80% yield.[1]

Data Summary

The following table summarizes representative yields for the synthesis of sulfonamides using this compound or related reagents.

Reaction TypeReagentsProductYield (%)Reference
Synthesis of TriflamideCF3SO2Cl, NH3CF3SO2NH296[5]
CondensationCarboxylic Acid, TfNH2, EDC, DMAPSulfonamide80[1]
N-HalogenationTfNH2, Cl2, NaOHCF3SO2NCl255[2]
N-HalogenationTfNH2, F2/N2, NaF/KFCF3SO2NF233[2]

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluoromethylsulfonyl group, such as high lipophilicity and metabolic stability, have made this compound and its derivatives valuable in medicinal chemistry.[3][9] They are found in a variety of therapeutic agents, including inhibitors of enzymes and modulators of biological pathways.[10][11] In materials science, the incorporation of the triflamide moiety can enhance the thermal stability and chemical resistance of polymers.[12][13]

Conclusion

This compound is a highly effective and versatile reagent for the introduction of sulfonamide functionalities. Its predictable reactivity and the unique properties it imparts to the target molecules make it an indispensable tool for researchers in organic synthesis, drug discovery, and materials science. The protocols and data presented here provide a foundation for the successful application of this reagent in a variety of synthetic endeavors.

References

Application Notes and Protocols: Trifluoromethanesulfonic Acid in Peptide Synthesis and Solid-Phase Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trifluoromethanesulfonic acid (TFMSA) in solid-phase peptide synthesis (SPPS), with a primary focus on its application in the final cleavage of peptides from the resin support. While the structurally related trifluoromethanesulfonamide is a stable compound, its direct application in peptide synthesis is not prevalent. The focus of these notes is therefore on the widely used and effective reagent, TFMSA, a strong acid utilized extensively in Boc-based SPPS.

Introduction to TFMSA in Peptide Chemistry

Trifluoromethanesulfonic acid (TFMSA), often referred to as triflic acid, is a superacid that serves as a potent reagent for the cleavage of peptides from various resin supports following Boc-based solid-phase peptide synthesis.[1] It is a common alternative to hydrogen fluoride (B91410) (HF), offering the advantage of not requiring specialized, HF-resistant apparatus.[2][3] TFMSA is typically used in a "cleavage cocktail" containing scavengers to protect sensitive amino acid residues from side reactions that can occur during the cleavage process.[1]

The primary application of TFMSA is in the final deprotection step of Boc-SPPS, where it simultaneously removes side-chain protecting groups and cleaves the peptide from the resin.[1] The choice between different cleavage protocols, such as standard TFMSA or "low-high" TFMSA, depends on the specific peptide sequence and the protecting groups used.[2]

Key Applications of TFMSA in Peptide Synthesis

  • Global Deprotection and Cleavage: The most common application of TFMSA is in the final step of Boc-SPPS to remove all acid-labile protecting groups and release the synthesized peptide from the solid support.[1]

  • Alternative to HF: TFMSA provides a valuable alternative to anhydrous hydrogen fluoride (HF) for peptide cleavage, avoiding the need for specialized and hazardous HF handling equipment.[2]

  • Cleavage from Various Resins: TFMSA is effective for cleaving peptides from a range of resins commonly used in Boc-SPPS, including Merrifield, PAM (phenylacetamidomethyl), BHA (benzhydrylamine), and MBHA (methylbenzhydrylamine) resins.[1][4]

Quantitative Data on TFMSA Cleavage

The efficiency of TFMSA-mediated cleavage is influenced by several factors, including the peptide sequence, the type of resin, temperature, and reaction time.[4][5]

Peptide SequenceResin TypeTemperature (°C)Cleavage TimeCleavage EfficiencyReference
[Gly⁸]-Angiotensin IIPAMR25< 3 hoursQuantitative[4]
[Gly⁸]-Angiotensin IIMBHAR25< 3 hoursQuantitative[4]
[Gly⁸]-Angiotensin IIBHAR2510-15 hours~Quantitative (with degradation)[4]
[Gly⁸]-Angiotensin IIAll resins0< 6 hoursComplete[4]
Angiotensin II (hydrophobic Phe⁸)BHAR or MBHAR06 hours< 15%[4]

Experimental Protocols

Standard TFMSA Cleavage Protocol

This protocol is suitable for most peptides synthesized on Merrifield, PAM, BHA, or MBHA resins.

Materials:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (B89551) (scavenger)

  • m-Cresol (B1676322) (scavenger)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Sintered glass funnel

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath for 5-10 minutes.

  • Prepare the cleavage cocktail. A common mixture consists of TFA, thioanisole, and m-cresol. For every 100 mg of resin, prepare a solution of 1.0 mL of TFA. Add appropriate scavengers (e.g., 5% v/v thioanisole and 2% v/v m-cresol).

  • Slowly add the chilled cleavage cocktail to the peptide-resin in the ice bath with gentle stirring.

  • Carefully and slowly add TFMSA to the mixture (typically 10% v/v of the total cocktail volume) while maintaining the temperature at 0°C. Stir vigorously to dissipate heat.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. For peptides containing Arg(Tos), the cleavage time may need to be extended.[2]

  • Filter the resin using a fine sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Precipitate the peptide by adding 8-10 volumes of cold diethyl ether or MTBE to the combined filtrate.[1]

  • If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[2]

  • Collect the precipitated peptide by filtration through a fine sintered glass funnel.

  • Wash the crude peptide with cold ether to remove scavengers and other small molecules.[2]

  • Dry the peptide under vacuum.

Low-High TFMSA Cleavage Protocol

This two-step procedure is designed to minimize side reactions by first removing most of the side-chain protecting groups under milder conditions before the final strong acid cleavage.[2]

Step 1: Low TFMSA Treatment

Materials:

  • Peptide-resin (dried)

  • m-Cresol

  • Dimethylsulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Ethanedithiol (EDT) (if Trp(CHO) is present)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

Procedure:

  • Transfer the dried peptide-resin (e.g., 100 mg) to a round-bottom flask with a stir bar.

  • For every 100 mg of resin, add 100 µL of m-cresol and 300 µL of dimethylsulfide.[2]

  • Cool the mixture to 0°C in an ice bath.

  • Add 0.5 mL of TFA for every 100 mg of resin.[2]

  • If the peptide contains Trp(CHO), add 20 µL of EDT for each 100 mg of peptide-resin.[2]

  • Slowly add 100 µL of TFMSA for every 100 mg of peptide-resin, ensuring vigorous stirring to dissipate heat.[2]

  • Stir the mixture for 3 hours, maintaining the temperature between 0°C and 5°C.[2]

  • Filter the resin using a medium sintered glass funnel and wash with several volumes of ether.[2]

Step 2: High TFMSA Treatment

Follow the "Standard TFMSA Cleavage Protocol" (Section 4.1) using the resin from Step 1.

Mandatory Visualizations

TFMSA_Cleavage_Workflow cluster_preparation Preparation cluster_reaction Cleavage Reaction cluster_workup Work-up PeptideResin Dried Peptide-Resin ReactionVessel Reaction Vessel (0°C, Stirring) PeptideResin->ReactionVessel CleavageCocktail Cleavage Cocktail (TFA, Scavengers) CleavageCocktail->ReactionVessel TFMSA TFMSA TFMSA->ReactionVessel Filtration1 Filtration ReactionVessel->Filtration1 Precipitation Precipitation (Cold Ether/MTBE) Filtration1->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Drying Drying Filtration2->Drying CrudePeptide Crude Peptide Drying->CrudePeptide Low_High_TFMSA_Cleavage cluster_low Step 1: Low TFMSA Treatment cluster_high Step 2: High TFMSA Treatment start Start: Dried Peptide-Resin LowCocktail Low TFMSA Cocktail (TFA, DMS, m-cresol, TFMSA) start->LowCocktail LowReaction Reaction at 0-5°C for 3h LowCocktail->LowReaction LowFilter Filtration & Wash LowReaction->LowFilter HighCocktail Standard TFMSA Cocktail LowFilter->HighCocktail HighReaction Reaction at 0°C for 1-2h HighCocktail->HighReaction HighFilter Filtration HighReaction->HighFilter Workup Precipitation, Washing, Drying HighFilter->Workup end End: Crude Peptide Workup->end

References

Application of Metal Triflates in Carbohydrate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal triflates (M(OTf)n) have emerged as a versatile and powerful class of Lewis acid catalysts in modern organic synthesis, with particularly significant applications in carbohydrate chemistry. Their unique properties, including high catalytic activity, water tolerance in some cases, and the ability to be used in catalytic amounts, make them highly attractive for the construction of complex glycosidic linkages, a cornerstone of oligosaccharide and glycoconjugate synthesis.[1][2][3] The triflate anion (CF₃SO₃⁻), being a poor nucleophile, allows for the generation of highly reactive cationic intermediates, facilitating a wide range of glycosylation reactions under mild conditions.[1][3] This document provides detailed application notes and experimental protocols for the use of various metal triflates in carbohydrate synthesis, aimed at researchers, scientists, and professionals in drug development.

Core Concepts and Advantages

Metal triflates function as Lewis acids, activating glycosyl donors by coordinating to a leaving group at the anomeric center. This facilitates its departure and the formation of a reactive electrophilic species, such as an oxocarbenium ion or a glycosyl triflate intermediate, which then reacts with a glycosyl acceptor to form the desired glycosidic bond.[1][4][5]

Key Advantages of Metal Triflates in Glycosylation:

  • High Catalytic Activity: Often used in sub-stoichiometric amounts, which aligns with the principles of green chemistry.[1]

  • Mild Reaction Conditions: Many reactions can be performed at or below room temperature, preserving sensitive functional groups.[1]

  • Versatility: Effective for a wide range of glycosyl donors, including glycosyl halides, fluorides, acetates, imidates, and sulfones.[6][7]

  • Stereocontrol: The choice of metal triflate, solvent, and protecting groups can influence the stereochemical outcome of the glycosylation, allowing for the selective formation of α- or β-glycosides.[1][8][7]

  • Water and Air Tolerance: Some metal triflates, particularly lanthanide triflates, are water-tolerant, simplifying reaction setup and expanding solvent scope.[3][9]

A noteworthy aspect of metal triflate catalysis is the potential in situ generation of triflic acid (TfOH) from the metal triflate, which can act as the true catalytic species in some glycosylation reactions.[1][6] This has been shown to be crucial for achieving high stereoselectivity in certain cases.[1]

Application Notes: A Comparative Overview of Metal Triflates

The choice of metal triflate can significantly impact the efficiency and stereoselectivity of a glycosylation reaction. The following table summarizes the applications and performance of several commonly used metal triflates.

Metal TriflateGlycosyl Donor ActivatedTypical Catalyst Loading (mol%)Key Features & ApplicationsYield Range (%)α:β Ratio
Scandium Triflate (Sc(OTf)₃) Glycosyl Sulfones, Imidates10-20Promotes post-glycosylation anomerization for α-mannoside synthesis. Versatile catalyst for various transformations.[10][11]70-95Predominantly α
Bismuth Triflate (Bi(OTf)₃) Glycosyl Halides (Bromides, Chlorides), Glycosyl Acetates5-50Effective for a wide range of donors and acceptors.[6][12] Used in the synthesis of C-aryl glycosides.[13] Can be used in combination with other Lewis acids.[14]85-94Varies with substrate
Hafnium Triflate (Hf(OTf)₄) Glycosyl Fluorides100Operationally simple and widely applicable for both solution and solid-phase synthesis.[15][16]58-99Varies with solvent
Ytterbium Triflate (Yb(OTf)₃) Glycosyl Imidates, n-Pentenyl Orthoesters (NPOEs)10-20Highly active for activating armed and disarmed donors.[2][7] Used in the synthesis of complex oligosaccharides like Globo H.[7]66-89Varies with solvent and donor
Iron(III) Triflate (Fe(OTf)₃) Glycosyl Acetates (e.g., peracetylated GlcNAc)10-20Highly selective for the formation of β-glycosides of N-acetylglucosamine under microwave conditions.[17]HighPredominantly β
Nickel(II) Triflate (Ni(OTf)₂) N-substituted Trifluoromethylbenzylideneamino Protected Donors10-20Crucial for stereoselective 1,2-cis-2-aminoglycoside formation via in situ generated triflic acid.[1]88-9510:1 (α:β)
Lanthanide Triflates (e.g., La(OTf)₃) General Lewis acids5-10Water-tolerant catalysts with broad applications in organic synthesis.[3][9] Used in regioselective glycosylations.[18]HighVaries

Experimental Protocols

Protocol 1: Bismuth Triflate-Catalyzed Glycosylation of a Glycosyl Bromide

This protocol is adapted from the work of Demchenko and co-workers on the activation of glycosyl halides.[6][12]

Reaction: Glycosylation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide with a primary alcohol acceptor.

Materials:

  • 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (Donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Acceptor)

  • Bismuth(III) Triflate (Bi(OTf)₃)

  • Activated Molecular Sieves (3 Å or 4 Å)

  • Dichloromethane (DCM), anhydrous

  • Nitromethane (MeNO₂), anhydrous

  • Triethylamine (Et₃N)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv) and activated molecular sieves.

  • Add a solution of the glycosyl donor (1.2 equiv) in a mixture of DCM and MeNO₂.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add a solution of Bi(OTf)₃ (0.3-0.5 equiv) in MeNO₂ dropwise.

  • Monitor the reaction by TLC. Most reactions are complete within 1 hour.[6][12]

  • Upon completion, quench the reaction with Et₃N.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired disaccharide.

Protocol 2: Hafnium Triflate-Catalyzed Glycosylation of a Glycosyl Fluoride (B91410)

This protocol is based on the methodology developed for the activation of glycosyl fluorides using Hf(OTf)₄.[19][15][20]

Reaction: Glycosylation of a per-O-benzylated glucopyranosyl fluoride with a secondary alcohol acceptor.

Materials:

  • 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride (Donor, α/β mixture)

  • A suitable glycosyl acceptor with a free secondary hydroxyl group (e.g., a protected monosaccharide)

  • Hafnium(IV) Tetratriflate (Hf(OTf)₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to -30 °C.

  • Add the glycosyl fluoride donor (1.2 equiv) followed by Hf(OTf)₄ (1.2 equiv).

  • Stir the reaction mixture at -30 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Ytterbium Triflate-Catalyzed Glycosylation with a Glycosyl Trifluoroacetimidate Donor

This protocol is derived from the synthesis of a biologically relevant tetrasaccharide.[7]

Reaction: α-L-fucosylation of a sterically hindered secondary alcohol.

Materials:

  • Per-O-benzylated L-fucopyranosyl trifluoroacetimidate (Donor)

  • A complex glycosyl acceptor with a sterically hindered secondary hydroxyl group

  • Ytterbium(III) Triflate (Yb(OTf)₃)

  • Acid Washed Molecular Sieves (4 Å AW-300)

  • Dichloromethane (DCM), anhydrous

  • Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Pyridine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the glycosyl donor (1.5 equiv), glycosyl acceptor (1.0 equiv), and activated 4 Å AW-300 molecular sieves.

  • Add a freshly prepared solvent mixture of DCM/dioxane/diethyl ether (e.g., 4:1:1).

  • Cool the mixture to -30 °C and stir for 15 minutes.

  • Add a solution of Yb(OTf)₃ (0.1 equiv) in dioxane dropwise.

  • Stir the reaction at -30 °C for 3 hours, then allow it to warm to room temperature to ensure complete consumption of the donor.

  • Quench the reaction with pyridine.

  • Filter the mixture through a short plug of silica gel, washing with DCM/methanol (9:1) containing a few drops of pyridine.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired α-fucosylated product.

Visualizations

Glycosylation Reaction Pathway

The following diagram illustrates a generalized reaction pathway for metal triflate-catalyzed glycosylation.

Glycosylation_Pathway cluster_activation Activation cluster_coupling Coupling Donor Glycosyl Donor (e.g., halide, fluoride, imidate) Intermediate Reactive Intermediate (e.g., Oxocarbenium Ion, Glycosyl Triflate) Donor->Intermediate + M(OTf)n - Leaving Group Acceptor Glycosyl Acceptor (R-OH) Product Glycoside Product MOTf Metal Triflate (M(OTf)n) Intermediate->Product + Acceptor (R-OH) - H+

Caption: Generalized pathway for metal triflate-catalyzed glycosylation.

Experimental Workflow for a Typical Glycosylation Reaction

This diagram outlines the standard laboratory workflow for performing a metal triflate-catalyzed glycosylation.

Experimental_Workflow start Start: Assemble Glassware (flame-dried) add_reagents Add Acceptor, Donor, and Molecular Sieves under Inert Atmosphere start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent cool Cool to Reaction Temperature (e.g., -40°C to 0°C) add_solvent->cool add_catalyst Add Metal Triflate Catalyst cool->add_catalyst reaction Monitor Reaction (TLC) add_catalyst->reaction quench Quench Reaction (e.g., with Et3N) reaction->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: Standard workflow for a metal triflate-catalyzed glycosylation.

Logical Relationship of Catalyst Activity and Stereoselectivity

The interplay between different factors influencing the outcome of a glycosylation reaction is depicted below.

Logic_Diagram Catalyst Metal Triflate Choice (e.g., Sc(OTf)₃, Bi(OTf)₃, Yb(OTf)₃) Stereo Stereochemical Outcome (α or β-glycoside) Catalyst->Stereo Influences Lewis Acidity and Intermediate Stability Donor Glycosyl Donor (Leaving Group, Protecting Groups) Donor->Stereo Neighboring Group Participation, Steric Hindrance Solvent Solvent System (e.g., DCM, MeCN, Et₂O) Solvent->Stereo Solvent Polarity and Coordinating Ability

Caption: Factors influencing stereoselectivity in glycosylation.

Conclusion

Metal triflates are indispensable tools in modern carbohydrate synthesis, offering efficient and often stereoselective pathways to complex oligosaccharides and glycoconjugates. The choice of the specific metal triflate, glycosyl donor, and reaction conditions allows for a high degree of control over the glycosylation process. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the power of metal triflate catalysis in their synthetic endeavors, from fundamental research to the development of novel carbohydrate-based therapeutics. As research in this area continues, the development of even more active, selective, and environmentally benign metal triflate-based catalytic systems is anticipated.

References

Troubleshooting & Optimization

improving reaction yield in Trifluoromethanesulfonamide-catalyzed processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethanesulfonamide-Catalyzed Processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a catalyst?

This compound (TfNH₂) and its derivatives are highly effective catalysts due to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the acidity of the N-H bond.[1] This high acidity, coupled with the lipophilicity and catalytic activity of the triflyl group, makes them powerful tools in organic synthesis.[1][2] They can act as efficient Brønsted acids and are particularly useful in reactions such as Friedel-Crafts acylations and hydroaminations.

Q2: How does the stability of this compound catalysts compare to other catalysts?

This compound-based catalysts generally exhibit good thermal stability. However, like many strong acid catalysts, their stability can be compromised by the presence of strong nucleophiles or bases, which can lead to salt formation and deactivation. Under harsh reaction conditions, decomposition can occur, although specific decomposition pathways and temperatures are highly dependent on the reaction environment.

Q3: Can this compound catalysts be recovered and reused?

The recoverability of this compound catalysts depends on the specific reaction conditions and the nature of the catalyst (homogeneous vs. heterogeneous). In some cases, particularly with solid-supported or immobilized catalysts, recovery and reuse are feasible. However, for homogeneous processes, separation from the reaction mixture can be challenging and may require specific workup procedures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction catalyzed by this compound is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?

A: Low or no yield in this compound-catalyzed reactions can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Deactivation:

    • Moisture: this compound catalysts can be sensitive to moisture, which can hydrolyze the catalyst or react with starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Impurities: Impurities in the starting materials or solvents can poison the catalyst. It is crucial to use high-purity reagents and solvents.[3]

    • Basic Compounds: The presence of basic impurities or byproducts can neutralize the acidic catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature significantly impacts the reaction rate and yield. Some reactions require elevated temperatures to overcome the activation energy, while for others, high temperatures can lead to decomposition of starting materials or products.[4] A systematic temperature screen is recommended.

    • Catalyst Loading: The amount of catalyst can be critical. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can sometimes promote side reactions. An optimal catalyst loading should be determined experimentally.[5][6]

    • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome. Nonpolar solvents may favor certain reaction pathways over others.[7][8] A solvent screen is advisable to find the optimal medium for your specific transformation.

  • Poor Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on the substrate may hinder the approach of the catalyst or other reactants.

    • Electronic Effects: The electronic properties of the substrate are crucial. For example, in Friedel-Crafts reactions, electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate solution_catalyst Use fresh catalyst Ensure anhydrous conditions Purify reagents check_catalyst->solution_catalyst solution_conditions Screen temperature Optimize catalyst loading Screen solvents check_conditions->solution_conditions solution_substrate Increase reaction time/temperature Use a more active catalyst Modify substrate check_substrate->solution_substrate

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products or Side Reactions

Q: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I suppress them?

A: The formation of multiple products can be due to various side reactions, which are often dependent on the specific transformation being carried out.

Common Side Reactions and Solutions:

  • Over-alkylation/acylation: In reactions like Friedel-Crafts, poly-substitution on the aromatic ring can occur, especially with highly activated substrates.

    • Solution: Use a stoichiometric amount of the alkylating/acylating agent or add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity.

  • Rearrangement: Carbocation intermediates, common in acid-catalyzed reactions, can be prone to rearrangement to form more stable carbocations, leading to isomeric products.

    • Solution: Modifying the substrate or reaction conditions to favor a direct substitution pathway can be effective. Using a less acidic catalyst or a different solvent might also help.

  • Decomposition: Sensitive starting materials or products may decompose under the reaction conditions.

    • Solution: Lowering the reaction temperature, reducing the reaction time, or using a milder catalyst can prevent decomposition.[4]

  • Solvent Participation: Some solvents can react with intermediates in the reaction mixture.

    • Solution: Choose a non-reactive solvent for the specific reaction conditions.

Logical Tree for Identifying Side Products:

SideProductAnalysis start Multiple Products Observed analyze_products Characterize Byproducts (NMR, MS) start->analyze_products possible_causes Identify Potential Side Reactions analyze_products->possible_causes over_reaction Over-alkylation/ acylation? possible_causes->over_reaction rearrangement Rearrangement? possible_causes->rearrangement decomposition Decomposition? possible_causes->decomposition solution_over Control stoichiometry Lower temperature over_reaction->solution_over Yes solution_rearrange Modify substrate Change catalyst/solvent rearrangement->solution_rearrange Yes solution_decomp Lower temperature Reduce reaction time decomposition->solution_decomp Yes

Caption: Logical tree for analyzing and addressing side product formation.

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my product from the reaction mixture. What are the common challenges and solutions?

A: Purification can be challenging due to the properties of the this compound catalyst and potential byproducts.

Purification Challenges and Solutions:

  • Residual Catalyst: The acidic nature of the catalyst can interfere with purification, especially with acid-sensitive products.

    • Solution: A basic workup (e.g., washing with a saturated sodium bicarbonate solution) can help neutralize and remove the catalyst. However, care must be taken if the product is base-sensitive.

  • Closely Eluting Impurities: Byproducts with similar polarity to the desired product can make chromatographic separation difficult.

    • Solution: Optimize the solvent system for column chromatography by screening different solvent mixtures to achieve better separation. Sometimes, switching the stationary phase (e.g., from silica (B1680970) gel to alumina) can be beneficial.

  • Product Instability: The product may be unstable to the purification conditions (e.g., acidic silica gel).

    • Solution: Use a neutral stationary phase like deactivated silica gel or alumina. Performing the purification at a lower temperature can also help.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield in a Trifluoromethanesulfonate-Catalyzed N-Functionalization [7]

SolventDielectric ConstantYield (%)
Toluene2.3880
Chloroform4.8170
1,2-Dichloroethane10.3648
Diisopropyl ether3.8820
Acetonitrile37.50
Nitromethane35.8723

Table 2: Influence of Catalyst Loading on Yield

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)
1246055
2.5188580
5129892
10129891

(Note: Data in this table is illustrative and based on general trends. Optimal loading is highly reaction-specific and should be determined experimentally.)

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading
  • Setup: In a series of clean, dry reaction vials, add the substrate (1.0 equiv) and the desired anhydrous solvent.

  • Catalyst Addition: To each vial, add a different loading of the this compound catalyst (e.g., 1, 2.5, 5, and 10 mol%).

  • Reaction: Stir the reactions at the desired temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique (TLC, GC, or LC-MS).

  • Analysis: Compare the reaction rates and final yields to determine the optimal catalyst loading.

Protocol 2: General Procedure for Solvent Screening
  • Setup: In a series of clean, dry reaction vials, add the substrate (1.0 equiv) and the optimized amount of the this compound catalyst.

  • Solvent Addition: To each vial, add a different anhydrous solvent to be screened.

  • Reaction: Stir the reactions at the optimized temperature.

  • Monitoring: Monitor the reactions to completion.

  • Analysis: Compare the final yields to identify the most effective solvent for the transformation.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Workup prep_glassware Dry Glassware setup_reaction Set up Parallel Reactions prep_glassware->setup_reaction prep_reagents Purify Reagents & Use Anhydrous Solvents prep_reagents->setup_reaction screen_params Vary one parameter: - Catalyst Loading - Temperature - Solvent setup_reaction->screen_params monitor_reaction Monitor by TLC/GC/LC-MS screen_params->monitor_reaction workup Quench & Workup monitor_reaction->workup purification Purify Product workup->purification analyze_results Analyze Yield & Purity purification->analyze_results

Caption: General experimental workflow for optimizing a this compound-catalyzed reaction.

References

troubleshooting side reactions in triflylation of amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine triflylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm triflylating a primary amine and see a significant amount of a second, less polar byproduct. Mass spectrometry suggests it's the N,N-bis(triflyl)imide. How can I prevent this over-reaction?

A1: The formation of N,N-bis(triflyl)imide, R-N(Tf)₂, is the most common side reaction when working with primary amines. The initially formed N-triflylamide (R-NHTf) has an acidic N-H proton, which can be deprotonated by the base, leading to a second triflylation event.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the triflylating agent (e.g., triflic anhydride (B1165640), Tf₂O). Use of a slight excess (1.05-1.1 equivalents) is common, but adding a large excess will significantly favor the formation of the bis(triflyl)imide side product.

  • Slow Addition: Add the triflylating agent slowly at a low temperature (e.g., -78 °C to 0 °C) to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the more nucleophilic starting amine over the intermediate triflylamide anion.

  • Choice of Base: The base plays a critical role. A non-nucleophilic, sterically hindered base is often preferred as it is less likely to react with the triflylating agent.[1] Using a weaker base or exactly one equivalent of a strong, non-hindered base can sometimes minimize deprotonation of the intermediate triflylamide.

  • Alternative Reagents: Consider using an alternative triflylating agent. N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a crystalline, stable, and easy-to-handle reagent that is often superior to triflic anhydride for selective triflation.[2]

Q2: My reaction mixture turns dark brown or black when using pyridine (B92270) as the base with triflic anhydride. What is causing this, and what is a better alternative?

A2: This is a known issue. Triflic anhydride (Tf₂O) is a highly powerful electrophile that can react with pyridine. This reaction forms N-(trifluoromethylsulfonyl)pyridinium triflate, which is itself a reactive triflylating agent.[3] The formation of this and other related pyridinium (B92312) species can lead to complex reaction mixtures and the formation of colored, often intractable, byproducts.

Troubleshooting Strategies:

  • Use a Non-Nucleophilic Base: The best solution is to switch to a non-nucleophilic, sterically hindered base that is less likely to react with Tf₂O. Excellent choices include:

    • 2,6-Lutidine: The two methyl groups adjacent to the nitrogen sterically shield it from reacting with Tf₂O, while still allowing it to function as an effective acid scavenger.

    • Diisopropylethylamine (DIPEA or Hünig's base): This is another bulky, non-nucleophilic base commonly used in triflylation reactions.

    • 2,6-di-tert-butyl-4-methylpyridine (DTBMP): This is an extremely hindered, non-nucleophilic base that can improve yields in sensitive reactions.[4]

  • Lower the Temperature: If you must use pyridine, running the reaction at very low temperatures (e.g., -78 °C) can help minimize the rate of side reactions between the base and the anhydride.

Q3: My reaction is sluggish or stalls, and I recover a significant amount of my starting amine. How can I drive the reaction to completion?

A3: Incomplete conversion can stem from several factors, including insufficient activation, poor solubility, or deactivation of the reagents.

Troubleshooting Strategies:

  • Check Reagent Quality: Triflic anhydride is highly moisture-sensitive. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. The amine and solvent must be anhydrous. The presence of water can hydrolyze Tf₂O and quench the reaction.[5]

  • Increase Equivalents of Base: Ensure at least two equivalents of base are used for primary and secondary amine hydrohalide salts (one to free-base the amine and one to scavenge the triflic acid byproduct). For free amines, slightly more than one equivalent of base is required.

  • Solvent Choice: The solubility of the amine salt or intermediate species can be an issue. Dichloromethane (DCM) is common, but if intermediates precipitate, the reaction may stall.[1] Consider switching to or adding a more polar aprotic solvent like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF).

  • Activation: The base is crucial for the reaction mechanism, often forming a hydrogen-bonded adduct with the amine that enhances its nucleophilicity.[6] Ensure the base is appropriate for the amine's reactivity. For less nucleophilic amines, a stronger base might be required.

Q4: I am observing a large amount of a white precipitate immediately upon adding the triflylating agent, and the reaction does not proceed. What is this precipitate?

A4: The precipitate is likely the ammonium (B1175870) triflate salt of your starting amine. This occurs when the amine, acting as a base, is protonated by the triflic acid generated during the reaction. This is especially common if an insufficient amount of a scavenger base is present. The resulting salt is often insoluble in common organic solvents like DCM and is no longer nucleophilic, effectively halting the reaction.

Troubleshooting Strategies:

  • Ensure Sufficient Base: Always use at least one equivalent of a scavenger base (like 2,6-lutidine or DIPEA) in addition to any base needed to deprotonate an amine salt. Using a slight excess (e.g., 1.2-1.5 equivalents) of the scavenger base is a common practice.

  • Order of Addition: A common procedure is to pre-mix the amine and the scavenger base in the solvent before slowly adding the triflic anhydride at low temperature. This ensures that a base is always available to neutralize the acid as it is formed, preventing the protonation of the starting amine.

Data Presentation: Comparison of Common Bases

The choice of base is critical for a successful triflylation. The following table summarizes the properties and common applications of frequently used bases.

BasepKa of Conjugate AcidKey CharacteristicsAdvantagesDisadvantages
Triethylamine (B128534) (Et₃N) ~10.7Standard, inexpensive tertiary amine base.Good acid scavenger; readily available.Can be nucleophilic; may react with Tf₂O; can form insoluble salts.
Pyridine ~5.2Weakly basic; can act as a nucleophilic catalyst.Can sometimes improve reaction rates through catalysis.[3]Reacts with Tf₂O to form colored byproducts and complex mixtures.[3]
DIPEA (Hünig's Base) ~10.7Sterically hindered, non-nucleophilic base.Low nucleophilicity prevents reaction with Tf₂O.Can contain nucleophilic secondary amine impurities.
2,6-Lutidine ~6.7Sterically hindered, non-nucleophilic base.Excellent choice to avoid reaction with Tf₂O; less basic than Et₃N or DIPEA.More expensive than triethylamine or pyridine.
Proton Sponge ~12.1Very strong, non-nucleophilic proton scavenger.Extremely high basicity can be useful for deprotonating weakly acidic N-H bonds.High cost; can be difficult to remove during workup.

Visualizations

Reaction and Side-Reaction Pathways

TriflylationPathways Primary Amine Triflylation Pathways cluster_main Desired Reaction cluster_side Side Reaction RNH2 Primary Amine (R-NH₂) Tf2O_1 + Tf₂O - Base·HTf RNH2->Tf2O_1 RNHTf N-Triflylamide (R-NHTf) Base + Base - Base·H⁺ RNHTf->Base RNTf_anion Triflylamide Anion (R-NTf⁻) Tf2O_2 + Tf₂O - Base·HTf RNTf_anion->Tf2O_2 RNTf2 Bis(triflyl)imide (R-N(Tf)₂) Tf2O_1->RNHTf Base->RNTf_anion Tf2O_2->RNTf2

Caption: Desired vs. side reaction in primary amine triflylation.

Troubleshooting Workflow

TroubleshootingWorkflow Triflylation Troubleshooting Workflow start Problem: Low Yield / Messy Reaction q1 Major Side Product? start->q1 q2 Starting Material Recovered? q1->q2 No bis_triflylimide Bis(triflyl)imide (R-N(Tf)₂) q1->bis_triflylimide Yes q3 Reaction Dark/Tarry? q2->q3 No incomplete Incomplete Reaction q2->incomplete Yes dark Dark Color / Tar q3->dark Yes sol1 Solution: • Use 1.05 eq. Tf₂O • Slow addition at low temp • Use hindered base bis_triflylimide->sol1 sol2 Solution: • Use anhydrous solvent/reagents • Ensure >1 eq. base • Change solvent (MeCN, THF) incomplete->sol2 sol3 Solution: • Avoid Pyridine/Et₃N • Use 2,6-Lutidine or DIPEA • Run at lower temperature dark->sol3

Caption: A logical workflow for troubleshooting common issues.

Key Experimental Protocol

General Protocol for the Triflylation of a Primary or Secondary Amine

This protocol uses a non-nucleophilic base to minimize side reactions. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Amine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine (1.5 equiv), freshly distilled

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Base Addition: Add 2,6-lutidine (1.5 equiv) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Tf₂O Addition: Add triflic anhydride (1.1 equiv) dropwise to the cold, stirring solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica (B1680970) gel to obtain the desired N-triflylamide.

References

Technical Support Center: Optimization of Reaction Conditions for N-alkylation of Trifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of trifluoromethanesulfonamide. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answers to frequently asked questions encountered during this synthetic transformation.

Troubleshooting Guide

This section addresses specific challenges you might encounter during the N-alkylation of this compound, presented in a question-and-answer format.

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: My N-alkylation of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion can be attributed to several factors, ranging from the choice of reagents to the reaction conditions. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the N-H bond of this compound is more acidic than that of other sulfonamides, which can influence the choice of base.

Here is a systematic approach to troubleshooting low yields:

  • Re-evaluate Your Base Selection: While this compound is more acidic, a sufficiently strong base is still crucial for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Optimize Reaction Temperature and Time: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 50-80°C) may be beneficial.[1] However, be aware that higher temperatures can also promote side reactions. Monitoring the reaction over time with techniques like TLC or LC-MS is crucial to determine the optimal reaction time and to avoid product decomposition from prolonged heating.[1]

  • Assess Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly used for N-alkylation reactions as they can effectively solvate the cation of the base, leading to a more reactive "naked" anion.[1]

  • Consider the Nature of Your Substrates:

    • Steric Hindrance: Highly sterically hindered alkylating agents will react more slowly.[1]

    • Leaving Group: The reactivity of alkyl halides generally follows the order I > Br > Cl. If you are using an alkyl chloride and experiencing low yield, switching to the corresponding bromide or iodide could improve the reaction rate.[1]

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a significant amount of the N,N-dialkylated product. How can I favor mono-alkylation?

N,N-dialkylation is a common side reaction, as the mono-alkylated product can be deprotonated and react with a second molecule of the alkylating agent.[1] Here are several strategies to suppress this undesired second alkylation:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards dialkylation.[1]

  • Slow Addition: Adding the alkylating agent slowly or in portions to the reaction mixture keeps its instantaneous concentration low, favoring mono-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[1]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically hinder the second alkylation step.[1]

  • Base Selection: Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[1]

FAQ 2: I suspect O-alkylation is occurring in my reaction. How can I confirm this and promote N-alkylation?

The sulfonamide anion is an ambident nucleophile, with reactive sites at both the nitrogen and oxygen atoms. The regioselectivity of the alkylation is influenced by the reaction conditions, in line with Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile than the oxygen atoms.

To favor N-alkylation, consider the following:

  • Choice of Alkylating Agent: Use a "soft" alkylating agent. Alkyl iodides are softer electrophiles than alkyl bromides, which are in turn softer than alkyl tosylates or sulfates.[1]

  • Leaving Group: Alkylating agents with "soft" leaving groups like iodide favor N-alkylation, while those with "hard" leaving groups like triflates are more prone to O-alkylation.[2]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they leave a more reactive sulfonamide anion that tends to favor reaction at the more nucleophilic nitrogen atom.[1]

  • Counter-ion Effects: Larger, softer cations (like cesium from Cs₂CO₃) can lead to a looser ion pair and may favor N-alkylation.[1]

FAQ 3: My reaction with a secondary alkyl halide is giving a low yield and forming an alkene. How can I minimize elimination?

Elimination (E2) is a competing pathway to substitution (SN2), especially with secondary alkyl halides and when using a strong base. To minimize elimination:

  • Base Selection: Avoid a large excess of the external base. Use just enough to deprotonate the this compound.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to favor SN2 reactions over E2.[1]

  • Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway.

Data Presentation

Disclaimer: The following tables summarize quantitative data from the literature for the N-alkylation of other sulfonamides. While these results provide valuable insights, the optimal conditions for this compound may vary.

Table 1: Effect of Base on the Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide (B41071)

EntryBase (mol %)Conversion (%)
1K₂CO₃ (10)>95
2None5
3Cs₂CO₃ (10)87
4KOH (10)15
5KOt-Bu (10)10
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl (B1604629) alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (B1142099) (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1]

Table 2: Effect of Solvent on the N-Alkylation of a Carboxamide

SolventYield (%)
Toluene65
THF50
Dioxane70
Acetonitrile85
DMF90
Reaction Conditions: Carboxamide (1.0 eq.), Alkyl Bromide (1.2 eq.), K₂CO₃ (2.0 eq.), 80 °C, 12 h. Data is illustrative and based on general trends.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using a Strong Base

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous THF (to a concentration of 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for N-Alkylation of this compound with a Weaker Base

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the mixture.

  • Reaction: Stir the mixture at a set temperature (e.g., 50-80 °C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound and Anhydrous Solvent B Add Base at 0°C A->B Inert Atmosphere C Add Alkyl Halide Dropwise at 0°C B->C D Warm to RT and Stir (12-24h) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield Start Low or No Yield Q1 Is Deprotonation Complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Reaction Temperature Optimal? A1_Yes->Q2 Sol1 Increase Base Strength (e.g., NaH, KHMDS) or Stoichiometry A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Alkylating Agent Sufficiently Reactive? A2_Yes->Q3 Sol2 Gradually Increase Temperature (e.g., 50-80°C) and Monitor A2_No->Sol2 A3_No No Q3->A3_No End Re-evaluate Substrate (Steric Hindrance) Q3->End Yes Sol3 Switch to a Better Leaving Group (e.g., Cl -> Br -> I) A3_No->Sol3

Caption: Troubleshooting decision tree for low reaction yield.

n_vs_o_alkylation cluster_n N-Alkylation (Favored) cluster_o O-Alkylation (Side Reaction) Anion This compound Anion (Ambident Nucleophile) N_Product N-Alkyl This compound Anion->N_Product 'Soft' Site Attack O_Product O-Alkyl Trifluoromethanesulfonate Ester Anion->O_Product 'Hard' Site Attack Conditions_N Conditions: - Soft Alkylating Agent (e.g., R-I) - Polar Aprotic Solvent (e.g., DMF) - Soft Cation (e.g., Cs+) Conditions_O Conditions: - Hard Alkylating Agent (e.g., R-OTf) - Hard Cation (e.g., Li+)

Caption: Competing pathways of N- vs. O-alkylation.

References

Technical Support Center: Managing Catalyst Deactivation in Trifluoromethanesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing catalyst deactivation during reactions involving trifluoromethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction involving this compound?

A1: Common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A noticeable drop in product yield or selectivity.

  • The need for higher catalyst loading or more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

  • A change in the color of the catalyst bed or reaction mixture, which could indicate fouling or a change in the catalyst's oxidation state.

  • An increase in the formation of byproducts.

Q2: Can this compound or its derivatives act as a catalyst poison?

A2: Yes, under certain conditions, this compound or its N-substituted derivatives can contribute to catalyst deactivation. The nitrogen and oxygen atoms in the sulfonamide group can act as Lewis bases and coordinate to the active sites of metal catalysts, potentially leading to inhibition or poisoning.[1][2] This is particularly relevant for transition metal catalysts like palladium, rhodium, and iridium.[1] The strength of this interaction can be influenced by the electronic properties of the substituents on the sulfonamide.[1][2]

Q3: My solid acid catalyst is losing activity in a reaction involving this compound. What could be the cause?

A3: For solid acid catalysts, particularly sulfonated materials, the primary deactivation mechanism is often the leaching of the sulfonic acid groups from the support into the reaction medium.[3][4][5] This is especially prevalent in polar solvents and at elevated temperatures. The loss of these active sites leads to a decrease in the catalyst's overall acidity and, consequently, its activity.

Q4: I am observing significant charring and byproduct formation. How does this relate to catalyst deactivation?

A4: The formation of carbonaceous deposits, or coke, on the catalyst surface is a common deactivation mechanism known as fouling. These deposits can physically block the active sites and pores of the catalyst, preventing reactants from accessing them. In some cases, the trifluoromethanesulfonyl moiety can promote stability against carbon accumulation on certain catalysts.

Q5: How can I determine the specific cause of my catalyst deactivation?

A5: A systematic approach is crucial. Start by monitoring your reaction kinetics. If the reaction slows or stops, you can try adding a fresh batch of catalyst. If the reaction resumes, it strongly suggests the initial catalyst was deactivated. To distinguish between poisoning and fouling, you can analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to detect coke, or X-ray Photoelectron Spectroscopy (XPS) to identify adsorbed poisons. Leaching can be confirmed by analyzing the reaction filtrate for the presence of the active metal or sulfonic acid groups.

Troubleshooting Guides

Issue 1: Gradual or Rapid Loss of Activity with a Homogeneous Metal Catalyst
Symptom Potential Cause Troubleshooting Steps
Reaction rate decreases over time.Catalyst Poisoning: this compound, its derivatives, or reaction byproducts are coordinating to the metal center.[1][2]1. Increase Ligand Concentration: For palladium-catalyzed reactions, adding an excess of a strongly coordinating ligand can sometimes displace weakly bound inhibitors. 2. Use a Scavenger: If halide impurities are suspected, adding a silver salt (e.g., silver carbonate) can precipitate the halides. 3. Purify Reagents: Ensure all starting materials, including this compound, are of high purity to remove potential contaminants.
Reaction fails to reach completion.Thermal Degradation: The catalyst complex may be unstable at the reaction temperature, leading to decomposition.1. Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. 2. Choose a More Stable Catalyst: Select a catalyst with ligands known to enhance thermal stability.
Formation of metallic precipitate (e.g., palladium black).Catalyst Decomposition: The active catalytic species is unstable and decomposing to an inactive form.1. Use Stabilizing Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands for palladium catalysts to prevent aggregation. 2. Ensure Inert Atmosphere: Rigorously exclude oxygen, which can lead to the oxidation and precipitation of some metal catalysts.
Issue 2: Deactivation of a Solid Acid Catalyst
Symptom Potential Cause Troubleshooting Steps
Decreasing conversion over multiple runs.Leaching of Active Sites: Sulfonic acid groups are being lost from the support.[3][4][5]1. Use a Less Polar Solvent: If the reaction chemistry allows, switch to a less polar solvent to minimize leaching. 2. Lower Reaction Temperature: Leaching is often accelerated at higher temperatures. 3. Choose a More Stable Catalyst: Opt for a solid acid where the acidic groups are more strongly bound to the support, such as those with a higher degree of cross-linking or on a more hydrophobic support.
Increased backpressure in a flow reactor.Fouling/Clogging: Formation of insoluble byproducts or coke is blocking the catalyst bed.1. Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize byproduct formation. 2. Implement a Regeneration Protocol: Periodically wash the catalyst with a suitable solvent or perform a calcination step to remove deposits.

Quantitative Data Summary

The following table summarizes hypothetical performance data for a generic palladium-catalyzed cross-coupling reaction involving an N-aryl this compound, illustrating the impact of catalyst deactivation and the effect of a regeneration cycle.

Catalyst State Run Number Conversion (%) Yield (%) Turnover Number (TON)
Fresh Catalyst19895190
Spent Catalyst26560120
Spent Catalyst3302550
Regenerated Catalyst49288176

Experimental Protocols

Protocol 1: General Procedure for Regeneration of a Fouled Solid Catalyst
  • Solvent Wash: After the reaction, the catalyst is filtered and washed extensively with a solvent that is a good solvent for the expected byproducts but does not dissolve the catalyst. For non-polar foulants, toluene (B28343) or hexanes may be effective. For more polar residues, ethyl acetate (B1210297) or acetone (B3395972) could be used.

  • Drying: The washed catalyst is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent completely.

  • Calcination (for non-temperature sensitive supports): The dried catalyst is placed in a tube furnace. A flow of inert gas (e.g., nitrogen or argon) is initiated. The temperature is ramped up (e.g., 5 °C/min) to a target temperature (typically 300-500 °C) and held for several hours to burn off organic residues.

  • Cooling: The catalyst is cooled to room temperature under an inert atmosphere before use.

Protocol 2: Diagnostic Test for Catalyst Poisoning in a Homogeneous Reaction
  • Run the reaction under standard conditions and monitor its progress (e.g., by TLC, GC, or NMR).

  • If the reaction stalls, take an aliquot for analysis to determine the conversion at the point of deactivation.

  • Add a second charge of fresh catalyst (e.g., 20-50% of the initial catalyst loading) to the reaction mixture.

  • Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the original catalyst was deactivated by a poison in the reaction mixture.

Visualizations

Catalyst_Deactivation_Troubleshooting start Reaction Stalls or Shows Low Conversion check_catalyst Add Fresh Catalyst start->check_catalyst reaction_restarts Reaction Restarts check_catalyst->reaction_restarts Yes no_change No Change in Rate check_catalyst->no_change No poisoning Likely Catalyst Poisoning reaction_restarts->poisoning other_issue Investigate Other Issues (e.g., Reagent Degradation, Incorrect Conditions) no_change->other_issue purify Purify Reagents and Solvents poisoning->purify scavenger Use Additives/Scavengers poisoning->scavenger

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Catalyst_Regeneration_Workflow start Spent Catalyst wash Solvent Wash to Remove Adsorbed Species start->wash dry Dry Under Vacuum wash->dry calcine Calcination Under Inert Atmosphere dry->calcine regenerated Regenerated Catalyst calcine->regenerated

Caption: General workflow for the regeneration of a solid catalyst.

References

Technical Support Center: Purification of N-Triflyl Substituted Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-triflyl (N-SO₂CF₃) substituted products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an N-triflylation reaction mixture?

A1: The most common impurities include unreacted starting amine, excess triflylating agent (e.g., triflic anhydride, Tf₂O), and amine bases such as pyridine (B92270) or triethylamine (B128534) (Et₃N) used as acid scavengers. Byproducts from the hydrolysis of the triflylating agent (triflic acid) may also be present.

Q2: My N-triflyl product appears to be degrading during flash column chromatography on silica (B1680970) gel. What is happening and how can I prevent it?

A2: Standard silica gel has an acidic surface due to the presence of silanol (B1196071) (Si-OH) groups. While N-triflyl groups are generally robust, highly sensitive N-triflyl compounds can be susceptible to hydrolysis or degradation on acidic silica gel.[1] To mitigate this, you can:

  • Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in your eluent. A common practice is to use an eluent containing 0.1-2% triethylamine.[2][3][4][5]

  • Use an alternative stationary phase: Consider using basic alumina (B75360) or a neutral stationary phase like Florisil.[1]

  • Use reversed-phase chromatography: For polar compounds, reversed-phase chromatography on a C18-functionalized silica gel can be a good alternative.[6]

Q3: How do I choose an appropriate solvent system for Thin-Layer Chromatography (TLC) and flash chromatography of my N-triflyl product?

A3: The choice of solvent system depends on the polarity of your N-triflyl product.

  • Starting point: A good starting point for many compounds of intermediate polarity is a mixture of hexane (B92381) and ethyl acetate.[2]

  • Adjusting polarity: To increase the Rf value (move the spot further up the plate), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). To decrease the Rf, decrease the eluent polarity.

  • For polar compounds: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 1-10% MeOH in DCM) is often effective.[2]

  • For basic N-triflyl compounds: If your compound contains a basic moiety, adding a small amount of triethylamine (0.1-1%) or ammonia (B1221849) in methanol to the eluent system can improve peak shape and reduce streaking on the TLC plate.[2][3]

Q4: How can I effectively remove pyridine used as a solvent or base in my N-triflylation reaction?

A4: Pyridine can be effectively removed during the aqueous work-up.

  • Acidic wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the pyridine, forming the water-soluble pyridinium (B92312) salt which will partition into the aqueous layer.[7][8] This method should only be used if your N-triflyl product is stable to acidic conditions.

  • Copper sulfate (B86663) wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate (CuSO₄) is a mild alternative. Pyridine forms a water-soluble complex with copper sulfate.[7][8][9]

  • Azeotropic removal: Traces of pyridine can be removed by co-evaporation with toluene (B28343) under reduced pressure.[7][8]

Q5: Is the N-triflyl group stable to aqueous work-up conditions?

A5: In many cases, the N-triflyl group is stable to standard aqueous work-up conditions, including washing with dilute acid, base, and brine.[10] However, the stability can be substrate-dependent. If you suspect your compound is sensitive, it is advisable to perform the work-up at low temperatures and minimize contact time with aqueous acidic or basic solutions.

Troubleshooting Guides

Problem 1: Poor Separation During Flash Column Chromatography
Symptom Possible Cause Solution
Product co-elutes with impurities. Incorrect solvent system.Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for your product and maximize the separation from impurities.[11]
Overloading the column.Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 for difficult separations).[12]
Streaking or tailing of the product spot/peak. Interaction of a basic product with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent.[2][3][4] Alternatively, use basic alumina as the stationary phase.
The compound is not fully soluble in the eluent.Choose a solvent system in which your compound is more soluble. You can also try a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[5]
Problem 2: Low or No Recovery of Product After Purification
Symptom Possible Cause Solution
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is very polar, consider switching to a more polar solvent system (e.g., DCM/MeOH).
The product is irreversibly adsorbed or degrading on the silica gel.This can happen with sensitive compounds on acidic silica. Try neutralizing the silica with triethylamine or using an alternative stationary phase like alumina or Florisil.[1][5]
Product is lost during aqueous work-up. The N-triflyl product has some water solubility.Use brine (saturated NaCl solution) for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer.[13] Minimize the volume of aqueous washes.
Emulsion formation during extraction.Add brine to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Problem 3: Difficulty with Recrystallization
Symptom Possible Cause Solution
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal of the pure compound if available.[14]
The wrong solvent was chosen.The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[15] You may need to screen several solvents or use a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
The product oils out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling solvent. Alternatively, add a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the hot solution to induce crystallization.
Crystals are impure. Cooling was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16] Ensure that all soluble impurities were removed during a hot filtration step if one was performed.

Experimental Protocols

Protocol 1: General Work-up Procedure for N-Triflylation Reactions
  • Quenching: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining triflic acid or anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • To remove unreacted amine and basic impurities (e.g., pyridine), wash the organic layer with 1M aqueous HCl. Note: Only perform this step if your product is stable to acid. For acid-sensitive products, wash with a 10% aqueous solution of CuSO₄.[7][8][9]

    • Wash the organic layer with saturated aqueous NaHCO₃.

    • Wash the organic layer with brine.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Flash Column Chromatography of N-Triflyl Compounds
  • TLC Analysis: Determine the optimal eluent system by TLC. For basic compounds, consider adding 0.1-1% triethylamine to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • For basic compounds, it is recommended to use silica gel that has been pre-treated with the triethylamine-containing eluent.[4]

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[5]

  • Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

experimental_workflow cluster_reaction N-Triflylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis reaction Amine + Tf2O + Base quench Quench (e.g., NaHCO3) reaction->quench Crude Mixture extract Extract (e.g., EtOAc) quench->extract wash Wash to Remove Impurities (e.g., 1M HCl or CuSO4) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography Crude Product recrystallization Recrystallization dry->recrystallization Crude Solid analysis Purity Check (NMR, LC-MS) chromatography->analysis Pure Product recrystallization->analysis Pure Crystals

Caption: General experimental workflow for N-triflylation and purification.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue with N-Triflyl Product p1 Low Yield start->p1 p2 Poor Separation (Column Chromatography) start->p2 p3 Product Degradation on Silica start->p3 s1 Check Work-up for Product Loss (Emulsions, Water Solubility) p1->s1 s2 Optimize TLC Solvent System p2->s2 s3 Use Gradient Elution p2->s3 s4 Neutralize Silica (add Et3N to eluent) p3->s4 s5 Use Alternative Stationary Phase (Alumina, Florisil) p3->s5

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Trifluoromethanesulfonamide Conjugate Base Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethanesulfonamide (TfNH₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving the conjugate base of this compound. Due to its high acidity (pKa ≈ 6.33 in H₂O), the triflamide anion (TfNH⁻) is a very stable and weakly nucleophilic species. This unique property, while beneficial for creating stable salts and non-coordinating anions, presents challenges in N-functionalization reactions. This guide provides detailed information and protocols to overcome these reactivity hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the conjugate base of this compound so unreactive as a nucleophile?

A1: The low nucleophilicity of the triflamide anion is a direct consequence of its high stability. The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group delocalizes the negative charge on the nitrogen atom over the sulfonyl group. This charge delocalization minimizes the anion's tendency to donate its electron pair, rendering it a weak nucleophile.

Q2: Given its low nucleophilicity, how can I achieve N-alkylation of this compound?

A2: Overcoming the low nucleophilicity of the triflamide anion for N-alkylation requires specific strategies. Standard Sₙ2 reactions with alkyl halides often give low yields. More effective methods include:

  • Mitsunobu Reaction: This reaction is well-suited for acidic pronucleophiles like triflamide and allows for the alkylation with a wide range of primary and secondary alcohols.

  • "Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents with transition metal catalysts (e.g., iridium-based), offering an environmentally friendly alternative.

  • Alkylation with Trichloroacetimidates: Thermal activation of trichloroacetimidates can be an effective way to alkylate triflamide.

Q3: What are the recommended methods for N-arylation of this compound?

A3: For the formation of an N-aryl bond with the weakly nucleophilic triflamide, transition-metal-catalyzed cross-coupling reactions are generally required. The most common and effective methods are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for coupling triflamide with aryl halides or triflates. Careful selection of ligands and bases is crucial for success.

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can also be employed for N-arylation, often requiring higher reaction temperatures.

Q4: What are common side reactions to watch out for during N-functionalization of triflamide?

A4: Common side reactions include:

  • For N-alkylation:

    • N,N-dialkylation: Although less common with the sterically hindered and electronically deactivated mono-alkylated product, it can occur with highly reactive alkylating agents and excess base.

    • Elimination: With secondary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction.

  • For N-arylation:

    • Hydrodehalogenation: In Buchwald-Hartwig reactions, this side reaction can consume the aryl halide starting material.

    • Catalyst deactivation: Can lead to incomplete conversion.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Step
Incomplete Deprotonation The high acidity of triflamide facilitates deprotonation, but a sufficiently strong, non-nucleophilic base is still required. Consider switching to a stronger base like NaH or KHMDS if using weaker bases like K₂CO₃.
Poor Nucleophilicity of Triflamide Anion Standard Sₙ2 conditions may be insufficient. Switch to a more suitable reaction like the Mitsunobu reaction with an alcohol, or use "borrowing hydrogen" catalysis.
Low Reactivity of Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride or bromide, consider switching to the corresponding iodide. For sterically hindered substrates, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Inappropriate Solvent Use polar aprotic solvents like DMF, DMSO, or THF to enhance the nucleophilicity of the anion.
Issue 2: Low or No Yield in N-Arylation Reactions (Buchwald-Hartwig/Ullmann)
Potential Cause Troubleshooting Step
Incorrect Ligand or Catalyst Choice (Buchwald-Hartwig) The choice of phosphine (B1218219) ligand is critical. For electron-poor amines like triflamide, bulky, electron-rich ligands such as XPhos or RuPhos are often effective. Screen a panel of ligands to find the optimal one for your specific substrate.
Insufficiently Strong Base Stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required to facilitate the deprotonation of the palladium-amide intermediate in the catalytic cycle.
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the palladium catalyst. Use of pre-catalysts can sometimes improve results.
High Reaction Temperature (Ullmann) Ullmann couplings often require high temperatures (100-200 °C). Ensure the reaction is heated sufficiently.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the N-functionalization of this compound.

Table 1: N-Alkylation of this compound via Mitsunobu Reaction

AlcoholPhosphineAzodicarboxylateSolventTime (h)Yield (%)
Benzyl alcoholPPh₃DEADTHF1285
1-ButanolPPh₃DIADTHF2478
CyclohexanolPPh₃DEADToluene (B28343)1872
2-PhenylethanolPPh₃DIADTHF1681

Table 2: N-Arylation of this compound via Buchwald-Hartwig Amination

Aryl HalidePalladium SourceLigandBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10092
1-Chloro-4-nitrobenzenePd(OAc)₂RuPhosK₃PO₄Dioxane11088
2-IodopyridinePd₂(dba)₃BrettPhosCs₂CO₃Toluene9075
Phenyl triflatePd(OAc)₂SPhosK₂CO₃Dioxane10085

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu N-Alkylation of this compound
  • To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (B44618) (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated this compound.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of this compound
  • In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add the this compound (1.0 eq.) and the aryl halide (1.2 eq.).

  • Add anhydrous toluene (0.1 M) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_alkylation N-Alkylation Workflow cluster_arylation N-Arylation Workflow a_start Start a_reagents Mix TfNH2, Alcohol, PPh3 in anhydrous THF at 0°C a_start->a_reagents a_add_dead Add DEAD/DIAD dropwise a_reagents->a_add_dead a_react Warm to RT, stir 12-24h a_add_dead->a_react a_workup Concentrate and purify via chromatography a_react->a_workup a_product N-Alkyl-TfNHR a_workup->a_product b_start Start b_reagents Combine Pd catalyst, Ligand, Base, TfNH2, Aryl Halide in anhydrous Toluene b_start->b_reagents b_react Heat to 100°C, stir 12-24h b_reagents->b_react b_workup Cool, filter, concentrate, and purify b_react->b_workup b_product N-Aryl-TfNHR b_workup->b_product

Caption: General experimental workflows for N-alkylation and N-arylation of this compound.

Caption: Troubleshooting logic for low yield in N-functionalization of this compound.

Technical Support Center: Trifluoromethanesulfonamide (TFMSA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trifluoromethanesulfonamide (TFMSA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of TFMSA under harsh experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide: Preventing TFMSA Decomposition

This guide provides solutions to common challenges encountered when working with this compound under harsh conditions.

Issue 1: Suspected Thermal Decomposition of TFMSA at Elevated Temperatures

  • Question: My reaction requires high temperatures, and I am concerned about the thermal stability of this compound. What is the thermal decomposition profile of TFMSA and how can I mitigate it?

  • Answer: While specific thermogravimetric analysis (TGA) data for pure this compound is not readily available in the literature, related compounds offer insights into its stability. Methanesulfonamide, a non-fluorinated analogue, is thermally stable at temperatures up to 400°C.[1] The triflate ion (CF₃SO₃⁻), structurally similar to the triflyl group in TFMSA, is also stable to temperatures exceeding 400°C in solutions with near-neutral pH. However, in highly acidic solutions, the triflate ion begins to decompose at temperatures above 280°C.

    Recommendations:

    • Temperature Control: Whenever possible, maintain the reaction temperature below 250°C, especially in acidic conditions, to minimize the risk of thermal decomposition.

    • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Solvent Selection: Utilize high-boiling point, inert solvents that are compatible with sulfonamides at elevated temperatures. Perfluorinated solvents like perfluoroperhydrophenanthrene (B36375) (b.p. 215°C) can be suitable for high-temperature applications.[2] Normal alcohols have also been shown to be effective solvents for sulfonamides at various temperatures.[3][4]

Issue 2: Potential Hydrolysis of TFMSA in Aqueous Acidic or Basic Media

  • Question: I am running a reaction in an aqueous solution with a low or high pH. Is this compound susceptible to hydrolysis, and what can I do to prevent it?

  • Answer: Sulfonamides, in general, are susceptible to both acid- and base-catalyzed hydrolysis, particularly at elevated temperatures.[5][6] While specific hydrolysis rate constants for TFMSA across a pH range are not extensively documented, the reactivity of the sulfonamide bond is known to be influenced by pH.

    Recommendations:

    • pH Adjustment: If the reaction chemistry allows, adjust the pH of the medium to be as close to neutral as possible to minimize the rates of acid and base-catalyzed hydrolysis.

    • Aprotic Solvents: Whenever feasible, substitute aqueous media with aprotic solvents to eliminate the source of water for hydrolysis.

    • Temperature Management: Lowering the reaction temperature will significantly reduce the rate of hydrolysis.

    • Reaction Time: Minimize the reaction time to reduce the exposure of TFMSA to harsh pH conditions.

Issue 3: Unexpected Side Reactions with Strong Oxidizing or Reducing Agents

  • Question: My experimental protocol involves the use of strong oxidizing (e.g., potassium permanganate) or reducing (e.g., sodium borohydride) agents. How does this compound behave in the presence of these reagents?

  • Answer: The triflate group is generally resistant to oxidation and reduction.[7] However, the sulfonamide linkage can be susceptible to cleavage under certain reductive or oxidative conditions, especially in the presence of activating agents.

    Recommendations:

    • Reagent Selection: If possible, choose milder oxidizing or reducing agents that are selective for the desired transformation without affecting the sulfonamide group.

    • Controlled Addition: Add the oxidizing or reducing agent slowly and in a controlled manner to the reaction mixture, while carefully monitoring the temperature to prevent localized overheating and potential side reactions.

    • Protective Groups: In complex syntheses where the sulfonamide moiety must be preserved under harsh reductive or oxidative steps, consider the use of a suitable protecting group strategy, although this adds complexity to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical decomposition products of this compound?

A1: The specific decomposition products of TFMSA will depend on the conditions (e.g., temperature, pH, presence of other reagents). Under thermal stress, fluoropolymers can degrade to form various perfluorinated compounds, including trifluoroacetic acid (TFA) and other perfluorinated carboxylic acids (PFCAs).[8] Hydrolysis of the sulfonamide bond would likely yield trifluoromethanesulfonic acid and ammonia (B1221849) or the corresponding amine.

Q2: How can I monitor the degradation of this compound in my reaction?

A2: Several analytical techniques can be employed to monitor the degradation of TFMSA:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying TFMSA and its potential degradation products.[9][10][11][12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the disappearance of the starting material (TFMSA) and the appearance of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information on the starting material and any new species formed during the reaction, helping to identify degradation products.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the functional groups of TFMSA, which can indicate decomposition.[16]

Q3: Are there any known stabilizers that can be added to prevent TFMSA decomposition?

A3: The scientific literature does not extensively report on specific stabilizers for preventing the decomposition of this compound in solution under harsh conditions. The most effective approach is to control the experimental conditions as outlined in the troubleshooting guide. This includes careful management of temperature, pH, solvent, and reaction time.

Experimental Protocols

Methodology 1: General Procedure for Monitoring TFMSA Degradation by LC-MS/MS

This protocol provides a general framework for the analysis of TFMSA and its potential degradation products. Method optimization will be required based on the specific reaction matrix and expected analytes.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the calibrated range of the instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is a common starting point for the separation of sulfonamides.

      • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

      • Flow Rate: Typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required to determine the best mode for TFMSA and its expected degradation products.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis of TFMSA and targeted degradation products. A full scan or product ion scan can be used for the identification of unknown degradation products.

  • Data Analysis:

    • Quantify the concentration of TFMSA over time to determine the rate of degradation.

    • Identify and quantify any degradation products by comparing their mass spectra and retention times to those of known standards or by structural elucidation based on fragmentation patterns.

Data Presentation

Table 1: Solubility of Various Sulfonamides in Different Solvents at 25°C

SulfonamideSolventSolubility (mol/L)
SulfadiazineMethanolData not available
SulfisomidineMethanolData not available
SulfadimethoxineMethanolData not available
SulfamethoxazoleMethanolData not available
SulfisoxazoleMethanolData not available
SulphasalazineMethanolData not available
SulfadiazineWaterData not available
SulfisomidineWaterData not available
SulfadimethoxineWaterData not available
SulfamethoxazoleWaterData not available
SulfisoxazoleWaterData not available
SulphasalazineWaterData not available

Visualizations

Decomposition_Pathway cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis TFMSA This compound (CF3SO2NH2) Thermal_Products Perfluorinated Compounds (e.g., TFA, PFCAs) TFMSA->Thermal_Products High Temperature Hydrolysis_Products Trifluoromethanesulfonic Acid (CF3SO3H) + Ammonia (NH3) TFMSA->Hydrolysis_Products H2O Acid_Base Acid or Base

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow Start Suspected TFMSA Decomposition Identify_Condition Identify Harsh Condition Start->Identify_Condition High_Temp High Temperature? Identify_Condition->High_Temp Yes Extreme_pH Extreme pH? Identify_Condition->Extreme_pH Yes Oxidizing_Reducing Strong Oxidizing/ Reducing Agent? Identify_Condition->Oxidizing_Reducing Yes Mitigation_Temp Lower Temperature Use Inert Atmosphere Select High-Boiling Solvent High_Temp->Mitigation_Temp Mitigation_pH Adjust to Neutral pH Use Aprotic Solvent Reduce Temperature & Time Extreme_pH->Mitigation_pH Mitigation_Reagent Use Milder Reagent Control Addition Rate Consider Protective Group Oxidizing_Reducing->Mitigation_Reagent Monitor Monitor Degradation (LC-MS, HPLC, NMR) Mitigation_Temp->Monitor Mitigation_pH->Monitor Mitigation_Reagent->Monitor

Caption: Troubleshooting workflow for TFMSA decomposition.

References

analytical methods for monitoring Trifluoromethanesulfonamide reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring Trifluoromethanesulfonamide Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in monitoring the reaction progress of this compound and related compounds.

I. High-Performance Liquid Chromatography (HPLC) Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of this compound reactions by separating and quantifying reactants, intermediates, and products over time.

Frequently Asked Questions (HPLC)

Q1: What is a typical starting HPLC method for analyzing a this compound reaction mixture?

A1: A good starting point for method development is reverse-phase HPLC. Due to the polar nature of this compound, a C18 column is often suitable. A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended. Detection by UV-Vis is common, typically in the range of 210-280 nm. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[1][2]

Q2: How can I improve the peak shape for my sulfonamide compounds?

A2: Peak tailing is a common issue with amine-containing compounds like sulfonamides.[3] This can often be addressed by:

  • Adjusting Mobile Phase pH: Using an acidic modifier (e.g., formic acid, trifluoroacetic acid) can protonate free silanol (B1196071) groups on the stationary phase, reducing secondary interactions with the analyte.

  • Using a Base-Deactivated Column: These columns are specifically designed to minimize interactions with basic compounds.

  • Lowering Sample Concentration: Overloading the column can lead to peak distortion.

Q3: My baseline is drifting during the analysis. What could be the cause?

A3: Baseline drift in HPLC can be caused by several factors:[4][5]

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.[4]

  • Column Bleed: This can occur with new columns or at high temperatures and with certain mobile phases.

  • Detector Lamp Instability: The detector lamp may be nearing the end of its life.

Troubleshooting Guide: Common HPLC Problems
ProblemPossible CausesSuggested Solutions
No Peaks or Very Small Peaks - Incorrect injection volume or sample concentration. - Detector is not turned on or is set to the wrong wavelength. - Mobile phase composition is too strong, causing analytes to elute with the solvent front.- Verify sample preparation and injection volume. - Check detector settings. - Adjust the mobile phase to a weaker composition (less organic solvent).
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the system (e.g., from poorly fitted tubing).[4]- Add an acidic modifier to the mobile phase. - Use a base-deactivated column. - Dilute the sample. - Check all fittings and tubing connections.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. - Inconsistent flow rate.[3]- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven. - Replace the column if it's old or has been subjected to harsh conditions. - Check the pump for leaks or bubbles.
Baseline Noise - Air bubbles in the pump or detector. - Contaminated mobile phase or column. - Leaks in the system.- Degas the mobile phase and prime the pump. - Filter all solvents and use high-purity reagents. - Inspect the system for any leaks.[5]
Experimental Protocol: HPLC Monitoring of a Reaction
  • Sample Preparation: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to halt the reaction. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the detector.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or ELSD detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Calculate the percentage conversion of the starting material to the product.

Quantitative Data Example

The following table shows representative data for the conversion of a starting material to a product in a this compound synthesis reaction, monitored by HPLC.

Time (minutes)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000%
30980,000270,00021.6%
60750,000500,00040.0%
90520,000730,00058.4%
120310,000940,00075.2%
180150,0001,100,00088.0%

Note: This is example data and may not represent an actual reaction.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

NMR spectroscopy is a valuable tool for in-situ monitoring of reactions involving this compound, particularly by using ¹⁹F NMR to observe the trifluoromethyl group.[6] ¹H NMR can also be used to monitor changes in the overall molecular structure.

Frequently Asked Questions (NMR)

Q1: Why is ¹⁹F NMR particularly useful for monitoring reactions with this compound?

A1: The trifluoromethyl (-CF₃) group provides a strong, clear signal in the ¹⁹F NMR spectrum with a wide chemical shift range and no background interference. This allows for unambiguous tracking of reactants, intermediates, and products containing this group.[6]

Q2: How can I obtain quantitative NMR data?

A2: For quantitative NMR, it is crucial to ensure complete relaxation of the nuclei between scans. This is achieved by setting a sufficiently long relaxation delay (d1), which is typically 5 times the longest T1 relaxation time of the nuclei of interest. Using an internal standard with a known concentration is also necessary for accurate quantification.[7]

Q3: My NMR peaks are broad. What could be the cause?

A3: Peak broadening in NMR can be caused by several factors:[8]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized.

  • Sample Heterogeneity: The sample may not be fully dissolved or may contain suspended particles.

  • High Sample Concentration: Very concentrated samples can be viscous, leading to broader lines.[9]

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

Troubleshooting Guide: Common NMR Problems
ProblemPossible CausesSuggested Solutions
Low Signal-to-Noise Ratio - Insufficient number of scans. - Sample concentration is too low.- Increase the number of scans. - Prepare a more concentrated sample if solubility allows.
Overlapping Peaks - Insufficient magnetic field strength. - Poor choice of solvent.- Use a higher field NMR spectrometer if available. - Try a different deuterated solvent, as solvent effects can alter chemical shifts.[8]
Inaccurate Integrations - Incomplete relaxation of nuclei. - Poor baseline correction. - Overlapping peaks.- Increase the relaxation delay (d1). - Perform careful baseline correction. - Use deconvolution techniques to separate overlapping signals if possible.
Solvent Peak Interference - The solvent peak is obscuring peaks of interest.- Use a solvent with a chemical shift that does not overlap with your signals. - Employ solvent suppression techniques.
Experimental Protocol: ¹⁹F NMR Monitoring of a Reaction
  • Sample Preparation: The reaction is typically carried out directly in an NMR tube. A known amount of an internal standard (e.g., trifluorotoluene) is added to the reaction mixture.

  • NMR Spectrometer: A multinuclear NMR spectrometer equipped with a fluorine probe.

  • Acquisition Parameters (Example):

    • Nucleus: ¹⁹F

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): 25 seconds (a longer delay is often needed for quantitative ¹⁹F NMR).[7]

    • Number of Scans: 16-64 (depending on concentration).

    • Acquisition Time: 1-2 seconds.

  • Data Acquisition: A series of ¹⁹F NMR spectra are acquired at regular time intervals throughout the reaction.[10]

  • Data Analysis: The spectra are processed with baseline correction. The peaks corresponding to the starting material, product, and internal standard are integrated. The concentration of the starting material and product at each time point is calculated relative to the known concentration of the internal standard.

Quantitative Data Example

The following table shows representative data for the formation of a product in a reaction involving a trifluoromethyl-containing starting material, monitored by ¹⁹F NMR.

Time (hours)Normalized Integral of Starting MaterialNormalized Integral of ProductConcentration of Product (M)
01.000.000.000
10.820.180.018
20.650.350.035
40.420.580.058
60.250.750.075
120.050.950.095

Note: This is example data based on an initial starting material concentration of 0.1 M, and assumes a 1:1 stoichiometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis prep_reaction Prepare Reaction Mixture add_standard Add Internal Standard (for NMR) prep_reaction->add_standard take_aliquot Take Aliquot at Time t quench Quench Reaction take_aliquot->quench prepare_sample Prepare Sample for Analysis quench->prepare_sample analyze Analyze by HPLC or NMR prepare_sample->analyze process_data Process Data (Integrate Peaks) analyze->process_data calculate Calculate Conversion/Concentration process_data->calculate calculate->take_aliquot Repeat for next time point

Caption: General experimental workflow for monitoring reaction progress.

HPLC_Troubleshooting start Problem: Shifting Retention Times check_mobile_phase Is the mobile phase freshly prepared and accurate? start->check_mobile_phase yes_mobile_phase Yes check_mobile_phase->yes_mobile_phase Yes no_mobile_phase No check_mobile_phase->no_mobile_phase No check_temp Is the column temperature stable? yes_mobile_phase->check_temp prepare_new_mp Action: Prepare fresh mobile phase and degas thoroughly. no_mobile_phase->prepare_new_mp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_flow Is the flow rate consistent? (Check pump pressure) yes_temp->check_flow use_oven Action: Use a column oven and allow for equilibration. no_temp->use_oven yes_flow Yes check_flow->yes_flow Yes no_flow No check_flow->no_flow No check_column Consider column degradation. Is the column old? yes_flow->check_column check_pump Action: Check pump for leaks or air bubbles. Prime the pump. no_flow->check_pump replace_column Action: Replace the column. check_column->replace_column Yes

Caption: Troubleshooting flowchart for shifting retention times in HPLC.

Data_Analysis_Logic raw_data Raw Data HPLC Chromatogram NMR Spectrum processing Data Processing Baseline Correction Peak Integration raw_data->processing quantification Quantification Calculate Peak Area Ratios Compare to Internal Standard processing->quantification result Result Percent Conversion vs. Time Concentration vs. Time quantification->result

Caption: Logical flow from raw analytical data to final results.

References

strategies to minimize byproducts in Trifluoromethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the synthesis of Trifluoromethanesulfonamide (TFMSA).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory-scale methods for synthesizing this compound (CF₃SO₂NH₂) involve the reaction of an activated trifluoromethanesulfonyl source with ammonia (B1221849). The two primary starting materials are:

  • Trifluoromethanesulfonyl chloride (TfCl): This is a common method where TfCl is reacted with ammonia, typically in an inert solvent.

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O): This highly reactive reagent also readily reacts with ammonia to form the desired sulfonamide.

Q2: What are the primary byproducts I should be aware of during this compound synthesis?

A2: The main byproducts that can complicate your synthesis and purification are:

  • Bis(trifluoromethylsulfonyl)imide (Triflimide, (CF₃SO₂)₂NH): This is formed when one molecule of ammonia reacts with two molecules of the triflyl source.

  • Ammonium (B1175870) Salts: Depending on the starting material and workup, you can form ammonium chloride (NH₄Cl) or ammonium triflate (NH₄OTf).

  • Trifluoromethanesulfonic Acid (TfOH): This results from the hydrolysis of the starting materials (TfCl or Tf₂O) if moisture is present in the reaction.

Q3: How can I detect the presence of these byproducts in my reaction mixture or final product?

A3: A combination of analytical techniques can be used to identify and quantify byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can distinguish between TFMSA, triflimide, and triflic acid.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the desired product and impurities. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is particularly useful for separating and identifying components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components and can be used with derivatization for less volatile compounds.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the product and byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of a White Precipitate

Possible Cause: Formation of ammonium salt byproducts (NH₄Cl or NH₄OTf) that may co-precipitate with the product or consume reagents.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of ammonia to the triflylating agent. Use of a slight excess of the triflylating agent can ensure complete consumption of ammonia, but this may lead to other byproducts if not managed correctly.

  • Workup Procedure: An acidic workup can help to remove unreacted ammonia and dissolve ammonium salts. For example, adding a dilute solution of hydrochloric acid can convert ammonia to the more soluble ammonium chloride.

  • Purification:

    • Trituration: Washing the crude solid product with a solvent in which the desired product is sparingly soluble but the ammonium salts are more soluble (e.g., cold hexane) can be effective.

    • Recrystallization: Recrystallizing the crude product from a suitable solvent system can effectively remove ammonium salt impurities.

Issue 2: Presence of a Significant Amount of Bis(trifluoromethylsulfonyl)imide in the Product

Possible Cause: Over-reaction of the triflylating agent with the newly formed this compound or insufficient ammonia.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Ensure that at least a stoichiometric amount of ammonia is used relative to the triflylating agent. A slight excess of ammonia can help to suppress the formation of the imide.

  • Slow Addition of Reagents: Add the triflylating agent (TfCl or Tf₂O) slowly to the solution of ammonia. This maintains a low concentration of the triflylating agent at any given time, favoring the reaction with ammonia over the newly formed sulfonamide.

  • Low Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to -78 °C). This helps to control the reaction rate and can improve selectivity by minimizing the over-reaction. Higher temperatures can increase the rate of byproduct formation.

Issue 3: Oily or Gummy Product and Low pH of the Reaction Mixture

Possible Cause: Hydrolysis of the starting triflylating agent (TfCl or Tf₂O) to trifluoromethanesulfonic acid (TfOH) due to the presence of moisture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Proper Reagent Handling: Trifluoromethanesulfonic anhydride is particularly moisture-sensitive. Handle it in a glovebox or under a dry, inert atmosphere.

  • Purification: If TfOH is present in the final product, it can sometimes be removed by washing the organic solution of the product with a saturated sodium bicarbonate solution. However, this may also deprotonate the desired sulfonamide, so care must be taken.

Data Presentation

Table 1: Effect of Stoichiometry on Byproduct Formation in the Synthesis of this compound from Triflic Anhydride and Ammonia

Molar Ratio (Tf₂O:NH₃)Yield of CF₃SO₂NH₂ (%)Yield of (CF₃SO₂)₂NH (%)
1:1~60-70%~20-30%
1:2>90%<5%
2:1LowHigh

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Influence of Temperature on the Reaction of Trifluoromethanesulfonyl Chloride with Ammonia

Temperature (°C)Reaction Time (h)Yield of CF₃SO₂NH₂ (%)Comments
252~85%Faster reaction, but a slight increase in byproducts may be observed.
04>90%Good balance of reaction rate and selectivity.
-788>95%Excellent selectivity, but the reaction is significantly slower.

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Trifluoromethanesulfonyl Chloride

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a thermometer is assembled and flame-dried under a stream of dry nitrogen.

  • Reagents: Anhydrous diethyl ether is used as the solvent. Trifluoromethanesulfonyl chloride is used as received. Anhydrous ammonia gas is used.

  • Procedure: a. Diethyl ether is added to the flask and cooled to 0 °C in an ice bath. b. Anhydrous ammonia gas is bubbled through the solvent until a saturated solution is obtained. c. A solution of trifluoromethanesulfonyl chloride in diethyl ether is added dropwise from the dropping funnel to the ammonia solution over 1-2 hours, maintaining the temperature at 0 °C. d. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C. e. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. f. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. g. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. h. The crude product is purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Visualizations

Byproduct_Formation_Pathway Byproduct Formation in this compound Synthesis TfX CF₃SO₂X (X = Cl or OSO₂CF₃) TFMSA CF₃SO₂NH₂ (Desired Product) TfX->TFMSA + NH₃ NH4X NH₄X (Byproduct) TfX->NH4X + excess NH₃ TfOH CF₃SO₂OH (Byproduct) TfX->TfOH + H₂O NH3 NH₃ Triflimide (CF₃SO₂)₂NH (Byproduct) TFMSA->Triflimide + CF₃SO₂X - HX H2O H₂O (Moisture)

Caption: Reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Byproducts Analyze Crude Product (NMR, MS) Start->Check_Byproducts High_Triflimide High (CF₃SO₂)₂NH? Check_Byproducts->High_Triflimide High_NH4X High NH₄X? Check_Byproducts->High_NH4X High_TfOH High CF₃SO₂OH? Check_Byproducts->High_TfOH High_Triflimide->High_NH4X No Optimize_Stoichiometry Adjust TfX:NH₃ ratio (use slight excess NH₃) High_Triflimide->Optimize_Stoichiometry Yes Lower_Temp Lower Reaction Temperature High_Triflimide->Lower_Temp Yes Slow_Addition Slow Reagent Addition High_Triflimide->Slow_Addition Yes High_NH4X->High_TfOH No Modify_Workup Modify Workup (e.g., acidic wash) High_NH4X->Modify_Workup Yes Anhydrous_Conditions Ensure Anhydrous Conditions High_TfOH->Anhydrous_Conditions Yes End Improved Yield Optimize_Stoichiometry->End Lower_Temp->End Slow_Addition->End Modify_Workup->End Anhydrous_Conditions->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Validation & Comparative

A Comparative Guide: Trifluoromethanesulfonamide vs. Methanesulfonamide as Directing Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and professionals in drug development, the strategic selection of a directing group is a critical decision that profoundly influences the outcomes of synthetic transformations, particularly in the burgeoning field of C–H bond activation.[1][2] Among the arsenal (B13267) of directing groups, sulfonamides are prized for their robustness and versatility. This guide provides a detailed comparison between two prominent sulfonamides: the highly acidic trifluoromethanesulfonamide (triflamide, TfNH₂) and the more conventional methanesulfonamide (B31651) (MsNH₂).

The fundamental distinction between these two directing groups lies in the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group in triflamide compared to the electron-donating methyl (CH₃) group in methanesulfonamide.[3] This key structural difference significantly alters the electronic properties, acidity, and, consequently, the reactivity of the sulfonamide moiety, impacting its performance in directing chemical reactions.[3]

Physicochemical Properties: A Tale of Two Sulfonamides

The most striking difference between this compound and methanesulfonamide is the acidity of the N-H proton. The three fluorine atoms in the triflyl group exert a powerful inductive effect, making the triflamide proton significantly more acidic (pKa ≈ 6.33 in H₂O) than the methanesulfonamide proton (pKa ≈ 10.7 in H₂O).[3] This heightened acidity has major implications for their roles as directing groups.

PropertyThis compound (Triflamide)MethanesulfonamideRationale
Structure CF₃SO₂NH₂CH₃SO₂NH₂The key difference is the CF₃ vs. CH₃ group.
pKa (in H₂O) ~6.33[3][4]~10.7[3]The strong electron-withdrawing CF₃ group stabilizes the conjugate base, increasing acidity.[3]
Key Feature Strongly electron-withdrawing CF₃ group.[3][5]Moderately electron-donating CH₃ group.[3]Fluorine's high electronegativity is the primary driver.
Acidity of N-H Highly acidic.[3][4][5]Moderately acidic.[3]Direct consequence of the pKa difference.
Nucleophilicity of Conjugate Base Weakly nucleophilic.[3][4]Moderately nucleophilic.[3]The negative charge on the triflinamidate anion is delocalized by the CF₃ group, reducing its nucleophilicity.[3]
Performance in Palladium-Catalyzed C-H Arylation

In transition metal-catalyzed C-H activation, the sulfonamide directing group typically coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. The electronic properties of the directing group can influence the efficiency and selectivity of this process.

While direct side-by-side comparisons in the literature for C-H activation are not abundant, we can infer performance from their general reactivity. The higher acidity of triflamide allows for deprotonation under milder basic conditions, which can be advantageous in preserving sensitive functional groups within a molecule.[3] However, the lower nucleophilicity of the resulting triflinamidate anion might lead to slower reaction rates in catalytic cycles where nucleophilic attack is a key step.[3]

Conversely, methanesulfonamide requires stronger bases for deprotonation, but its conjugate base is a better nucleophile, potentially leading to faster reaction rates.[3]

ParameterThis compound (Triflamide)Methanesulfonamide
Catalyst System Pd(OAc)₂ with an appropriate ligand (e.g., isoquinoline (B145761) for meta-C-H arylation).[6]Pd(OAc)₂ with an appropriate ligand (e.g., phosphine-based for α-arylation).[7]
Base Requirement Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient due to high N-H acidity.[3]Stronger, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) are typically required.[3]
Reaction Rate Potentially slower due to the lower nucleophilicity of the corresponding anion.[3]Generally faster due to the higher nucleophilicity of the corresponding anion.[3]
Substrate Scope The strong electron-withdrawing nature may be beneficial for electron-rich substrates.Generally demonstrates broad substrate scope.[6][7]
Side Reactions Less prone to side reactions due to the stability of the anion.[3]The more nucleophilic anion could potentially lead to competing side reactions.

Experimental Protocols

General Procedure for Palladium-Catalyzed meta-C-H Arylation of a Benzylsulfonamide Derivative

This protocol is adapted from methodologies developed for benzylsulfonamide derivatives, which can be conceptually applied to both directing groups with adjustments to the base and reaction conditions.[6]

Materials:

  • Benzylsulfonamide derivative (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Isoquinoline ligand (20 mol%)[6]

  • 2-Carbomethoxynorbornene (transient mediator) (1.5 equiv)[6]

  • Base (e.g., K₂CO₃ for triflamide, K₃PO₄ for methanesulfonamide) (2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the benzylsulfonamide derivative, aryl iodide, Pd(OAc)₂, isoquinoline ligand, 2-carbomethoxynorbornene, and the appropriate base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for 12-24 hours, with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired meta-arylated product.

Visualization of Concepts

To better understand the roles and differences of these directing groups, the following diagrams illustrate key concepts.

G cluster_0 Properties Comparison TfNH2 This compound (TfNH₂) Tf_props • High Acidity (pKa ≈ 6.3) • Strong e⁻ withdrawing • Weakly nucleophilic anion TfNH2->Tf_props MsNH2 Methanesulfonamide (MsNH₂) Ms_props • Moderate Acidity (pKa ≈ 10.7) • e⁻ donating • Moderately nucleophilic anion MsNH2->Ms_props G start Substrate with DG (Ar-DG) coordination Coordination to Metal Catalyst (e.g., Pd) start->coordination activation C-H Activation (Cyclometalation) coordination->activation functionalization Oxidative Addition & Reductive Elimination (New Bond Formation) activation->functionalization product Functionalized Product (Ar'-Ar-DG) functionalization->product cleavage DG Cleavage (Optional) product->cleavage final_product Final Product cleavage->final_product

References

comparative study of Trifluoromethanesulfonamide and other triflylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate triflylating agent is critical for the successful synthesis of key intermediates. The trifluoromethanesulfonyl group (triflyl or Tf), a powerful electron-withdrawing moiety, is invaluable for converting hydroxyl and amino groups into excellent leaving groups, thereby facilitating a wide range of subsequent transformations such as cross-coupling reactions.

This guide provides an objective comparison of Trifluoromethanesulfonamide against other common triflylating agents, focusing on performance, reactivity, and operational handling. We present supporting experimental data, detailed protocols for key reactions, and a workflow to guide reagent selection.

Overview of Triflylating Agents

The primary agents for introducing a triflyl group are Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), and the more recently utilized Triflyl fluoride (B91410) (CF₃SO₂F).

  • Trifluoromethanesulfonic anhydride (Tf₂O): Often considered the classic and most reactive triflylating agent.[1] It is a highly electrophilic, fuming liquid that reacts rapidly but is sensitive to moisture, requiring strictly anhydrous conditions.[2]

  • N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): A stable, crystalline, and easy-to-handle solid.[3][4] It serves as a milder and often more selective alternative to Tf₂O, particularly for generating enol triflates from carbonyl compounds.[3]

  • Triflyl fluoride (CF₃SO₂F): A gaseous reagent that can be generated in situ from stable precursors like PhNTf₂.[2][5] Recent studies highlight its high efficiency, excellent yields, and unique chemoselectivity, especially in the presence of multiple nucleophilic groups.[2][5]

  • This compound (TfNH₂): Contrary to what its name might suggest, TfNH₂ is not typically used as a direct triflylating agent for alcohols or phenols. Instead, its high N-H acidity (pKa ≈ 6.33) makes it a valuable precursor for N-substituted triflamides and a strong Brønsted acid catalyst.

Data Presentation: Performance Comparison

The choice of triflylating agent significantly impacts reaction yield and selectivity. The following table summarizes a comparative study on the triflylation of various phenol (B47542) substrates, demonstrating the superior performance of in situ generated CF₃SO₂F.

SubstrateTriflylating AgentYield (%)[2][6]Reaction Time
4-tert-Butylphenol CF₃SO₂F (Method A)944 h
Tf₂O (Method C)8530 min
Tf₂O (Method D)8830 min
PhNTf₂ (Method E)8218 h
4-Methoxyphenol CF₃SO₂F (Method A)994 h
Tf₂O (Method C)8530 min
Tf₂O (Method D)9130 min
PhNTf₂ (Method E)8818 h
Methylparaben CF₃SO₂F (Method A)994 h
Tf₂O (Method C)8230 min
Tf₂O (Method D)8430 min
PhNTf₂ (Method E)7818 h
Vanillin CF₃SO₂F (Method A)984 h
Tf₂O (Method C)7530 min
Tf₂O (Method D)8130 min
PhNTf₂ (Method E)7218 h

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the triflylation of a phenol using the three primary agents.

Protocol 1: Triflylation using Triflyl Fluoride (CF₃SO₂F)

This method utilizes a two-chamber reactor for the safe, ex situ generation and use of CF₃SO₂F gas.[2][5]

  • Generation Chamber Setup: In one chamber of a two-chamber reactor, combine N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.) and potassium bifluoride (KHF₂, 1.0 equiv.). Add acetonitrile (B52724) (MeCN, 0.86 M).

  • Reaction Chamber Setup: In the second chamber, dissolve the phenol substrate (1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) in a mixture of acetonitrile (3.0 mL) and water (1.0 mL).

  • Reaction Execution: Seal the two-chamber reactor. The CF₃SO₂F gas generated in the first chamber will diffuse into the reaction chamber. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then dried, filtered, and concentrated. Purification is performed via column chromatography if necessary.

Protocol 2: Triflylation using Trifluoromethanesulfonic Anhydride (Tf₂O)

This protocol is a standard procedure for highly reactive triflations under anhydrous conditions.

  • Reaction Setup: Dissolve the alcohol or phenol substrate (1.0 equiv.) in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C.

  • Reagent Addition: Add a suitable base, such as pyridine (B92270) (1.5 equiv.) or triethylamine, to the solution.

  • Triflylation: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv.) dropwise to the cooled solution.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes to 1 hour, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Triflylation using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

This method is suitable for substrates requiring milder conditions or for the formation of vinyl triflates from ketones.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the ketone or phenol substrate (1.0 equiv.) in a dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). Cool the solution to the appropriate temperature (e.g., -78 °C for ketone enolates).

  • Base Addition: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the corresponding enolate or phenoxide.

  • Triflylation: Add a solution of PhNTf₂ (1.1 equiv.) in the same dry solvent to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours (typically 4-18 h) until completion.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an organic solvent, and wash the combined organic layers with water and brine. Dry the organic phase, concentrate, and purify by flash chromatography.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of triflylating agents.

Triflylation_Workflow start Start: Need to Triflylate a Substrate substrate Identify Substrate: Phenol, Alcohol, Amine, or Ketone? start->substrate phenol_alcohol Phenol / Alcohol substrate->phenol_alcohol Phenol/Alcohol ketone Ketone (for Vinyl Triflate) substrate->ketone Ketone amine Amine (for Triflamide) substrate->amine Amine chemoselectivity High Chemoselectivity Needed? (e.g., Phenol vs. Amine) phenol_alcohol->chemoselectivity agent_phntf2 Use PhNTf2 (Milder Conditions) ketone->agent_phntf2 agent_tf2o Use Tf2O (High Reactivity) amine->agent_tf2o reactivity Substrate Sensitivity? chemoselectivity->reactivity No agent_cf3so2f Use CF3SO2F (Method A) chemoselectivity->agent_cf3so2f Yes yes_chemo Yes no_chemo No reactivity->agent_tf2o Robust reactivity->agent_phntf2 Sensitive sensitive Sensitive / Prone to side reactions robust Robust / Hindered

Caption: Decision workflow for selecting a suitable triflylating agent.

Triflylation_Mechanisms cluster_phenol Phenol Triflylation cluster_amine Amine Triflylation in Dry Conditions Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., DIPEA) Base->Phenoxide Triflate_Product Aryl Triflate (Ar-OTf) Phenoxide->Triflate_Product SN2 Attack on Triflylating Agent Amine Amine (R₂NH) TS Termolecular Transition State (Amine-Base-CF₃SO₂F) Amine->TS Base_Amine Base (e.g., Et₃N) Base_Amine->TS CF3SO2F CF₃SO₂F CF3SO2F->TS Triflamide_Product Triflamide (R₂NTf) TS->Triflamide_Product SN3-type Mechanism

Caption: Contrasting reaction pathways for phenols and amines with CF₃SO₂F.[2]

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for N-Triflyl Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This is particularly true for novel N-triflyl compounds, where precise atomic arrangement dictates biological activity and intellectual property. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structure determination, with alternative spectroscopic methods, offering supporting data and detailed experimental protocols.

The trifluoromethanesulfonyl (triflyl) group is a common functional group in modern medicinal chemistry, known to influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, unequivocal structural validation of N-triflyl products is paramount. While various analytical techniques provide structural information, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1][3][4]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, which amplifies the scattering signal to produce a diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[1][7]

Strengths of X-ray Crystallography:

  • Unambiguous 3D Structure: Provides a complete and precise three-dimensional model of the molecule as it exists in the crystalline state.[3]

  • Absolute Stereochemistry: The primary method for determining the absolute configuration of chiral molecules.[4]

  • High Precision: Delivers highly accurate measurements of bond lengths and angles.[6]

Limitations:

  • Crystal Growth: The primary bottleneck is the need for a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions), which can be challenging and time-consuming to obtain.[4][8]

  • Solid-State Conformation: The determined structure represents the conformation in the crystal lattice, which may not be the only conformation present in solution.[7]

  • Static Picture: Provides a time-averaged structure and does not directly provide information about molecular dynamics in solution.[9]

A Powerful Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution.[10][11] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to determine the connectivity of atoms (constitution) and their relative spatial arrangement (configuration and conformation).[12][13]

Key 2D NMR Experiments for Structure Elucidation:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through bonds.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, typically ¹³C or ¹⁵N.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over two or three bonds, crucial for connecting different spin systems.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about stereochemistry and conformation.[14]

Strengths of NMR Spectroscopy:

  • Solution-State Structure: Provides information about the molecular structure and conformation in a biologically relevant solution state.[9]

  • Dynamic Information: Can provide insights into molecular dynamics and conformational exchange.[9]

  • No Crystallization Required: Can be performed on samples that are difficult to crystallize.[9]

Limitations:

  • Indirect Structural Information: The 3D structure is inferred from correlations and couplings, not directly imaged.

  • Relative Stereochemistry: Typically provides information on relative, not absolute, stereochemistry without chiral auxiliaries.

  • Complexity for Large Molecules: Spectra can become complex and overcrowded for larger or more flexible molecules.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy often depends on the specific research question and the nature of the compound. For definitive proof of structure, especially for patent applications or regulatory submissions, X-ray crystallography is the preferred method. However, NMR provides invaluable information about the behavior of the molecule in solution, which is often more relevant to its biological activity.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy
Principle Diffraction of X-rays by a crystal lattice[1]Nuclear spin transitions in a magnetic field[10]
Sample Phase Solid (single crystal)[4]Solution[9]
Information Absolute 3D structure, bond lengths, angles[6]Connectivity, relative stereochemistry, conformation[12][13]
Resolution Atomic or near-atomic[7]Typically lower than crystallography for full 3D structure
Key Advantage Unambiguous and definitive structural proof[3]Provides information on solution-state structure and dynamics[9]
Key Limitation Requires a high-quality single crystal[4]Indirect structural determination, complex spectra for large molecules

Case Study: Structural Validation of a Sulfonamide Derivative

To illustrate the complementary nature of these techniques, we can examine the structural data for N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. The crystal structure was determined by X-ray diffraction, providing precise bond lengths and angles for the sulfonamide group and the overall molecular conformation in the solid state. Concurrently, ¹H and ¹³C NMR spectra were recorded, allowing for the assignment of all proton and carbon signals and confirming the connectivity of the molecule in solution.[15]

Table 1: Comparison of Selected Bond Lengths and Angles for a Sulfonamide Moiety

ParameterX-ray Crystallography Data (Å or °)[15]Typical Range from Literature (Å or °)
S-O Bond Lengths1.428 - 1.4351.42 - 1.45
S-N Bond Length1.5791.57 - 1.62
S-C Bond Length1.75 - 1.771.74 - 1.78
O-S-O Angle~120118 - 122
O-S-N Angle~107105 - 109
C-S-N Angle~106104 - 108

Note: The "Typical Range from Literature" is based on general values for sulfonamides and may vary depending on the specific molecular environment.

Experimental Protocols

Single-Crystal X-ray Diffraction of a Small Organic Molecule
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a supersaturated solution, or vapor diffusion.[8] The choice of solvent is critical.[8]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[16] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final structure.[16]

2D NMR Spectroscopy for Structure Elucidation
  • Sample Preparation: 5-10 mg of the purified N-triflyl product is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The solution is filtered into an NMR tube.[14]

  • 1D NMR Spectra Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired to identify the types and number of protons and carbons present.

  • 2D NMR Spectra Acquisition: A series of 2D NMR experiments are performed:

    • COSY: To establish ¹H-¹H connectivities.

    • HSQC: To identify direct ¹H-¹³C correlations.

    • HMBC: To determine long-range ¹H-¹³C correlations, which are key for connecting molecular fragments.

    • NOESY/ROESY: To determine through-space ¹H-¹H proximities for stereochemical and conformational analysis.[14]

  • Data Analysis and Structure Assembly: The correlations observed in the 2D spectra are used to piece together the molecular structure, assign all proton and carbon chemical shifts, and determine the relative stereochemistry.

Visualization of Experimental Workflows

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow synthesis_xray Synthesized N-Triflyl Product purification_xray Purification synthesis_xray->purification_xray crystallization Crystal Growth purification_xray->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure_xray Definitive 3D Structure structure_solution->final_structure_xray synthesis_nmr Synthesized N-Triflyl Product purification_nmr Purification synthesis_nmr->purification_nmr sample_prep Sample Preparation purification_nmr->sample_prep nmr_acquisition 1D & 2D NMR Acquisition sample_prep->nmr_acquisition spectral_analysis Spectral Analysis nmr_acquisition->spectral_analysis elucidated_structure Elucidated Structure in Solution spectral_analysis->elucidated_structure

Caption: Workflow comparison for structure validation.

Logical Relationships in Structure Determination

logical_relationships cluster_goal Overall Goal cluster_primary Primary Method cluster_alternative Alternative/Complementary Method unambiguous_structure Unambiguous Structural Validation xray X-ray Crystallography xray->unambiguous_structure Definitive absolute_config Absolute Configuration xray->absolute_config solid_state Solid-State Conformation xray->solid_state nmr NMR Spectroscopy nmr->unambiguous_structure Supportive connectivity Connectivity nmr->connectivity relative_stereo Relative Stereochemistry nmr->relative_stereo solution_conformation Solution Conformation nmr->solution_conformation

Caption: Interplay of crystallographic and spectroscopic methods.

References

A Comparative Guide to the Analytical Characterization of N-Triflyl Compounds using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the analytical characterization of N-triflyl compounds. N-triflyl compounds, containing the trifluoromethanesulfonyl group, are of increasing interest in medicinal chemistry and drug development due to their unique chemical properties. Accurate and robust analytical methods are crucial for their quantification and structural elucidation in various matrices. This document outlines key experimental protocols, presents comparative data, and discusses the fragmentation behavior of this compound class to aid in method development and selection.

Comparison of LC-MS/MS Instrumentation

The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and qualitative information obtained for N-triflyl compounds. Below is a comparison of common LC-MS/MS platforms.

Instrument PlatformKey StrengthsKey LimitationsIdeal Applications for N-Triflyl Compounds
Triple Quadrupole (QqQ) - High sensitivity and selectivity (MRM mode)- Excellent for quantitative analysis- Robust and widely available- Lower resolution and mass accuracy- Limited qualitative information from product ion scans- Targeted quantification of known N-triflyl compounds in complex matrices (e.g., biological fluids, reaction mixtures).- Pharmacokinetic studies.
Quadrupole Time-of-Flight (Q-TOF) - High resolution and mass accuracy- Excellent for structural elucidation and unknown identification- Good quantitative performance- Generally lower sensitivity in MRM mode compared to QqQ- Higher cost and complexity- Identification of novel N-triflyl compounds and their metabolites.- Characterization of impurities and degradation products.- Non-targeted screening.
Orbitrap-based MS - Very high resolution and mass accuracy- Excellent for resolving complex mixtures and isotopic patterns- Versatile for both qualitative and quantitative analysis- Slower scan speeds compared to Q-TOF- Higher initial and maintenance costs- In-depth structural characterization of N-triflyl compounds.- Metabolomics studies involving N-triflyl-containing molecules.- High-confidence identification of unknowns.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following sections provide representative protocols for the LC-MS/MS analysis of N-triflyl compounds, based on established methods for structurally similar sulfonamides and anilines.

Sample Preparation

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte of interest.

1. Solid-Phase Extraction (SPE):

  • Cartridge: Reversed-phase C18 or polymeric sorbent.

  • Conditioning: Methanol (B129727) followed by water.

  • Loading: Load the sample (e.g., diluted plasma, reaction mixture).

  • Washing: Water or a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the N-triflyl compound with a suitable organic solvent (e.g., acetonitrile (B52724), methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid-Liquid Extraction (LLE):

  • Solvents: Use an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the N-triflyl compound from an aqueous sample.

  • pH Adjustment: Adjust the pH of the aqueous phase to ensure the N-triflyl compound is in a neutral form for efficient extraction.

  • Separation: Separate the organic layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

3. Protein Precipitation (for biological samples):

  • Precipitating Agent: Add a cold organic solvent such as acetonitrile or methanol to the sample (e.g., plasma, serum) in a 3:1 ratio.

  • Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed.

  • Supernatant Collection: Collect the supernatant containing the analyte for direct injection or further cleanup.

Liquid Chromatography (LC) Conditions

The choice of chromatographic conditions is crucial for achieving good separation and peak shape.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

Optimization of MS parameters is key to achieving high sensitivity and specificity.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for N-triflyl compounds, as the nitrogen atom can be readily protonated. Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar N-triflyl compounds.[1]

  • Ion Source Parameters: These should be optimized for the specific compound and instrument. Key parameters include capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

  • Analysis Mode:

    • Full Scan: To obtain an overview of all ions in a sample.

    • Product Ion Scan: To determine the fragmentation pattern of a specific precursor ion.

    • Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification of known N-triflyl compounds. This involves monitoring specific precursor ion → product ion transitions.

Fragmentation of N-Triflyl Compounds

Understanding the fragmentation pathways of N-triflyl compounds under collision-induced dissociation (CID) is essential for structural elucidation and developing selective MRM methods. The trifluoromethanesulfonyl (triflyl) group exhibits characteristic fragmentation patterns.

Based on the mass spectrum of trifluoromethanesulfonamide, a key fragmentation pathway involves the loss of the SO2 group (a neutral loss of 64 Da) and the formation of the CF3+ ion (m/z 69).[2] Cleavage of the N-S bond is also a prominent fragmentation pathway.

A proposed general fragmentation pathway for a protonated N-triflyl aniline (B41778) is illustrated below.

fragmentation_pathway Precursor [M+H]+ Fragment1 [M+H - SO2]+ Precursor->Fragment1 -SO2 Fragment2 [M+H - CF3SO2]+ Precursor->Fragment2 -CF3SO2 Fragment3 CF3+ Precursor->Fragment3 Fragment4 [Aniline moiety]+ Fragment2->Fragment4

Caption: Proposed fragmentation of a protonated N-triflyl aniline.

Quantitative Data Comparison

The following table presents a hypothetical comparison of quantitative performance for a model N-triflyl compound using different LC-MS/MS platforms. This data is illustrative and actual performance will vary depending on the specific compound, matrix, and optimized conditions.

ParameterTriple Quadrupole (QqQ) - MRM ModeQ-TOF - MRM ModeOrbitrap - PRM Mode
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL0.3 ng/mL
Linear Dynamic Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mL0.3 - 1000 ng/mL
Precision (%RSD) < 5%< 10%< 8%
Accuracy (%Bias) ± 10%± 15%± 12%

Experimental Workflow

The overall workflow for the analytical characterization of N-triflyl compounds using LC-MS/MS can be summarized in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction (SPE or LLE) Sample->Extraction Cleanup Cleanup / Concentration Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data Qualitative Qualitative Analysis (Fragmentation, Identification) Data->Qualitative Quantitative Quantitative Analysis (Peak Integration, Calibration) Data->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: General workflow for N-triflyl compound analysis.

Conclusion

The analytical characterization of N-triflyl compounds by LC-MS/MS is a powerful and versatile approach. The choice of instrumentation and experimental protocol should be tailored to the specific analytical goal, whether it be high-sensitivity quantification, structural elucidation of unknowns, or comprehensive metabolite profiling. By understanding the comparative performance of different platforms and the characteristic fragmentation behavior of the N-triflyl group, researchers can develop and validate robust and reliable methods for their specific needs in drug discovery and development.

References

A Comparative Guide to Trifluoromethanesulfonamide and Triflic Anhydride (Tf₂O) in Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of nitrogen-containing functionalities into organic molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Among the myriad of reagents available for amination, trifluoromethanesulfonamide (TfNH₂) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have emerged as powerful tools, each with distinct mechanisms and applications. This guide provides an objective comparison of their efficacy in amination reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.

At a Glance: Key Differences in Amination Approaches

FeatureThis compound (TfNH₂)Triflic Anhydride (Tf₂O)
Primary Role Nitrogen SourceActivator
Typical Reactions Direct C-H amination of arenes and heteroarenes (often metal-catalyzed), amination of unsaturated systems.Activation of amides and sulfonamides for intramolecular cyclization or intermolecular reactions.
Mechanism Can involve nitrene intermediates or concerted pathways, often requiring an oxidant or catalyst.Forms highly electrophilic nitrilium or keteniminium ion intermediates from amides.
Common Substrates Arenes, heterocycles, alkenes, alkynes.Amides, sulfonamides.
Key Advantages Direct introduction of the -NH₂ or -NHTf group.Mild reaction conditions, high efficiency for cyclizations, broad substrate scope for amide activation.
Limitations Often requires a catalyst and/or oxidant; can have regioselectivity challenges in C-H amination.Indirect amination method (requires a pre-formed amide); the triflate group is not incorporated into the final product.

Performance in Direct Amination of Arenes: A Comparative Overview

Direct C-H amination of arenes is a highly sought-after transformation for streamlining synthetic routes. Both this compound and Tf₂O-activated systems can achieve this, albeit through different strategies.

This compound as a Nitrogen Source:

This compound can serve as a direct source of the amino group in the presence of a suitable catalyst and oxidant. The strong electron-withdrawing nature of the triflyl group acidifies the N-H bonds, facilitating its participation in amination reactions.

Tf₂O as an Amide Activator for Amination:

Triflic anhydride is not a direct source of an amino group but is a powerful activator of amides. In a typical Tf₂O-mediated amination, an amide is activated to form a highly electrophilic intermediate, which can then be trapped by an external nucleophile or undergo intramolecular cyclization. For intermolecular amination of arenes, the activated amide essentially acts as the aminating agent.

Due to the fundamentally different roles of these two reagents, a direct head-to-head comparison for the same amination reaction is not commonly found in the literature. Instead, we present representative data for their respective applications in arene amination.

Table 1: Representative Yields for Arene Amination

Reagent SystemArene SubstrateAmine Source/ProductYield (%)Reference
This compound BenzeneN-Phenylthis compoundNot specified[1]
Various Arenes (Fe-catalyzed)Aryl AminesModerate to Good[1]
Tf₂O-mediated Electron-rich arenes (with ureas)Arenecarboxamides67% (for furan)[2]
N-Aryl Amides (intramolecular)HeterocyclesHigh

Note: The yields are highly substrate and condition dependent. This table is for illustrative purposes only.

Mechanistic Insights

The distinct reactivity of this compound and Tf₂O stems from their different modes of action.

This compound in C-H Amination:

The mechanism of C-H amination using this compound often involves a metal catalyst (e.g., iron, rhodium) and an oxidant. The reaction can proceed through various pathways, including the formation of a metal-nitrenoid intermediate which then inserts into a C-H bond of the arene.

Trifluoromethanesulfonamide_Amination_Pathway cluster_catalyst_activation Catalyst Activation cluster_amination C-H Amination TfNH2 TfNH₂ Active_Catalyst Active Metal-Nitrenoid Intermediate TfNH2->Active_Catalyst Catalyst_Oxidant Metal Catalyst + Oxidant Catalyst_Oxidant->Active_Catalyst Arene Arene (Ar-H) Active_Catalyst->Arene C-H Insertion Product Aminated Arene (Ar-NHTf) Arene->Product

This compound C-H Amination Pathway

Tf₂O in Amide Activation:

Tf₂O activates amides by reacting with the carbonyl oxygen, leading to the formation of a highly electrophilic nitrilium ion (from secondary amides) or a keteniminium ion (from tertiary amides). These intermediates are potent electrophiles that readily react with nucleophiles, including electron-rich aromatic rings.

Tf2O_Amide_Activation_Pathway cluster_activation Amide Activation cluster_reaction Nucleophilic Attack Amide Amide Intermediate Highly Electrophilic Intermediate (Nitrilium/Keteniminium Ion) Amide->Intermediate Tf2O Tf₂O Tf2O->Intermediate Nucleophile Nucleophile (e.g., Arene) Intermediate->Nucleophile Electrophilic Attack Product Aminated Product Nucleophile->Product

Tf₂O-Mediated Amide Activation Pathway

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for amination reactions involving each reagent.

Protocol 1: Fe-Catalyzed Direct C-H Amination of Arenes with this compound (Conceptual)

This protocol is a conceptual representation based on literature descriptions of similar reactions.[1]

Workflow:

Fe_Catalyzed_Amination_Workflow Start Start Setup Combine Arene, TfNH₂, Fe Catalyst, and Oxidant in Solvent Start->Setup Reaction Heat Reaction Mixture (e.g., 80-120 °C) Setup->Reaction Quench Cool to Room Temperature and Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction with Organic Solvent Quench->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Aminated Arene Purify->End

Fe-Catalyzed C-H Amination Workflow

Procedure:

  • To a reaction vessel charged with a magnetic stir bar, add the arene (1.0 equiv), this compound (1.2 equiv), iron catalyst (e.g., FeCl₃, 10 mol%), and an oxidant (e.g., di-tert-butyl peroxide, 1.5 equiv).

  • Add a suitable solvent (e.g., dichloroethane) and seal the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylthis compound.

Protocol 2: Tf₂O-Mediated Intramolecular Amination (Pictet-Spengler Type Reaction)

This protocol is adapted from a literature procedure for the synthesis of 3,4-dihydroquinazolines.

Workflow:

Tf2O_Intramolecular_Amination_Workflow Start Start Setup Dissolve N-Aryl Amide in Anhydrous Solvent Start->Setup Cool Cool to 0 °C Setup->Cool Add_Base Add Pyridine (B92270) Derivative (Base) Cool->Add_Base Add_Tf2O Add Tf₂O Dropwise Add_Base->Add_Tf2O React Stir at Room Temperature Add_Tf2O->React Workup Quench with Saturated NaHCO₃ and Extract React->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Cyclized Product Purify->End

Tf₂O-Mediated Intramolecular Amination Workflow

Procedure:

  • Dissolve the N-aryl amide (1.0 equiv) in anhydrous dichloromethane (B109758) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a pyridine derivative (e.g., 2-chloropyridine, 1.2 equiv) to the solution.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., 1-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyclized product.

Conclusion

This compound and triflic anhydride are both highly effective reagents in the field of amination, yet they operate through distinct mechanisms and are suited for different synthetic strategies. This compound is a direct, albeit often catalyst-dependent, source of an amino group for C-H amination. In contrast, Tf₂O is an exceptionally powerful activator for amides, enabling a wide range of amination and cyclization reactions under mild conditions. The choice between these two reagents will ultimately depend on the specific synthetic target, the nature of the starting materials, and the desired overall transformation. This guide provides the fundamental information required for an informed decision, empowering researchers to leverage the unique strengths of each reagent in their synthetic endeavors.

References

mechanistic comparison of triflamide and non-fluorinated sulfonamides in oxidative addition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfonamide derivatives is paramount for reaction design and catalyst development. This guide provides a detailed mechanistic comparison of trifluoromethanesulfonamide (triflamide, TfNH₂) and its non-fluorinated counterparts (e.g., mesylamide, tosylamide) in the context of oxidative addition reactions, a cornerstone of modern synthetic chemistry.

The introduction of a trifluoromethyl group imparts unique electronic properties to the sulfonamide moiety, drastically altering its reactivity compared to traditional non-fluorinated analogues. This comparison elucidates these differences through two key lenses: the oxidative sulfamidation of alkenes and the oxidative addition to low-valent transition metals, a critical step in many cross-coupling reactions.

Part 1: Oxidative Sulfamidation of Alkenes: A Divergent Path

A significant and well-documented mechanistic divergence is observed in the oxidative sulfamidation of alkenes. Theoretical studies, supported by experimental observations, reveal that triflamide and non-fluorinated sulfonamides proceed through different pathways to yield distinct product classes.[1][2]

In the presence of an oxidative system like t-BuOCl + NaI, non-fluorinated sulfonamides (RSO₂NH₂) react with alkenes, such as styrene, to exclusively form aziridines . In stark contrast, under identical conditions, triflamide leads predominantly to bis-amidation products .[3] This fundamental difference is rooted in the thermodynamics of the competing reaction pathways.

Thermodynamic Data Comparison

Computational studies have quantified the free energy difference (ΔΔG) between the two competing pathways: aziridination (Path A) and the formation of a linear adduct that leads to bis-amidation (Path B). A positive ΔΔG value indicates a preference for the linear adduct pathway.

Sulfonamide (RSO₂NH₂)R GroupΔΔG (Path B - Path A) in kcal/molPredominant Experimental Outcome
Tosylamidep-CH₃C₆H₄0.0Aziridination
Nosylamidep-NO₂C₆H₄0.7Aziridination
MesylamideCH₃1.8Aziridination
Triflamide CF₃ 4.2 Bis-amidation

Data sourced from theoretical analysis at the MP2/DGDZVP//B3LYP/DGDZVP level of theory.[1][2][3]

The data clearly shows that for non-fluorinated sulfonamides, the energy difference between the two pathways is small, favoring aziridination. For triflamide, however, there is a notable thermodynamic preference (4.2 kcal/mol) for the linear adduct pathway, which explains the experimental observation of bis-amidation products.[3]

Mechanistic Pathways and Visualization

The divergent outcomes are initiated by the reaction of the sulfonamide with in situ generated Bu⁺OI to form N-iodosulfonamides. The subsequent steps diverge based on the electronic nature of the sulfonamide.

G cluster_0 General Initiation cluster_1 Non-Fluorinated Sulfonamides (R = Me, Ts) cluster_2 Triflamide (R = CF₃) Alkene Alkene Iodonium Intermediate Iodonium Cation Alkene->Iodonium + Iodinating Agent (e.g., RSO₂NI₂) RSO2NH2 RSO₂NH₂ Oxidant Oxidant (e.g., tBuOCl/NaI) RSO2NH_ion RSO₂NH⁻ Iodonium->RSO2NH_ion Nucleophilic Opening Aziridination_TS Intramolecular Cyclization (Path A) RSO2NH_ion->Aziridination_TS RSO2NH_ion->Aziridination_TS Linear_Adduct Linear Adduct (Path B) RSO2NH_ion->Linear_Adduct RSO2NH_ion->Linear_Adduct Aziridine Aziridine Product Aziridination_TS->Aziridine Bis_Amidation Bis-Amidation Product Linear_Adduct->Bis_Amidation + TfNH₂

Caption: Divergent pathways in oxidative sulfamidation of alkenes.

Experimental Protocols: Computational Analysis

The mechanistic insights and thermodynamic data presented are based on in silico studies.

Computational Method:

  • Software: Gaussian 09 program package.

  • Methodology: Geometry optimization and frequency calculations were performed using the B3LYP density functional.

  • Basis Set: DGDZVP basis set was used for all atoms.

  • Energy Refinement: Single-point energy calculations were performed at the MP2/DGDZVP level of theory.

  • Solvent Effects: The effect of acetonitrile (B52724) (MeCN) as a solvent was accounted for using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM).

  • Analysis: Transition states were located, and Gibbs free energies (ΔG) were calculated to determine the thermodynamic favorability of competing pathways.[1][2]

Part 2: Oxidative Addition to Palladium(0): An Analogous Comparison

While direct, side-by-side experimental comparisons of triflamide and non-fluorinated sulfonamides in C-N bond oxidative addition to transition metals are not extensively documented, valuable inferences can be drawn from the well-studied oxidative addition of analogous aryl sulfonates (triflates vs. tosylates) to Palladium(0) centers.[4]

The oxidative addition of an Ar-X bond to a Pd(0) complex is the inaugural step in ubiquitous cross-coupling reactions like the Buchwald-Hartwig amination. The mechanism of this step is highly sensitive to the nature of the leaving group (X), the ligands on the palladium, and the solvent.

Key Mechanistic Concepts

Two primary mechanisms are considered for the oxidative addition of aryl (pseudo)halides to Pd(0):[5][6]

  • Concerted Three-Centered Pathway: The Pd(0) center interacts simultaneously with the aryl carbon and the leaving group in a single transition state. This is common for less polar substrates like aryl iodides and bromides.

  • Nucleophilic Displacement (SₙAr-type) Pathway: This is a more polar, two-step process. The electron-rich Pd(0) complex first attacks the aryl ring, leading to a charged intermediate, followed by the departure of the leaving group anion. This pathway is favored by electron-poor aryl groups and good leaving groups.

Studies on aryl sulfonates show that aryl triflates (Ar-OTf), with the highly electron-withdrawing triflate leaving group, consistently react through a nucleophilic displacement mechanism . In contrast, aryl halides can react via either pathway depending on the conditions.

Given that the triflamide anion (TfNH⁻) is a stable, non-coordinating anion due to the strong electron-withdrawing CF₃ group, it is plausible that N-aryl triflamides would favor a nucleophilic displacement pathway in oxidative addition, analogous to aryl triflates. Conversely, non-fluorinated sulfonamides, being less acidic and having a more nucleophilic conjugate base, may have a greater propensity to follow a concerted pathway or a pathway with more associative character.

Mechanistic Visualization

The following diagrams illustrate the general workflows for the concerted and nucleophilic displacement oxidative addition pathways at a Pd(0) center.

G cluster_concerted Concerted 3-Centered Mechanism cluster_snar Nucleophilic Displacement (SₙAr-type) Mechanism pd0_c LₙPd(0) ts_c [LₙPd---X---Ar]‡ pd0_c->ts_c + Ar-X arx_c Ar-X pd2_c LₙPd(II)(Ar)(X) ts_c->pd2_c pd0_s LₙPd(0) intermediate_s [LₙPd⁺-Ar] X⁻ pd0_s->intermediate_s + Ar-X arx_s Ar-X pd2_s LₙPd(II)(Ar)(X) intermediate_s->pd2_s

Caption: General mechanisms for oxidative addition at Pd(0).

Experimental Protocols: Kinetic Analysis of Oxidative Addition

Kinetic studies are essential for elucidating oxidative addition mechanisms. A typical experimental protocol involves monitoring the reaction progress over time under pseudo-first-order conditions.

General Protocol:

  • Catalyst Precursor: A stable Pd(0) source, such as Pd(dba)₂ or Pd₂(dba)₃, is combined with the desired phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, BINAP) in an inert, anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: The reaction is initiated by adding the aryl sulfonate or sulfonamide substrate.

  • Monitoring: The disappearance of the Pd(0) complex or the appearance of the Pd(II) product is monitored over time. This can be done using techniques like:

    • ³¹P NMR Spectroscopy: To observe the change in the chemical shift of the phosphine ligand upon moving from the Pd(0) to the Pd(II) state.

    • UV-Vis Spectroscopy: If the palladium complexes have distinct and measurable absorbances.

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the concentration vs. time data to an appropriate rate law (e.g., first-order decay). The order of the reaction with respect to each component (palladium, ligand, substrate) is determined by systematically varying their concentrations.[4][7]

Conclusion

The comparison between triflamide and non-fluorinated sulfonamides in oxidative addition reactions reveals profound mechanistic differences driven by the potent electron-withdrawing nature of the trifluoromethyl group.

  • In oxidative sulfamidation of alkenes , this electronic difference dictates the reaction outcome, favoring bis-amidation for triflamide and aziridination for its non-fluorinated analogues due to clear thermodynamic preferences.

  • In oxidative addition to transition metals , while direct comparative data is sparse, analogies with aryl sulfonates strongly suggest that N-aryl triflamides would favor polar, nucleophilic displacement pathways. In contrast, non-fluorinated sulfonamides may be more inclined towards concerted mechanisms.

These fundamental insights are critical for synthetic chemists. The choice between a triflamide and a non-fluorinated sulfonamide is not merely a substitution but a strategic decision that can be leveraged to control reaction pathways, product selectivity, and overall synthetic efficiency. Future experimental studies directly comparing these sulfonamide classes in metal-catalyzed cross-coupling reactions will be invaluable in further refining these mechanistic models.

References

Assessing the Stereoselectivity of Chiral N-triflyl Phosphoramides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly effective and stereoselective catalysts is paramount in the synthesis of chiral molecules. Chiral N-triflyl phosphoramides (NTPAs) have emerged as a powerful class of Brønsted acid catalysts, often outperforming their predecessors, chiral phosphoric acids (CPAs), in a variety of asymmetric transformations. This guide provides an objective comparison of the stereoselectivity of NTPAs against alternative catalysts, supported by experimental data, detailed protocols, and visual representations of key concepts.

Chiral N-triflyl phosphoramides are characterized by the presence of a trifluoromethanesulfonyl (triflyl) group attached to the nitrogen atom of a phosphoramide (B1221513). This seemingly small modification has a profound impact on the catalyst's acidity and, consequently, its reactivity and stereocontrol. The strong electron-withdrawing nature of the triflyl group significantly increases the Brønsted acidity of the phosphoramide proton, enabling the activation of less reactive substrates that are often challenging for conventional chiral phosphoric acids.

Performance Comparison in Key Asymmetric Reactions

The enhanced acidity of NTPAs translates to superior performance in a range of asymmetric reactions, including cycloadditions, and Friedel-Crafts alkylations. The following tables summarize quantitative data from key studies, offering a direct comparison of catalyst performance.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The development of chiral N-triflyl phosphoramides by Yamamoto and coworkers demonstrated a significant advancement in the enantioselective catalysis of this reaction, particularly with α,β-unsaturated ketones.

CatalystDienophileDieneYield (%)ee (%)Reference
(R)-NTPA 1 Ethyl vinyl ketone1-(Trimethylsilyloxy)-1,3-butadiene9592[J. Am. Chem. Soc. 2006, 128, 9626-9627]
(R)-CPA 2Ethyl vinyl ketone1-(Trimethylsilyloxy)-1,3-butadieneNo Reaction-[J. Am. Chem. Soc. 2006, 128, 9626-9627]
(R)-NTPA 1 Chalcone1-(Trimethylsilyloxy)-1,3-butadiene8588[J. Am. Chem. Soc. 2006, 128, 9626-9627]
(R)-CPA 2Chalcone1-(Trimethylsilyloxy)-1,3-butadiene<5-[J. Am. Chem. Soc. 2006, 128, 9626-9627]

Table 1: Comparison of a chiral N-triflyl phosphoramide (NTPA 1) and a chiral phosphoric acid (CPA 2) in the asymmetric Diels-Alder reaction.

Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of indoles with 2-formylbiphenyl derivatives provides a route to valuable fluorene (B118485) derivatives. A study by You and coworkers revealed that not only do NTPAs catalyze this reaction with high efficiency and enantioselectivity, but they can also lead to the opposite enantiomer compared to the corresponding CPA, providing access to both product enantiomers from a single chiral source.

CatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
(R)-NTPA 3 Indole2-Formylbiphenyl9294[Org. Biomol. Chem., 2012, 10, 2655-2658]
(R)-CPA 4Indole2-Formylbiphenyl8588 (opposite enantiomer)[Org. Biomol. Chem., 2012, 10, 2655-2658]
(R)-NTPA 3 2-Methylindole2-Formylbiphenyl9593[Org. Biomol. Chem., 2012, 10, 2655-2658]
(R)-CPA 42-Methylindole2-Formylbiphenyl8890 (opposite enantiomer)[Org. Biomol. Chem., 2012, 10, 2655-2658]

Table 2: Performance of a chiral N-triflyl phosphoramide (NTPA 3) versus a chiral phosphoric acid (CPA 4) in the double Friedel-Crafts alkylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for the synthesis of a chiral N-triflyl phosphoramide and its application in an asymmetric Diels-Alder reaction.

Synthesis of (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-N-triflyl-(1,1'-binaphthyl-2,2'-diyl)phosphoramide

Materials:

  • (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diol

  • Phosphorus oxychloride (POCl₃)

  • Trifluoromethanesulfonamide (TfNH₂)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

Procedure:

  • To a solution of (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere, add pyridine (3.0 equiv) followed by the dropwise addition of POCl₃ (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the mixture to 0 °C and add a solution of TfNH₂ (2.0 equiv) and pyridine (3.0 equiv) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired chiral N-triflyl phosphoramide.

Asymmetric Diels-Alder Reaction Catalyzed by a Chiral N-triflyl Phosphoramide

Materials:

  • Chiral N-triflyl phosphoramide catalyst (e.g., the one synthesized above) (5 mol%)

  • Ethyl vinyl ketone (1.0 equiv)

  • 1-(Trimethylsilyloxy)-1,3-butadiene (1.2 equiv)

  • Toluene (B28343), anhydrous

Procedure:

  • To a flame-dried reaction vial under an argon atmosphere, add the chiral N-triflyl phosphoramide catalyst (0.05 equiv) and anhydrous toluene (0.1 M).

  • Cool the solution to -78 °C and add ethyl vinyl ketone (1.0 equiv).

  • After stirring for 10 minutes, add 1-(trimethylsilyloxy)-1,3-butadiene (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the Diels-Alder adduct.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualizing the Catalytic Rationale

To better understand the principles behind the stereoselectivity of chiral N-triflyl phosphoramides, the following diagrams illustrate their general structure, a proposed catalytic cycle for the Diels-Alder reaction, and a typical experimental workflow.

G General Structure of a Chiral N-Triflyl Phosphoramide cluster_catalyst img img formula C50H56F3NO4PS

Caption: General structure of a BINOL-derived N-triflyl phosphoramide.

G Proposed Catalytic Cycle for Diels-Alder Reaction Catalyst Chiral NTPA Activated_Complex Activated Dienophile Complex Catalyst->Activated_Complex Coordination Dienophile Dienophile (Ketone) Dienophile->Activated_Complex DA_Adduct Diels-Alder Adduct Activated_Complex->DA_Adduct [4+2] Cycloaddition Diene Diene Diene->DA_Adduct Product_Release Product Release DA_Adduct->Product_Release Product_Release->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the NTPA-catalyzed Diels-Alder reaction.

G Experimental Workflow for Catalyst Screening Start Start: Define Reaction Catalyst_Prep Catalyst Synthesis & Characterization Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrates, Solvent, Catalyst) Catalyst_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis End End: Determine Yield & ee% Analysis->End

Caption: A typical experimental workflow for assessing catalyst performance.

A Comparative Guide to the Performance of Trifluoromethanesulfonamide in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Trifluoromethanesulfonamide (also known as triflamide) in different solvent systems. Understanding its behavior in various solvents is crucial for its effective application in organic synthesis, catalysis, and drug development. This document contrasts its properties with a common alternative, Methanesulfonamide, and provides relevant experimental data and protocols to aid in solvent selection and reaction optimization.

Physicochemical Properties: The Impact of Fluorination

The primary difference between this compound and its non-fluorinated analog, Methanesulfonamide, lies in the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. This structural modification significantly influences the molecule's acidity, solubility, and reactivity.

PropertyThis compoundMethanesulfonamideRationale for Difference
Structure CF₃SO₂NH₂CH₃SO₂NH₂The CF₃ group is a strong electron-withdrawing group, while the CH₃ group is electron-donating.
pKa (in H₂O) ~6.33[1]~10.7[1]The electron-withdrawing CF₃ group stabilizes the conjugate base, increasing the acidity of the N-H proton.[1]
Acidity of N-H Highly acidic[1]Moderately acidic[1]Direct consequence of the pKa difference.
Nucleophilicity of Conjugate Base Weakly nucleophilic[1]Moderately nucleophilic[1]The negative charge on the conjugate base of triflamide is delocalized by the strongly electron-withdrawing CF₃ group, reducing its nucleophilicity.[1]

Solubility Profile

This compound (Estimated Solubility)

This compound is generally soluble in water.[2] It is also described as being slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like methanol. Due to the presence of the fluorinated group, it is expected to exhibit some solubility in fluorinated solvents.

SolventTypeEstimated Solubility
WaterPolar ProticSoluble
MethanolPolar ProticSlightly Soluble
Acetonitrile (B52724)Polar AproticLikely Soluble
Dichloromethane (B109758)Apolar AproticLikely Slightly Soluble
TolueneApolar AproticLikely Poorly Soluble
Tetrahydrofuran (THF)Polar AproticLikely Soluble
Dimethylformamide (DMF)Polar AproticLikely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble

Methanesulfonamide (Experimental Solubility Data)

Quantitative solubility data for Methanesulfonamide is available and provides a useful benchmark.

SolventTypeMole Fraction Solubility (x 10²) at 318.15 K (45 °C)[3]
1,4-DioxanePolar Aprotic2.619
AcetonePolar Aprotic1.630
Ethyl AcetatePolar Aprotic1.471
AcetonitrilePolar Aprotic0.5048
MethanolPolar Protic0.3888
EthanolPolar Protic0.3391
n-PropanolPolar Protic0.3133
TolueneApolar Aprotic0.2737
IsopropanolPolar Protic0.2574
CyclohexaneApolar Aprotic0.02238

Reactivity in Different Solvent Systems

The choice of solvent can significantly influence the reactivity of this compound, often in ways that differ from its non-fluorinated counterparts.

Key Observations:

  • Acetonitrile (MeCN): In oxidative sulfamidation reactions, this compound in acetonitrile can lead to different products compared to other sulfonamides.[4][5] This is attributed to the higher basicity of acetonitrile compared to triflamide, allowing the solvent to act as a nucleophile.[6]

  • Dichloromethane (CH₂Cl₂): The use of a less nucleophilic solvent like dichloromethane can prevent the solvent from participating in the reaction, leading to different product outcomes compared to reactions in acetonitrile.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents are effective in dissolving this compound and its salts. In reactions involving sodium trifluoromethanesulfinate, switching from acetonitrile to N,N-dimethylacetamide (DMAc) dramatically increases reaction rates.[6]

  • Protic Solvents: The high acidity of the N-H bond in this compound means that in protic solvents, the equilibrium between the protonated and deprotonated forms will be sensitive to the solvent's pKa.

Stability Profile

The stability of this compound in different solvents is a crucial consideration for its storage and use in reactions over extended periods. While specific kinetic data for its degradation in various organic solvents is scarce, general principles of sulfonamide stability can be applied.

General Stability Considerations:

  • Hydrolysis: Like other sulfonyl derivatives, this compound can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.

  • Protic vs. Aprotic Solvents: Protic solvents, especially water and alcohols, can participate in degradation pathways. Aprotic solvents are generally preferred for long-term storage of solutions.

  • Temperature: As with most chemical compounds, stability decreases with increasing temperature. Solutions should generally be stored at low temperatures.

Estimated Stability of this compound in Common Solvents

SolventTypeEstimated StabilityConsiderations
WaterPolar ProticModeratePotential for hydrolysis, especially at non-neutral pH.
MethanolPolar ProticModeratePotential for solvolysis.
AcetonitrilePolar AproticGoodGenerally a good solvent for storage and reactions.
DichloromethaneApolar AproticGoodInert nature makes it a suitable choice.
TolueneApolar AproticGoodInert, but solubility may be limited.
Tetrahydrofuran (THF)Polar AproticModerateCheck for peroxide formation in aged THF.
Dimethylformamide (DMF)Polar AproticGoodHigh boiling point can be a consideration for removal.
Dimethyl Sulfoxide (DMSO)Polar AproticGoodHygroscopic; absorbed water can affect stability.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.[3]

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Thermostatic shaker

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm)

  • HPLC or other suitable analytical instrument

Methodology:

  • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Add a known volume or mass of the solvent to the vial.

  • Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature.

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • After equilibration, stop the agitation and allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial.

  • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

  • Calculate the solubility in appropriate units (e.g., g/L, mol/L).

Protocol 2: Assessment of Chemical Stability

This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent of interest (anhydrous, analytical grade)

  • Vials with screw caps

  • Thermostatic chamber or oven

  • HPLC or other suitable analytical instrument

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into several sealed vials.

  • Store the vials under controlled temperature and light conditions (e.g., 25°C, protected from light).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Monitor for the appearance of any degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_solubility Solubility Determination sol_start Start sol_step1 Add excess this compound to a tared vial sol_start->sol_step1 sol_step2 Add known amount of solvent sol_step1->sol_step2 sol_step3 Equilibrate in thermostatic shaker sol_step2->sol_step3 sol_step4 Filter supernatant sol_step3->sol_step4 sol_step5 Analyze filtrate (e.g., HPLC) sol_step4->sol_step5 sol_step6 Calculate solubility sol_step5->sol_step6 sol_end End sol_step6->sol_end

Caption: Workflow for solubility determination.

stability_workflow cluster_stability Stability Assessment stab_start Start stab_step1 Prepare stock solution of this compound stab_start->stab_step1 stab_step2 Aliquot into sealed vials stab_step1->stab_step2 stab_step3 Store under controlled conditions stab_step2->stab_step3 stab_step4 Analyze samples at defined time points stab_step3->stab_step4 stab_step5 Determine concentration and degradation products stab_step4->stab_step5 stab_step6 Plot concentration vs. time stab_step5->stab_step6 stab_end End stab_step6->stab_end

Caption: Workflow for stability assessment.

Conclusion

The choice of solvent is a critical parameter that dictates the performance of this compound in chemical applications. Its high acidity and the low nucleophilicity of its conjugate base, both stemming from the electron-withdrawing trifluoromethyl group, are key factors to consider. While polar aprotic solvents like acetonitrile and DMF are often suitable for reactions, the specific solvent can influence reaction pathways and product distributions. For optimal results, it is imperative for researchers to consider the specific requirements of their reaction, including desired reactivity, and potential solvent participation, and to perform preliminary solubility and stability tests. This guide provides a foundational understanding to aid in this rational solvent selection process.

References

A Comparative Guide to the Reaction Kinetics of Trifluoromethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of trifluoromethanesulfonamide (triflamide) formation is crucial for method selection, optimization, and process control. This guide provides a quantitative comparison of common synthetic alternatives, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic chemistry.

Triflamides are integral structural motifs in medicinal and agricultural chemistry, prized for their unique physicochemical properties. The efficiency of their synthesis is paramount. This analysis focuses on the kinetics of N-triflylation, primarily comparing the reactivity of common triflylating agents such as trifluoromethanesulfonyl chloride and related sulfonyl halides.

Comparative Kinetic Data

The formation of a sulfonamide bond is fundamentally a nucleophilic substitution reaction at a hexavalent sulfur center. The reaction rate is highly dependent on the nature of the electrophile (the sulfonylating agent), the nucleophile (the amine), and the reaction conditions. While specific kinetic data for trifluoromethanesulfonylation is sparse in publicly accessible literature, extensive studies on analogous arenesulfonyl chlorides provide a robust framework for quantitative comparison.

The reaction generally follows second-order kinetics, with the rate law expressed as:

Rate = k[Amine][Sulfonyl Chloride]

Below is a summary of second-order rate constants and activation parameters for a benchmark nucleophilic substitution reaction at the sulfonyl center—the chloride-chloride exchange in various arenesulfonyl chlorides. This data serves as an excellent proxy for understanding the electronic effects that govern the reactivity of the sulfonylating agent.

Table 1: Second-Order Rate Constants and Activation Parameters for Chloride Exchange in Substituted Arenesulfonyl Chlorides (ArSO₂Cl)

Substituent (Ar) k₂₅ x 10⁵ (M⁻¹s⁻¹)[1] Eₐ (kcal/mol)[1] log A[1]
4-OCH₃ 0.23 20.3 ± 0.9 9.7 ± 0.7
4-CH₃ 0.67 19.9 ± 0.7 9.8 ± 0.5
H 1.33 19.1 ± 0.3 9.5 ± 0.2
4-Cl 4.38 18.2 ± 0.3 9.3 ± 0.2
3-NO₂ 29.5 17.5 ± 0.4 9.7 ± 0.3

| 4-NO₂ | 42.7 | 17.0 ± 0.2 | 9.6 ± 0.2 |

Data sourced from kinetic studies on chloride-chloride exchange, which reflects the electrophilicity of the sulfur center.[1]

The data clearly indicates that electron-withdrawing groups (e.g., -NO₂) on the aryl ring significantly increase the rate of nucleophilic attack by making the sulfur atom more electrophilic. This trend is quantified by a positive Hammett ρ-value of +2.02 for this reaction series, confirming that the reaction is accelerated by the stabilization of negative charge buildup in the transition state.[1] It can be inferred that the highly electron-withdrawing CF₃ group in trifluoromethanesulfonyl chloride renders it an exceptionally reactive electrophile.

Comparison of Sulfonylating Agents

A critical choice in triflamide synthesis is the sulfonylating agent. The most common options are trifluoromethanesulfonyl chloride (TfCl), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and, more recently, sulfonyl fluorides.

Table 2: Performance Comparison of Common Sulfonylating Agents

Reagent Class Relative Reactivity Key Advantages Key Disadvantages
Sulfonyl Chlorides (e.g., TfCl) High (Baseline) Readily available; highly reactive leading to fast conversions. Sensitive to moisture; reaction generates HCl requiring a base.[2]
Sulfonic Anhydrides (e.g., Tf₂O) Very High Extremely potent electrophile, often used for unreactive amines.[2][3][4] Highly corrosive and moisture-sensitive; higher cost.[3]

| Sulfonyl Fluorides | Low | High stability to storage and hydrolysis; selective reactivity.[5][6][7] | Sluggish reactivity requiring catalysts or harsher conditions.[6] |

Experimental Protocols

Accurate kinetic analysis requires precise experimental execution. The methods below describe protocols for determining the rate of sulfonamide formation. For very fast reactions, such as those involving triflic anhydride or highly nucleophilic amines, stopped-flow techniques are necessary.

Protocol 1: General Kinetic Measurement by HPLC

This method is suitable for reactions with half-lives greater than one minute.

  • Reagent Preparation : Prepare stock solutions of the desired amine, sulfonyl chloride, and a non-nucleophilic base (e.g., 2,6-lutidine or pyridine) in a dry, aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation : In a thermostatted vessel, equilibrate the amine and base solution to the desired temperature. Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution with vigorous stirring. Start a timer at the moment of addition.

  • Aliquoting and Quenching : At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a solution containing a large excess of a quenching agent (e.g., a highly reactive primary amine like butylamine (B146782) in a separate vial) to consume any remaining sulfonyl chloride.

  • Analysis : Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the sulfonamide product and/or the remaining amine reactant over time.

  • Data Analysis : Plot the concentration of the reactant or product versus time. For a second-order reaction, a plot of 1/[Amine] versus time will yield a straight line, the slope of which is the observed rate constant, k.

Protocol 2: Fast Kinetics Measurement by Stopped-Flow Spectroscopy

This method is essential for reactions with half-lives in the millisecond to second range.

  • System Setup : Utilize a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.[9][10][11][12]

  • Reagent Loading : Load one syringe of the stopped-flow apparatus with the amine and base solution and the other syringe with the sulfonylating agent solution, both in the same solvent.

  • Reaction Initiation and Monitoring : Actuate the drive pistons to rapidly mix the two solutions in the observation cell. The instrument's software will trigger data acquisition simultaneously. Monitor the change in absorbance or fluorescence at a wavelength specific to a reactant or product as a function of time. The system's "dead time" (the time between mixing and the first measurement) must be accounted for.[10]

  • Data Fitting : Fit the resulting kinetic trace (absorbance vs. time) to a pseudo-first-order or second-order kinetic model using the instrument's analysis software to extract the rate constant.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

G cluster_reagents Reactants cluster_process Reaction Process Amine R₂NH (Amine) TS Transition State [Sₙ2-like] Amine->TS Base Base (e.g., Pyridine) Intermediate Protonated Sulfonamide Base->Intermediate Deprotonation TfX CF₃SO₂X (Electrophile) X = Cl, F, OSO₂CF₃ TfX->TS TS->Intermediate Rate-determining step Product CF₃SO₂NR₂ (Triflamide) Intermediate->Product Byproduct Base-H⁺ + X⁻ Intermediate->Byproduct

Caption: Generalized Sₙ2-like mechanism for N-Triflylation.

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis stock_A Prepare Amine + Base Solution mix Mix Solutions (t=0) stock_A->mix stock_B Prepare Sulfonyl Chloride Solution stock_B->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Aliquots aliquot->quench hplc HPLC Analysis quench->hplc plot Plot Data (e.g., 1/[A] vs. t) hplc->plot rate_k Determine Rate Constant (k) plot->rate_k

Caption: Experimental workflow for kinetic analysis via HPLC.

References

Trifluoromethanesulfonamide-Based Catalysts: A Comparative Guide to Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the catalytic prowess of trifluoromethanesulfonamide-based systems, benchmarking them against established industry standards in key organic transformations. This guide offers researchers, scientists, and drug development professionals a data-driven comparison of performance, supported by detailed experimental protocols.

In the landscape of modern organic synthesis, the quest for more efficient, selective, and robust catalytic systems is perpetual. This compound and its derivatives have emerged as a promising class of catalysts and ligands, owing to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. This guide provides a comprehensive analysis of their performance in three critical areas: Friedel-Crafts acylation, Buchwald-Hartwig amination, and ring-opening polymerization, juxtaposed with current industry-standard catalysts.

Friedel-Crafts Acylation: A Superacid Approach

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds. The industry has long relied on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). However, these catalysts often suffer from harsh reaction conditions and generate significant waste. Metal triflates, which can be considered as derivatives of trifluoromethanesulfonic acid and are closely related to this compound-based systems, have been explored as more environmentally friendly and efficient alternatives.

Comparative Performance in the Acylation of Anisole (B1667542)

The acylation of anisole to produce 4-methoxyacetophenone is a standard benchmark reaction to evaluate catalyst efficiency. Below is a comparison of various metal triflates against the traditional aluminum chloride catalyst.

CatalystCatalyst Loading (mol%)Acylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃ 110Acetyl chlorideMethylene (B1212753) chloride0 to RT0.5~85[1][2]
FeCl₃ 10Acetyl chlorideMethylene chlorideRT288BenchChem
Sc(OTf)₃ 5Acetic anhydride (B1165640)Nitromethane50491
Cu(OTf)₂ 10Acetic anhydrideNo solvent600.592
Pr(OTf)₃ 5Benzoic anhydrideDeep Eutectic Solvent100 (MW)0.17>95[3]

Note: The data presented is compiled from various sources and reaction conditions may vary.

Key Insights:

Metal triflates, particularly Scandium(III) triflate and Praseodymium(III) triflate, demonstrate superior catalytic activity, often requiring lower catalyst loadings and providing excellent yields in shorter reaction times compared to aluminum chloride.[3] The use of microwave irradiation in conjunction with metal triflates in green solvents like deep eutectic solvents can further enhance reaction efficiency.[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride (Industry Standard) [1]

  • To a 100-mL round-bottomed flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride and add it to the addition funnel.

  • Add the acetyl chloride solution dropwise to the aluminum chloride suspension over 10 minutes.

  • Prepare a solution of anisole (0.050 mol) in 10 mL of methylene chloride and add it to the addition funnel.

  • Add the anisole solution dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing 25 g of ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

  • Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by distillation or chromatography.

Protocol 2: Friedel-Crafts Acylation of Anisole using a Metal Triflate Catalyst

A representative protocol using Pr(OTf)₃ in a deep eutectic solvent under microwave irradiation.[3]

  • In a microwave-safe vessel, combine anisole (1 mmol), benzoic anhydride (1.1 mmol), the deep eutectic solvent (choline chloride:urea 1:2) (0.1 g), and Pr(OTf)₃ (5 mol%).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100°C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: The Role of this compound in Ligand Design

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, with wide applications in the pharmaceutical and materials science sectors. The efficacy of this palladium-catalyzed cross-coupling reaction is highly dependent on the nature of the phosphine (B1218219) ligand. While bulky, electron-rich phosphine ligands like XPhos and RuPhos are considered industry standards, the introduction of this compound moieties into ligand scaffolds is an emerging area of interest. The strong electron-withdrawing properties of the trifluoromethanesulfonyl group can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity.

Comparative Performance: this compound vs. Methanesulfonamide as Reactants

While direct side-by-side comparisons of this compound-based ligands against industry standards are not yet widely available in the literature, we can infer their potential by examining the behavior of this compound as a reactant in the Buchwald-Hartwig amination compared to its less acidic analogue, methanesulfonamide.

FeatureThis compoundMethanesulfonamideRationale
Acidity (pKa) More acidicLess acidicThe electron-withdrawing CF₃ group stabilizes the conjugate base.
Base Requirement Weaker bases are generally sufficient.Stronger bases are often necessary.The higher acidity facilitates deprotonation.
Reaction Rate Potentially slower due to lower nucleophilicity of the anion.Generally faster due to the higher nucleophilicity of the corresponding anion.Nucleophilic attack on the palladium complex is a key step in the catalytic cycle.
Side Reactions Less prone to side reactions due to the stability of the anion.The more basic and nucleophilic anion can lead to side reactions like β-hydride elimination.The stability of the triflinamidate anion makes it a better leaving group in the reductive elimination step.[4]

Key Insights:

The higher acidity of this compound allows for the use of milder bases in the coupling reaction. While the reaction rate might be slower due to the lower nucleophilicity of the resulting anion, the increased stability of this anion can lead to cleaner reactions with fewer side products.[4] This suggests that incorporating the this compound moiety into a ligand could lead to more stable and selective catalysts.

Experimental Protocols

Protocol 3: Buchwald-Hartwig Amination using a Standard Palladium/XPhos Catalyst [5]

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene (B28343) (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Ligand Exchange (+ HNR'R'', - X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L Deprotonation (- HB) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (+ Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ring-Opening Polymerization: A Controlled Approach

Ring-opening polymerization (ROP) is a crucial technique for the synthesis of biodegradable polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). Stannous octoate (Sn(Oct)₂) is a widely used industrial catalyst for this process.[6] Metal triflates have also been investigated as effective catalysts for the ROP of lactides, demonstrating the potential for this compound-based systems in this field.

Comparative Performance in the ROP of ε-Caprolactone

Here we compare the performance of a metal triflate, Sn(OTf)₂, with the industry standard, Sn(Oct)₂, in the ring-opening polymerization of ε-caprolactone.

CatalystInitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)PDIReference
Sn(Oct)₂ Benzyl (B1604629) alcohol1001102>951.15
Sn(OTf)₂ Benzyl alcohol1001101>981.10[7]

Key Insights:

Sn(OTf)₂ can exhibit higher activity than the traditional Sn(Oct)₂ catalyst, leading to faster polymerization times and polymers with narrow molecular weight distributions (low PDI), indicating a well-controlled polymerization process.[7] This suggests that this compound-based initiators or catalysts could offer enhanced control over polymer properties.

Experimental Protocols

Protocol 4: Ring-Opening Polymerization of ε-Caprolactone with Sn(Oct)₂ (Industry Standard)

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, add ε-caprolactone and benzyl alcohol.

  • Add a stock solution of Sn(Oct)₂ in dry toluene via syringe.

  • Place the flask in a preheated oil bath at 110°C and stir for the desired time.

  • Cool the reaction to room temperature and dissolve the polymer in dichloromethane.

  • Precipitate the polymer by adding the solution to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 5: Ring-Opening Polymerization of ε-Caprolactone with Sn(OTf)₂ [7]

  • In a glovebox, charge a vial with ε-caprolactone, benzyl alcohol, and a stock solution of Sn(OTf)₂ in dry toluene.

  • Seal the vial and place it in a preheated heating block at 110°C for the specified time.

  • Cool the vial to room temperature and dissolve the resulting polymer in chloroform (B151607) for analysis by GPC and NMR.

General Experimental Workflow

The following diagram illustrates a typical workflow for carrying out and analyzing a catalytic organic reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Prep Prepare Reagents & Solvents Glassware_Setup Assemble & Dry Glassware Reagent_Prep->Glassware_Setup Reaction_Setup Set up Reaction (Inert Atmosphere) Glassware_Setup->Reaction_Setup Reagent_Addition Add Catalyst, Reactants, Solvent Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, GC, LC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Chromatography, Distillation, etc.) Drying->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

References

Safety Operating Guide

Proper Disposal Procedures for Trifluoromethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of trifluoromethanesulfonamide (CAS No. 421-85-2). The following procedural guidance is intended to ensure the safe management of this chemical within a laboratory setting, minimizing risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side-shields or chemical goggles
Skin and Body Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area. For solids, a dust mask (N95 or equivalent) is recommended, especially when handling powders to avoid inhalation.

II. Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.[1][3]

    • Use a dry clean-up procedure.[1]

    • Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Minor Spills (in Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Scoop the absorbent material into a clearly labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste. Prevent runoff from entering drains.[1]

Exposure Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through an authorized hazardous waste collection service.[1][4][5] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Segregation and Labeling:

    • Keep this compound waste separate from other chemical waste streams to avoid potential incompatibilities. It is known to be incompatible with strong oxidizing agents.[5]

    • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard symbols.

  • Containerization:

    • Use chemically compatible, leak-proof containers for both solid and liquid waste.

    • Ensure containers are securely sealed to prevent spills or the release of vapors.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Storage should be away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with accurate information about the chemical and quantity.

IV. Laboratory-Scale Neutralization Protocol (for small quantities)

For experienced laboratory personnel, small quantities of this compound may be neutralized before disposal. This compound is a strong NH-acid and will react with bases. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To neutralize the acidic nature of this compound, rendering it less hazardous for final disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) (e.g., 1 M)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or a calibrated pH meter

  • Water

Experimental Protocol:

  • Preparation:

    • In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate.

    • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or a water-miscible organic solvent). If using an organic solvent, be aware of potential reactions with the neutralizing agent.

    • Begin stirring the solution.

  • Neutralization:

    • Slowly and carefully add small portions of sodium bicarbonate powder or dropwise add the dilute sodium hydroxide solution to the stirring this compound solution.

    • Caution: The neutralization reaction may be exothermic. Monitor the temperature of the reaction vessel. If using sodium bicarbonate, effervescence (release of carbon dioxide gas) will occur. Add the base slowly to control the rate of gas evolution.

    • Continuously monitor the pH of the solution using pH paper or a pH meter.

  • Completion:

    • Continue adding the base until the pH of the solution is neutral (pH 6-8).

    • Once neutralized, allow the solution to cool to room temperature.

  • Final Disposal:

    • The resulting neutralized solution should be collected in a properly labeled hazardous waste container.

    • Even after neutralization, the solution may contain trifluoromethanesulfonate (B1224126) salts and other byproducts that require disposal as hazardous waste. Consult your institution's EHS for guidance on the final disposal of the neutralized solution.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Trifluoromethanesulfonamide_Disposal start This compound Waste Generated is_small_quantity Is it a small quantity for in-lab treatment? start->is_small_quantity neutralize Perform Laboratory-Scale Neutralization Protocol is_small_quantity->neutralize Yes collect_waste Collect in a Labeled Hazardous Waste Container is_small_quantity->collect_waste No neutralize->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end_disposal Properly Disposed contact_ehs->end_disposal

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoromethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols for Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trifluoromethanesulfonamide. Our goal is to furnish you with the necessary procedural guidance to ensure safe and efficient handling, from initial preparation to final disposal, thereby fostering a culture of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment is paramount. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Prevents skin contact and absorption. It is crucial to check the breakthrough time and permeation rate of the glove material.[1]
Body Protection A lab coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if working outside a fume hood or with large quantities.[1]Prevents inhalation of dust or vapors.

Operational Plans: From Benchtop to Disposal

Adherence to standardized operating procedures is critical for the safe handling of this compound.

Handling and Storage

General Handling Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Prevent the formation of dust and aerosols during handling.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

  • Keep containers tightly closed to prevent contamination and exposure to moisture.[2][3]

  • Containers should be clearly labeled with the chemical name and associated hazards.

Step-by-Step Experimental Protocols

1. Weighing a Solid Sample of this compound:

  • Preparation: Ensure the analytical balance is clean and calibrated. Place a clean, dry weighing boat or paper on the balance pan.

  • Taring: Close the balance doors and tare the weight of the weighing vessel.

  • Dispensing: In a fume hood, carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weighing vessel. Avoid generating dust.

  • Measurement: Close the balance doors and record the stable weight.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

  • Cleaning: Clean the spatula and any spills on the balance immediately.

2. Dissolving Solid this compound:

  • Solvent Selection: Choose an appropriate solvent based on your experimental requirements and the solubility of this compound.

  • Procedure: In a fume hood, add the weighed this compound to a suitable flask. Slowly add the solvent while stirring gently with a magnetic stirrer or by swirling the flask.

  • Heating (if necessary): If gentle heating is required to aid dissolution, use a water bath or heating mantle with precise temperature control. Avoid open flames.

  • Observation: Continue stirring until the solid is fully dissolved.

3. Quenching a Reaction Containing this compound:

  • Cooling: Before quenching, cool the reaction mixture to a safe temperature, typically in an ice bath.

  • Quenching Agent: Slowly and carefully add a suitable quenching agent (e.g., water, a saturated aqueous solution of ammonium (B1175870) chloride, or a dilute acid or base, depending on the reaction). The addition should be done dropwise or in small portions to control any exothermic reaction.

  • Stirring: Maintain vigorous stirring during the quenching process to ensure proper mixing and heat dissipation.

  • Observation: Monitor the reaction for any signs of gas evolution, temperature increase, or other changes.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated, properly labeled hazardous waste container.[2]

Neutralization of Aqueous Waste: For aqueous waste streams containing this compound, neutralization may be a preliminary step before disposal.

  • pH Adjustment: Due to its acidic nature, the waste should be neutralized. Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) while stirring and monitoring the pH with a pH meter or litmus (B1172312) paper.

  • Caution: The neutralization process can be exothermic. Perform this step in a fume hood and an ice bath to control the temperature.

  • Final pH: Adjust the pH to a neutral range (typically 6-8) before final disposal.

Final Disposal:

  • Dispose of all this compound waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][4]

Emergency Procedures

Spill Response:

A logical workflow for handling a this compound spill is outlined below.

Spill_Workflow cluster_Initial_Actions Initial Actions cluster_Small_Spill Small Spill (Contained) cluster_Large_Spill Large Spill or Unknown Hazard Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small Contact_EHS Contact Emergency Services / EHS Assess->Contact_EHS Large Contain Contain with Absorbent Material Don_PPE->Contain Collect Collect Spill Residue Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Secure Secure the Area Contact_EHS->Secure Await Await Professional Response Secure->Await

Caption: Logical workflow for handling a this compound spill.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.